molecular formula C12H16N2O2 B1366042 3-(4-Methylpiperazin-1-yl)benzoic acid CAS No. 215309-01-6

3-(4-Methylpiperazin-1-yl)benzoic acid

Cat. No.: B1366042
CAS No.: 215309-01-6
M. Wt: 220.27 g/mol
InChI Key: HALATUFUWLWCQV-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALATUFUWLWCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406300
Record name 3-(4-Methylpiperazin-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215309-01-6
Record name 3-(4-Methyl-1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215309-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylpiperazin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic Acid

This compound is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group amenable to amide bond formation and a nucleophilic N-methylpiperazine moiety, makes it a valuable synthon, or building block, for constructing more complex molecular architectures. The piperazine ring, in particular, is a common "privileged scaffold" in drug development, known for improving the pharmacokinetic properties (e.g., solubility, cell permeability) of drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of this important intermediate, focusing on the underlying chemical principles and practical considerations for achieving high yield and purity.

PART 1: Strategic Approach to Synthesis

Retrosynthetic Analysis

The most logical approach to constructing the target molecule involves the formation of the aryl C-N bond between a benzoic acid derivative and N-methylpiperazine. This disconnection reveals two primary synthetic strategies that are cornerstones of modern organic chemistry.

G cluster_0 Retrosynthetic Path cluster_1 Forward Synthesis TM Target Molecule This compound Disconnect C-N Bond Disconnection TM->Disconnect Synthons Key Synthons Disconnect->Synthons leads to ArylAnion 3-Carboxyphenyl Anion Equivalent PiperazineCation N-Methylpiperazine Cation Equivalent Reagents Practical Reagents ArylHalide 3-Halobenzoic Acid Ester (Ar-X) NMP N-Methylpiperazine (H-Nu) ArylAnion->ArylHalide translates to PiperazineCation->NMP translates to

Caption: Retrosynthetic analysis of the target molecule.

Selection of Synthetic Strategy: Buchwald-Hartwig vs. SNAr

Two primary methodologies exist for forging the required aryl C-N bond:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the direct displacement of a leaving group (typically a halide) on the aromatic ring by a nucleophile.[1] For this pathway to be efficient, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group.[2][3] The starting material, 3-halobenzoic acid, lacks this strong activation, rendering a direct SNAr reaction sluggish and likely to require harsh conditions with low yields.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a far more versatile and powerful method for constructing C-N bonds.[4] Its primary advantage is its broad substrate scope, which does not require strong electronic activation of the aryl halide.[5] The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it the superior and recommended strategy for this synthesis.[6]

This guide will focus on the Buchwald-Hartwig amination due to its robustness, high potential for success, and widespread use in both academic and industrial research settings.

PART 2: The Core Protocol: Buchwald-Hartwig Amination

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (N-methylpiperazine) coordinates to the Pd(II) center, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + Amine PdII_Amine [L2Pd(II)(Ar)(Amine)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido L2Pd(II)(Ar)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Product + L2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameter Rationale: The "Why" Behind the "How"

A successful synthesis hinges on the judicious selection of each component.

ComponentSelection & Rationale
Aryl Halide Methyl 3-bromobenzoate. The carboxylic acid of 3-bromobenzoic acid is acidic and would be deprotonated by the strong base used in the coupling, potentially inhibiting the reaction. Therefore, it must first be protected, typically as a methyl or ethyl ester. The bromo- derivative offers a good balance of reactivity and cost compared to iodo- (more reactive, more expensive) or chloro- (less reactive) analogues.
Catalyst System Pd₂(dba)₃ (Palladium Source) & XPhos (Ligand). A combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand is standard.[7] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. XPhos is a highly effective biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.
Base Sodium tert-butoxide (NaOtBu). A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is highly effective, although other bases like potassium carbonate or cesium carbonate can be used, often requiring higher temperatures.
Solvent Anhydrous Toluene. The reaction is sensitive to water and oxygen. Anhydrous, degassed solvents are mandatory. Toluene is an excellent choice due to its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve the organic reagents.
Self-Validating Experimental Protocol

This three-step protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected before moving to the next stage.

Workflow Overview

G Start Start: 3-Bromobenzoic Acid StepA Step A: Esterification (H2SO4, MeOH) Start->StepA QC1 QC Check 1: TLC/LCMS Confirmation of Ester Formation StepA->QC1 Intermediate Intermediate: Methyl 3-bromobenzoate QC1->Intermediate Proceed StepB Step B: Buchwald-Hartwig Coupling (N-Methylpiperazine, Pd₂(dba)₃/XPhos, NaOtBu) Intermediate->StepB QC2 QC Check 2: TLC/LCMS Confirmation of Product Formation StepB->QC2 Intermediate2 Intermediate: Methyl 3-(4-methylpiperazin-1-yl)benzoate QC2->Intermediate2 Proceed StepC Step C: Saponification (NaOH, H₂O/MeOH) Intermediate2->StepC QC3 QC Check 3: LCMS Confirmation of Final Product StepC->QC3 End Final Product: This compound QC3->End Proceed to Purification

Sources

An In-Depth Technical Guide to 3-(4-Methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and applications of 3-(4-Methylpiperazin-1-yl)benzoic acid. It provides a detailed examination of its structure, properties, synthesis, and relevance as a molecular building block in modern medicinal chemistry.

Executive Summary

This compound is a bifunctional organic molecule featuring a benzoic acid moiety and an N-methylpiperazine group. This unique combination of a carboxylic acid (a key functional group for amide bond formation and salt formation) and a tertiary amine-containing heterocycle (a common pharmacophore) makes it a valuable scaffold in drug discovery. The piperazine ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve pharmacokinetic properties like solubility and bioavailability[1]. This guide will delve into the core scientific principles and practical methodologies associated with this compound.

Chemical Identity and Physicochemical Properties

Correctly identifying the molecule is the foundation of all subsequent research. The properties listed below are crucial for planning reactions, purification, and formulation.

  • IUPAC Name: this compound

  • CAS Number: 215309-01-6[2][3][4][5][6]

  • Molecular Formula: C₁₂H₁₆N₂O₂[7]

  • Structure:

    
    
    
Physicochemical Data

The compound's physical properties dictate its handling, storage, and behavior in various solvent systems. This data is essential for both synthesis and biological assays.

PropertyValueSource
Molecular Weight 220.27 g/mol PubChem[7]
Appearance White to off-white crystalline powderGeneral supplier data
Melting Point 187-190 °CMySkinRecipes, Acros Pharmatech[3][4][5]
Solubility Data not widely published; expected to have some solubility in polar organic solvents like DMSO and DMF, and limited solubility in water. Basicity of the piperazine nitrogen suggests increased solubility in acidic aqueous solutions.Inferred
pKa Data not published; expected to have two pKa values: one for the carboxylic acid (approx. 4-5) and one for the tertiary amine (approx. 7-8).Inferred

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of the 3-isomer is sparse, a highly plausible and efficient route is the nucleophilic aromatic substitution (SNAᵣ) reaction. This method is a cornerstone of medicinal chemistry for coupling amines to aryl rings.

Proposed Synthetic Route: Reaction of 3-Fluorobenzoic Acid with 1-Methylpiperazine.

The rationale for this specific pathway is based on established chemical principles:

  • Choice of Halogen: Fluorine is an excellent leaving group for SNAᵣ reactions when the aromatic ring is activated, although chloro- or bromo-analogs can also be used, often requiring harsher conditions or metal catalysis.

  • Solvent System: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anion (e.g., CO₃²⁻), thereby increasing the nucleophilicity of the piperazine nitrogen.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the nucleophilic piperazine, facilitating the reaction without hydrolyzing the ester or causing other side reactions.

  • Temperature: Elevated temperatures are required to overcome the activation energy of breaking the aromatic C-F bond.

Synthetic Workflow Diagram

The diagram below illustrates the logical flow of the proposed synthesis, from starting materials to the final, purified product.

G reagents 3-Fluorobenzoic Acid 1-Methylpiperazine K₂CO₃, DMSO reaction Reaction Mixture Heat (e.g., 120-140°C) Monitor by TLC/LC-MS reagents->reaction 1. Combine & Heat workup Aqueous Workup Quench with H₂O Adjust pH to ~7 reaction->workup 2. Cool & Quench extraction Extraction Extract with Ethyl Acetate Dry organic layer (Na₂SO₄) workup->extraction 3. Isolate Crude purification Purification Silica Gel Chromatography or Recrystallization extraction->purification 4. Purify product Final Product This compound Characterize (NMR, MS, Purity) purification->product 5. Validate

Sources

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of the (4-Methylpiperazin-1-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The (4-methylpiperazin-1-yl)benzoic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. Comprising a benzoic acid moiety linked to a methylpiperazine group, this structure offers a unique combination of rigidity, hydrogen bonding capabilities, and tunable solubility, making it a privileged fragment in drug design. This guide provides a detailed exploration of the molecular structure, physicochemical properties, synthesis, and analytical characterization of a key isomer, 3-(4-Methylpiperazin-1-yl)benzoic acid. It further contextualizes its importance by referencing related isomers and their significant applications, such as the synthesis of the landmark anti-cancer drug, Imatinib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile chemical entity.

The (4-Methylpiperazin-1-yl)benzoic Acid Scaffold: A Structural Overview

The versatility of the (4-methylpiperazin-1-yl)benzoic acid scaffold arises from the distinct properties of its constituent parts: the aromatic benzoic acid ring provides a planar, rigid core capable of π-stacking interactions, while the N-methylpiperazine group introduces a basic nitrogen center, enhances aqueous solubility, and provides a vector for further chemical modification. The linkage between these two fragments can vary, leading to critical positional isomers with distinct chemical properties and biological activities. The most common variants include the direct attachment of the piperazine ring to the benzoic acid at the meta (3-) or para (4-) position, and isomers featuring a methylene linker.

G cluster_0 Core Scaffold Isomers cluster_1 Significance A This compound (meta-substituted) D Versatile Pharmaceutical Intermediate A->D B 4-(4-Methylpiperazin-1-yl)benzoic acid (para-substituted) E Precursor to Imatinib (Gleevec) B->E C 3-((4-Methylpiperazin-1-yl)methyl)benzoic acid (meta-substituted with methylene linker) C->D

Caption: Key positional isomers and their relevance in pharmaceutical development.

This guide will focus primarily on the meta-substituted isomer, this compound, while drawing comparisons to its related structures to provide a complete scientific picture.

Physicochemical Properties and Molecular Structure

This compound is a bifunctional molecule featuring an acidic carboxylic acid group and a basic tertiary amine within the piperazine ring. This amphoteric nature governs its solubility and its ability to form salts, which is a critical consideration in drug formulation.

Caption: Key functional moieties of this compound.

The detailed physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 40194-23-4 (for the specified structure)Vendor Data
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
SMILES CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O[2]
InChIKey HALATUFUWLWCQV-UHFFFAOYSA-N[2]
Predicted XlogP -0.9[1][2]
Appearance White to off-white solid[3]
Purity ≥95% (Typically by NMR)[3][4]
Storage Conditions 0-8 °C, protect from light and moisture[3]

Synthesis and Derivatization Strategy

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAAr) or a transition-metal-catalyzed cross-coupling reaction. The choice of strategy is dictated by the availability and cost of starting materials and the desired scale of the reaction.

Causality in Synthetic Design: An SNAAr approach using a starting material like 3-fluoro or 3-chlorobenzoic acid is often favored for its simplicity. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by 1-methylpiperazine, particularly at elevated temperatures. Alternatively, a Buchwald-Hartwig amination offers a more versatile but complex route, coupling 1-methylpiperazine with 3-bromobenzoic acid using a palladium catalyst.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a robust, self-validating method for the synthesis of the title compound.

  • Reaction Setup: To a pressure-rated reaction vessel, add 3-fluorobenzoic acid (1.0 eq), 1-methylpiperazine (2.5 eq), and potassium carbonate (3.0 eq). The excess of the amine serves as both a nucleophile and a solvent, while potassium carbonate acts as a base to neutralize the generated hydrofluoric acid.

  • Solvent and Reaction Conditions: Add dimethyl sulfoxide (DMSO) as a high-boiling polar aprotic solvent to facilitate the reaction. Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the 3-fluorobenzoic acid spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. Adjust the pH to ~6-7 with 1M HCl. At this isoelectric point, the product is least soluble and will precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove excess salts and unreacted amine. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

  • Final Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 4).

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Analysis

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of structural information, and together they form a self-validating system of proof.

Predicted Spectroscopic Data:
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Expect complex multiplets between δ 7.0-7.8 ppm. The meta-substitution pattern will result in four distinct signals.

    • Piperazine Protons: Two broad signals (due to ring puckering) between δ 3.1-3.4 ppm (4H, -CH₂-N-Ar) and δ 2.4-2.6 ppm (4H, -CH₂-N-CH₃).

    • N-Methyl Protons: A sharp singlet around δ 2.2-2.3 ppm (3H, -N-CH₃).

    • Carboxylic Acid Proton: A very broad singlet > δ 12.0 ppm, which is exchangeable with D₂O.

  • Mass Spectrometry (ESI+): The primary observable ion will be the [M+H]⁺ peak at m/z 221.1285.

Standard Operating Protocol: NMR Sample Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified product. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the compound and observing the acidic proton.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution.

  • Data Acquisition: Acquire a standard proton (¹H) spectrum. Following this, acquire a carbon (¹³C) spectrum and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

  • Data Processing & Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H spectrum to confirm the proton count for each functional group. Compare the observed chemical shifts and coupling constants to predicted values to confirm the structure.

  • Purity Assessment: The absence of significant impurity signals in the ¹H spectrum provides a direct measure of the compound's purity.

G A Synthesized Compound B Sample Preparation (Dissolve in DMSO-d₆) A->B C NMR Spectrometer (400 MHz) B->C D Data Acquisition (¹H, ¹³C Spectra) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Structural Verification (Chemical Shift & Integration Analysis) E->F G Purity Confirmation F->G

Caption: Standard workflow for NMR-based structural validation.

Applications in Research and Drug Development

The (4-methylpiperazin-1-yl)benzoic acid scaffold is a highly valued building block in pharmaceutical research due to its prevalence in biologically active molecules.

  • Scaffold for CNS-Active Agents: The piperazine moiety is a well-known pharmacophore in drugs targeting the central nervous system (CNS). This scaffold serves as an intermediate for compounds investigated for neurological disorders.[5][3]

  • Kinase Inhibitor Synthesis: Many small-molecule kinase inhibitors incorporate the N-methylpiperazine group to enhance solubility and interact with the solvent-exposed region of the ATP-binding pocket. The para-substituted isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is a famous and critical precursor to Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia.[6][7] The synthesis of Imatinib validates the industrial importance of this chemical class.

  • Receptor Binding and SAR Studies: The compound and its derivatives are used in structure-activity relationship (SAR) studies to probe the binding pockets of enzymes and receptors.[5][3] The carboxylic acid can be converted to a wide range of amides, esters, and other functional groups, allowing for systematic exploration of chemical space.

  • Materials Science: Beyond pharmaceuticals, these structures can be used as ligands in coordination chemistry or as monomers in the synthesis of specialized polymers and advanced materials.[3]

Conclusion

This compound is more than a simple organic molecule; it is a strategic fragment that embodies key principles of modern drug design. Its structural features, predictable synthesis, and clear analytical signatures make it an invaluable tool for medicinal chemists. Understanding its properties, as well as those of its closely related isomers, provides researchers with the foundational knowledge to innovate and develop next-generation therapeutics and advanced materials. The profound impact of the related para-isomer in the synthesis of Imatinib underscores the immense potential held within this versatile chemical scaffold.

References

  • J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8.
  • Chem-Impex. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid.
  • Santa Cruz Biotechnology. 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubChem. CID 161692894 | C26H36N4O4.
  • Mol-Instincts. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.
  • ChemicalBook. 514209-42-8(3-(4-Methylpiperazin-1-ylmethyl)benzoic acid) Product Description.
  • Vulcanchem. 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride - 289044-60-6.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532.
  • Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride.
  • Metathesis. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • PubChemLite. 3-(4-methylpiperazin-1-ylmethyl)benzoic acid (C13H18N2O2).
  • PubChemLite. This compound (C12H16N2O2).
  • Santa Cruz Biotechnology. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | CAS 514209-42-8.

Sources

The Strategic Role of 3-(4-Methylpiperazin-1-yl)benzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

While not extensively characterized for its intrinsic biological activity, 3-(4-Methylpiperazin-1-yl)benzoic acid has emerged as a pivotal structural fragment and key intermediate in the synthesis of advanced therapeutic agents. This technical guide delves into the multifaceted utility of this compound, moving beyond a simple cataloging of its properties to an in-depth analysis of its strategic importance in medicinal chemistry. We will explore its role as a versatile building block, the functional significance of its constituent moieties, and its application in the synthesis of targeted therapies. This document serves as a comprehensive resource for researchers leveraging this and similar scaffolds in their drug discovery and development endeavors.

Introduction: Beyond a Simple Intermediate

In the landscape of pharmaceutical development, the value of a chemical entity is not solely defined by its direct therapeutic effect. Intermediates and building blocks, such as this compound, are the unsung heroes that provide the foundational architecture for complex, biologically active molecules. This compound is primarily recognized for its application in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and in the development of agents for biochemical research involving receptor binding and enzyme inhibition.[1][2] Its structural features—a methylpiperazine group linked to a benzoic acid core—offer a unique combination of properties that are highly desirable in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C12H16N2O2PubChem
Molecular Weight 220.27 g/mol PubChem[3]
CAS Number 86620-62-4PubChem[3]
Topological Polar Surface Area 43.8 ŲPubChem[3]

The Strategic Importance of Structural Moieties

The utility of this compound in drug design can be attributed to the distinct properties of its two primary structural components: the methylpiperazine ring and the benzoic acid group.

The Methylpiperazine Moiety: A Staple in CNS-Active and Targeted Agents

The piperazine ring, and specifically its N-methylated form, is a privileged scaffold in medicinal chemistry. Its prevalence is due to several key factors:

  • Improved Solubility and Pharmacokinetics: The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH, which can significantly enhance the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability and formulation development.

  • Blood-Brain Barrier Penetration: The lipophilicity and hydrogen bonding capacity of the methylpiperazine group can be fine-tuned to facilitate penetration of the blood-brain barrier, making it a common feature in drugs targeting the central nervous system (CNS).[1]

  • Receptor Interactions: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the overall conformation of the ring can provide a rigid scaffold for positioning other functional groups to interact with specific receptor pockets.

The Benzoic Acid Moiety: A Versatile Linker and Pharmacophore

The benzoic acid group provides a crucial handle for synthetic elaboration and can also contribute directly to the pharmacological profile of a molecule.

  • Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, such as esters, amides, and alcohols. This allows for the straightforward attachment of other pharmacophoric groups.

  • Pharmacophoric Element: The carboxylate group can form strong ionic interactions and hydrogen bonds with biological targets, such as the active sites of enzymes or the binding pockets of receptors.

Application in the Synthesis of Targeted Therapeutics

While direct biological activity data for this compound is not prominent in the literature, its structural isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, serves as a key precursor in the synthesis of imatinib, a landmark targeted therapy for chronic myeloid leukemia.[4][5] This underscores the value of the (4-methylpiperazin-1-yl)benzoic acid scaffold in the construction of highly specific and potent inhibitors of protein kinases.

The general synthetic utility of this class of compounds lies in their ability to serve as a bridge between a target-binding pharmacophore and other functional groups that modulate the overall properties of the drug candidate.

Experimental Protocols: Synthesis of (4-Methylpiperazin-1-yl)benzoic Acid Derivatives

The following protocols provide a general framework for the synthesis of derivatives of (4-methylpiperazin-1-yl)benzoic acid. These methods are based on established chemical principles and can be adapted for specific research applications.

General Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of (4-methylpiperazin-1-yl)benzoic acid derivatives.[5]

Workflow for Reductive Amination

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Aldehyde/Keto-benzoic acid Aldehyde/Keto-benzoic acid Mixing in suitable solvent Mixing in suitable solvent Aldehyde/Keto-benzoic acid->Mixing in suitable solvent 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Mixing in suitable solvent Addition of reducing agent (e.g., NaBH(OAc)3) Addition of reducing agent (e.g., NaBH(OAc)3) Mixing in suitable solvent->Addition of reducing agent (e.g., NaBH(OAc)3) Reaction at controlled temperature Reaction at controlled temperature Addition of reducing agent (e.g., NaBH(OAc)3)->Reaction at controlled temperature Quenching Quenching Reaction at controlled temperature->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General workflow for the synthesis of (4-methylpiperazin-1-yl)benzoic acid derivatives via reductive amination.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the starting aldehyde or keto-benzoic acid derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Amine Addition: Add 1-methylpiperazine to the solution. The reaction may be stirred at room temperature to facilitate the formation of the intermediate iminium or enamine species.

  • Reductive Agent Addition: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), in portions to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired (4-methylpiperazin-1-yl)benzoic acid derivative.

Potential (Hypothesized) Biological Activities and Future Directions

Given the prevalence of the methylpiperazine moiety in CNS-active drugs, it is plausible to hypothesize that this compound and its derivatives could exhibit activity at various CNS targets, such as dopamine, serotonin, or histamine receptors. However, it is crucial to emphasize that this is speculative and requires experimental validation.

Future research efforts could focus on:

  • Screening Libraries: Synthesizing a library of derivatives of this compound and screening them against a panel of CNS receptors and enzymes.

  • Structure-Activity Relationship (SAR) Studies: If initial hits are identified, conducting SAR studies to optimize the potency and selectivity of the compounds.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties of promising compounds, including their solubility, stability, and permeability.

Logical Relationship for Investigating Hypothesized Activity

G Structural Analysis Structural Analysis Hypothesis Generation Hypothesis Generation Structural Analysis->Hypothesis Generation Library Synthesis Library Synthesis Hypothesis Generation->Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Preclinical Evaluation Preclinical Evaluation Lead Optimization (SAR)->Preclinical Evaluation

Caption: A logical workflow for the exploration of the potential biological activity of novel chemical scaffolds.

Conclusion

This compound stands as a testament to the critical role of synthetic intermediates in the drug discovery pipeline. While its own biological profile remains to be fully elucidated, its structural components and synthetic accessibility make it a valuable tool for medicinal chemists. This guide provides a framework for understanding and utilizing this compound, not as a final drug product, but as a strategic starting point for the rational design of novel therapeutics. By appreciating the nuanced contributions of such building blocks, the research community can continue to innovate and develop the next generation of targeted medicines.

References

  • J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8.
  • Chem-Impex. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid.
  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. [Link]

Sources

A Technical Guide to 3-(4-Methylpiperazin-1-yl)benzoic Acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methylpiperazin-1-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, explore plausible synthetic routes based on established chemical principles, and detail its current and potential applications in drug discovery. The guide will particularly focus on its role as a key intermediate in the development of therapeutics for central nervous system (CNS) disorders and as a scaffold for kinase inhibitors and receptor antagonists. By synthesizing information from academic literature and chemical supplier data, this document aims to be an essential resource for researchers leveraging this molecule in their discovery and development pipelines.

Molecular Overview and Physicochemical Properties

This compound, identified by CAS number 215309-01-6, is a bifunctional organic molecule incorporating a benzoic acid moiety and a 1-methylpiperazine group. This unique combination of a carboxylic acid (a potential hydrogen bond donor and acceptor, and a handle for amide bond formation) and a tertiary amine (a basic center that can be protonated to enhance solubility) makes it a valuable scaffold in the design of bioactive compounds.

Chemical Structure

Synthesis_Pathway cluster_conditions Reaction Conditions reagent1 3-Fluorobenzoic Acid product This compound reagent1->product reagent2 1-Methylpiperazine reagent2->product Base (e.g., K2CO3, DIPEA) Base (e.g., K2CO3, DIPEA) High-boiling polar aprotic solvent (e.g., DMSO, DMF) High-boiling polar aprotic solvent (e.g., DMSO, DMF) Elevated temperature (e.g., 120-180 °C) Elevated temperature (e.g., 120-180 °C)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for similar transformations.

  • Reaction Setup: To a sealed reaction vessel, add 3-fluorobenzoic acid (1 equivalent), 1-methylpiperazine (1.5-2.0 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.5-1.0 M of the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 120-180°C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to approximately 6-7 with a suitable acid (e.g., 1M HCl). This will protonate the excess 1-methylpiperazine, increasing its water solubility, while the product may precipitate.

  • Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of 1-methylpiperazine helps to drive the reaction to completion and can also act as a base.

  • Base: The presence of a base like K₂CO₃ is crucial to neutralize the hydrofluoric acid (HF) byproduct of the reaction, which would otherwise protonate the piperazine nucleophile, rendering it unreactive.

  • High Temperature and Polar Aprotic Solvent: The SNAAr reaction is typically slow and requires significant thermal energy to overcome the activation barrier. Polar aprotic solvents are ideal as they can solvate the potassium carbonate and do not interfere with the nucleophilicity of the piperazine.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry, primarily due to the favorable pharmacokinetic properties often imparted by the methylpiperazine moiety and the synthetic versatility of the benzoic acid group.

Central Nervous System (CNS) Drug Candidates

The methylpiperazine group is a common feature in many CNS-active drugs. It is often considered a "privileged" scaffold that can interact with various receptors and transporters in the brain. Furthermore, the basic nitrogen of the piperazine can be protonated at physiological pH, which can enhance aqueous solubility without significantly compromising blood-brain barrier permeability. This makes it an attractive component for drugs targeting CNS disorders and psychiatric conditions. [1]The benzylpiperazine moiety, a structurally related scaffold, has been successfully employed to design CNS-penetrant and selective histone deacetylase 6 (HDAC6) inhibitors with antidepressant effects. [2][3]

Kinase Inhibitors

The 4-methylpiperazine group is a well-established pharmacophore in the design of kinase inhibitors. A prominent example is found in the structure of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). While Imatinib itself is derived from the 4-isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, the principle remains the same. [4][5]The terminal methylpiperazine group often extends into the solvent-exposed region of the ATP-binding pocket, where it can form favorable interactions and improve the overall physicochemical properties of the inhibitor. The 4-((4-methyl(ethyl)piperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety is a key structural feature in several potent BCR-ABL inhibitors, including those effective against the resistant T315I mutant. [6][7]This underscores the importance of this functional group in overcoming drug resistance.

Receptor Antagonists and Modulators

The structural features of this compound make it suitable for incorporation into molecules targeting G-protein coupled receptors (GPCRs). The aromatic ring can engage in π-stacking or hydrophobic interactions within the receptor binding pocket, while the piperazine nitrogen can form a key salt bridge with an acidic residue (e.g., aspartate). Its utility is highlighted in the development of active pharmaceutical ingredients (APIs) targeting various receptor systems. [1]

Structure-Activity Relationship (SAR) Studies

This molecule serves as an excellent starting point for SAR studies. [1]The benzoic acid can be readily converted to a wide array of amides, esters, or other functional groups, allowing for systematic exploration of the chemical space around this core. The piperazine nitrogen can also be further modified, although this is less common due to the presence of the methyl group.

SAR_Diagram cluster_modifications Potential Modifications for SAR core This compound modification1 Amide bond formation with diverse amines core->modification1 modification2 Esterification core->modification2 modification3 Bioisosteric replacement of carboxylic acid (e.g., tetrazole) core->modification3 modification4 Substitution on the benzene ring core->modification4

Caption: Key modification sites for SAR studies.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its robust and scalable synthesis, combined with the favorable properties of its constituent pharmacophores, makes it a cornerstone for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders. As the demand for novel chemical entities with drug-like properties continues to grow, the strategic application of such versatile building blocks will remain a critical component of successful drug development campaigns.

References

  • J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8. [Link]
  • MySkinRecipes. This compound. [Link]
  • FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. [Link]
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. [Link]
  • PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
  • ACS Publications. Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region - Abelson (BCR-ABL)
  • Sostie. Tabelle1. [Link]
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubMed Central. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
  • PubMed Central. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]
  • PubMed. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

Sources

Discovery and history of 3-(4-Methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 3-(4-Methylpiperazin-1-yl)benzoic Acid Scaffold: Synthesis, History, and Pharmaceutical Significance

Abstract

The methylpiperazinyl-benzoic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive analysis of this scaffold, with a primary focus on this compound and a detailed historical contextualization through its more prominent isomer, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The discovery and development of the latter are inextricably linked to the revolutionary cancer therapeutic, Imatinib, which serves as a paradigm for targeted drug development. By examining the distinct synthetic histories, industrial scale-up challenges, and applications of these positional isomers, this guide offers researchers and drug development professionals critical insights into the scaffold's utility, the nuances of its synthesis, and its future potential in designing novel therapeutic agents.

The Methylpiperazinyl-Benzoic Acid Scaffold: A Privileged Structure

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a range of therapeutic targets. These are often termed "privileged structures" due to their inherent ability to interact with multiple biological receptors and enzymes in a specific and high-affinity manner. The methylpiperazinyl-benzoic acid core is a quintessential example of such a scaffold.

The structure combines three key pharmacophoric elements:

  • A Benzoic Acid Group: Provides a rigid aromatic ring and a carboxylic acid moiety that can act as a hydrogen bond donor/acceptor or a point for amide coupling.

  • A Piperazine Ring: A versatile six-membered heterocyclic amine that is often protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.

  • A Methyl Group: The N-methyl substituent on the piperazine ring prevents secondary amine reactivity and can influence the ring's conformation and basicity.

The strategic importance of this scaffold is best understood by examining its most famous application: the synthesis of Imatinib, where the precise arrangement of these groups is vital for its mechanism of action.

The Landmark Intermediate: Discovery and History of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid

The history of the methylpiperazinyl-benzoic acid scaffold is dominated by the 4-substituted isomer due to its role as a key intermediate in the synthesis of Imatinib (marketed as Gleevec®).[1][2] Imatinib revolutionized the treatment of chronic myelogenous leukemia (CML) and was one of the first drugs to validate the concept of targeted therapy by specifically inhibiting the Bcr-Abl tyrosine kinase.[1][2] The discovery of this intermediate was therefore not an isolated event but a critical step in the development of a blockbuster drug.

Evolution of Synthetic Strategies

The industrial synthesis of Imatinib, and by extension its precursors, has evolved through several patented routes, each aiming to optimize yield, cost-effectiveness, and safety. The synthesis of the core benzamide structure of Imatinib involves coupling the 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid moiety with a substituted aniline derivative.[2]

Two major industrial routes illustrate this evolution:

  • Route A: Late-Stage Introduction of the Piperazine Moiety: In this approach, a precursor like 4-(chloromethyl)benzoyl chloride is first condensed with the aniline portion of the nascent Imatinib molecule. The N-methylpiperazine is then introduced in a subsequent step.[3][4] This route was common in early syntheses.

  • Route B: Pre-formation of the Key Intermediate: Later, more efficient processes focused on first synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (or its activated form, the acyl chloride) and then coupling it with the aniline component.[1] This strategy proved more convergent and easier to scale. Chinese patent CN101016293A, for example, describes a process using N-(4-methyl-3-aminophenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide as a key raw material.[3][5]

The synthesis of the intermediate itself has been a subject of intense process optimization to ensure high purity and yield, as impurities can carry over into the final active pharmaceutical ingredient (API).[6]

Key Synthetic Workflow: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

The diagram below illustrates a common, modern approach to synthesizing this key Imatinib intermediate via reductive amination, a method valued for its efficiency and greener chemical profile.[7]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_reagents Reagents & Conditions cluster_product Final Product SM1 4-Formylbenzoic acid reductive_amination Reductive Amination SM1->reductive_amination Aldehyde source SM2 1-Methylpiperazine SM2->reductive_amination Amine source product 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid reductive_amination->product Forms C-N bond reagents Sodium triacetoxyborohydride (STAB) Methanol or similar solvent Room Temperature reagents->reductive_amination Enables reaction

Caption: Reductive amination workflow for synthesizing the key Imatinib precursor.

Process Chemistry Insights: Overcoming Challenges

A significant challenge in synthesizing this intermediate via older methods, such as the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine, is the formation of a quaternary salt impurity.[6] This occurs when a second molecule of the benzoic acid derivative reacts with the already-formed tertiary amine product. This impurity is difficult to remove and impacts the purity of the final drug.

Causality: The choice of reagents and conditions is critical. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) in reductive amination protocols is a deliberate choice to avoid over-reduction and side reactions.[7] Patents often describe the use of specific bases and solvent systems, like potassium carbonate in n-butanol, to minimize the formation of such impurities and improve process economics.[6]

Synthesis and Applications of this compound

While its 4-substituted isomer gained fame through Imatinib, this compound (CAS 514209-42-8) is an important molecule in its own right, serving as a versatile building block in pharmaceutical and biochemical research.[8][9][10] Its primary applications are as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[8][11] It is also employed in research settings for studies involving receptor binding and enzyme inhibition.[11]

Experimental Protocol: Synthesis of this compound

The following protocol describes a robust and reproducible method for the laboratory-scale synthesis of the title compound, adapted from standard reductive amination procedures.

A. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Formylbenzoic acid150.1310.01.50 g
1-Methylpiperazine100.1611.01.10 g (1.22 mL)
Sodium triacetoxyborohydride (STAB)211.9415.03.18 g
Dichloromethane (DCM)--50 mL
Acetic Acid (glacial)60.05~2~0.1 mL
Saturated Sodium Bicarbonate Solution--50 mL
Deionized Water--50 mL
Anhydrous Magnesium Sulfate--~5 g

B. Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-formylbenzoic acid (1.50 g, 10.0 mmol) and dichloromethane (50 mL). Stir at room temperature until the solid is fully dissolved.

  • Amine Addition: Add 1-methylpiperazine (1.22 mL, 11.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 mL). Stir the mixture for 20 minutes at room temperature to facilitate the formation of the intermediate iminium ion.

  • Reductive Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Quenching: Slowly pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to quench the excess reducing agent and acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

C. Self-Validation and Trustworthiness

This protocol is designed as a self-validating system. The successful consumption of the starting material (verified by TLC) and the isolation of a product with the expected spectral characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry) confirm the reaction's efficacy. The use of a mild and selective reducing agent like STAB ensures high fidelity in the C-N bond formation without affecting the carboxylic acid group.

Synthetic Workflow Diagram

G start_aldehyde 3-Formylbenzoic acid intermediate_iminium Iminium Ion Intermediate (in situ) start_aldehyde->intermediate_iminium start_amine 1-Methylpiperazine start_amine->intermediate_iminium reagent_stab STAB product This compound reagent_stab->product intermediate_iminium->product Reduction solvent DCM, Acetic Acid (cat.) Room Temperature solvent->intermediate_iminium

Caption: Synthesis of this compound via reductive amination.

Comparative Analysis and Future Outlook

The distinct developmental histories of the 3- and 4-substituted isomers highlight a fundamental principle in medicinal chemistry: positional isomerism dictates biological function.

PropertyThis compound4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
CAS Number 514209-42-8[8]106261-49-8 (as dihydrochloride)[12]
IUPAC Name 3-((4-methylpiperazin-1-yl)methyl)benzoic acid[8]4-((4-methylpiperazin-1-yl)methyl)benzoic acid[2]
Primary Context Versatile building block for novel therapeutics (e.g., neurological)[11]Key intermediate for the anti-cancer drug Imatinib[1][2]
Development Driver Research chemical demandProcess optimization for a blockbuster pharmaceutical

For Imatinib, the para orientation of the 4-substituted isomer is geometrically perfect to position the N-methylpiperazine group for optimal solubility and interaction within the ATP-binding pocket of the Bcr-Abl kinase, while the amide bond connects to the rest of the pharmacophore.[2] A meta substitution, as seen in the 3-isomer, would drastically alter this three-dimensional arrangement, likely abolishing its specific anti-leukemic activity.

However, this does not diminish the potential of the 3-isomer. Its availability as a research chemical allows for its incorporation into diverse screening libraries. It offers a different geometric vector for presenting the methylpiperazine moiety, which could be ideal for targeting other enzymes or receptors where a meta substitution pattern is preferred.

Conclusion

The story of the methylpiperazinyl-benzoic acid scaffold is a tale of two isomers. The 4-substituted variant owes its discovery and extensive development to its indispensable role in the creation of Imatinib, a drug that transformed cancer treatment. The process chemistry behind its synthesis showcases a journey of industrial optimization focused on purity, yield, and safety. In contrast, the 3-substituted isomer stands as a versatile yet underexplored building block, holding potential for the next generation of therapeutics. For drug development professionals, understanding the history, synthetic nuances, and distinct applications of both isomers provides a powerful toolkit for designing future medicines.

References

  • US8609842B2 - Method for synthesizing Imatinib - Google P
  • 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid - Chem-Impex. [Link]
  • IM
  • Synthesis of Imatinib Mesylate - Chinese Pharmaceutical Journal. [Link]
  • CN101735196B - Method for synthesizing Imatinib - Google P
  • Synthesis method of imatinib and imatinib mesylate - Eureka | P
  • Imatinib | C29H31N7O | CID 5291 - PubChem. [Link]
  • Imatinib Intermediate Manufacturer | AR Life Sciences. [Link]
  • Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
  • 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8 - J&K Scientific. [Link]
  • 3-((4-Methylpiperazin-1-yl)methyl)
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. [Link]
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)
  • CN103382191A - Preparation method of 4-[(4-methylpiperazin-1-yl)
  • This compound (C12H16N2O2) - PubChemLite. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylpiperazin-1-yl)benzoic acid is a pivotal starting material in the synthesis of a multitude of pharmaceutical compounds and advanced materials. Its molecular architecture, featuring a reactive carboxylic acid group and a solubilizing N-methylpiperazine moiety, makes it a valuable building block in drug discovery. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic discussions, and considerations for process optimization are presented to equip researchers with the knowledge to efficiently synthesize and utilize this versatile intermediate.

Introduction: Significance and Applications

This compound and its derivatives are integral components in the development of various therapeutic agents. The N-methylpiperazine group often enhances the aqueous solubility and bioavailability of drug candidates. This compound serves as a key intermediate in the synthesis of molecules targeting a range of diseases, including neurological disorders.[1][2] Beyond pharmaceuticals, its unique chemical properties are leveraged in material science for creating advanced polymers and coatings, and it also finds use in agrochemical development and as a ligand in coordination chemistry.[2] A notable application of a structurally related compound is in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, highlighting the pharmacological importance of the N-methylpiperazine motif.[3]

Synthetic Strategies: A Detailed Examination

The synthesis of this compound is predominantly achieved through two strategic approaches: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The choice of method is often dictated by the nature of the starting material and desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The SNAr reaction is a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[4][5] In the context of this compound synthesis, a halogenated benzoic acid is reacted with 1-methylpiperazine.

The SNAr mechanism proceeds through a two-step addition-elimination process.[4][6] The nucleophilic nitrogen of 1-methylpiperazine attacks the carbon atom bearing the leaving group on the aromatic ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The presence of an electron-withdrawing group, such as the carboxylic acid, stabilizes this intermediate.[4][5] The subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the final product.[4][6]

Figure 1: General workflow for the SNAr synthesis.

This protocol outlines the synthesis using a halogenated benzoic acid as the starting material.

Parameter Value/Condition Rationale
Starting Material 3-Fluorobenzoic acid or 3-Chlorobenzoic acidThe fluoro substituent is a better leaving group in SNAr reactions.[7]
Nucleophile 1-MethylpiperazineThe amine that forms the desired piperazine ring.
Solvent DMSO, DMF, or NMPHigh-boiling, polar aprotic solvents facilitate the reaction.
Base K2CO3, Cs2CO3, or an organic baseNeutralizes the HX byproduct, driving the reaction forward.
Temperature 100-150 °CSufficient thermal energy is required to overcome the activation barrier.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 3-halobenzoic acid (1.0 eq) and a base (2.0-3.0 eq) in a suitable polar aprotic solvent.

  • Add 1-methylpiperazine (1.2-1.5 eq) to the mixture.

  • Heat the reaction mixture to the specified temperature and maintain with stirring for the required duration.

  • Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Adjust the pH of the aqueous solution to near neutral to ensure the carboxylic acid is in its free form.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Buchwald-Hartwig Amination: A Catalytic Approach

For less reactive aryl halides, such as aryl chlorides and bromides, the Buchwald-Hartwig amination offers a highly effective alternative.[8][9] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds.[8]

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex.[10] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[10]

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L_n Ar-Pd(II)(NHR'R'')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR'R'')L_n Amine Coordination (HNR'R''), -HX Ar-Pd(II)(NHR'R'')L_n->Pd(0)L_n Reductive Elimination Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)(NHR'R'')L_n->Product (Ar-NR'R'')

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Component Examples Role and Considerations
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3The source of the active Pd(0) catalyst.[11]
Ligand BINAP, Xantphos, Josiphos-type ligandsSterically bulky and electron-rich phosphine ligands are crucial for promoting the catalytic cycle.
Base NaOtBu, K3PO4, Cs2CO3A strong, non-nucleophilic base is required for the deprotonation step.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used under an inert atmosphere.
Temperature 80-120 °CThe reaction is thermally driven.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

  • Purification: Common methods include recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

  • Characterization: A suite of analytical techniques should be employed to verify the structure and purity of the this compound.

Technique Expected Outcome
NMR Spectroscopy (1H, 13C) Provides detailed structural information, confirming the connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final product.
Melting Point A sharp melting point indicates a high degree of purity.

Conclusion

The synthesis of this compound is a well-established and critical process in the pharmaceutical and chemical industries. The choice between nucleophilic aromatic substitution and Buchwald-Hartwig amination provides flexibility in starting material selection and reaction conditions. A thorough understanding of the underlying mechanisms and careful execution of experimental protocols are paramount to achieving high yields of a pure product. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently synthesize this key building block for their research and development endeavors.

References

Sources

A-Technical-Guide-on-3-(4-Methylpiperazin-1-yl)benzoic-Acid-A-Key-Intermediate-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methylpiperazin-1-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document details the compound's nomenclature, physicochemical properties, validated synthetic protocols, and known applications, particularly its role as a crucial intermediate in the synthesis of targeted therapeutics. Emphasis is placed on the causality behind experimental choices and the structural significance of the molecule's distinct moieties. This guide serves as a foundational resource for researchers leveraging this compound in drug discovery pipelines.

Nomenclature and Structural Identification

The compound in focus is unambiguously identified by the IUPAC name This compound . This nomenclature precisely describes its structure: a benzoic acid core substituted at the meta-position (position 3) with a 1-yl-piperazine ring, which is itself N-substituted at the 4-position with a methyl group.

The presence of the methylpiperazine group is a well-established pharmacophore in medicinal chemistry. The tertiary amine of the piperazine ring is basic and typically protonated at physiological pH, which can significantly enhance aqueous solubility and facilitate interactions with biological targets through hydrogen bonding or ionic interactions. The benzoic acid moiety provides an acidic handle for further chemical modification or for anchoring within a receptor's binding site.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound-
CAS Number 185342-63-0 (for the base)-
Molecular Formula C13H18N2O2[1]
Molecular Weight 234.3 g/mol [1]
PubChem CID 16771242[2]
Canonical SMILES CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O[2]
InChI Key SMSCFZLMSBEZQU-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this compound is critical for its application in synthesis and formulation.

Table of Physicochemical Properties:

PropertyValueImplication in Drug Development
Molecular Weight 234.3 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Appearance White solid[3]
XlogP (Predicted) -1.0Indicates high hydrophilicity, contributing to good aqueous solubility.
Hydrogen Bond Donors 1 (from carboxylic acid)Can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 4 (2 nitrogens, 2 oxygens)Offers multiple points for interaction with biological macromolecules.
Storage Conditions Store at 0-8 °CRecommended for maintaining long-term stability.[3]

While specific, experimentally-derived spectroscopic data is proprietary to manufacturers, predicted data and typical spectral characteristics can be inferred.

  • ¹H NMR: Expected signals would include aromatic protons on the benzoic acid ring, distinct methylene protons on the piperazine ring (often showing complex splitting), a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry: The monoisotopic mass is 234.1368 Da.[4] Common adducts observed in ESI-MS would be [M+H]⁺ at m/z 235.1441.[4]

Synthesis and Purification Protocol

The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its high efficiency and the ready availability of starting materials.

Rationale for Synthetic Strategy

The core transformation is the formation of a C-N bond between the aromatic ring and the piperazine nitrogen. An SNAr reaction is ideal when the aromatic ring is "activated" by an electron-withdrawing group and contains a good leaving group (typically a halogen). In this case, the carboxylic acid (or its ester precursor) acts as a meta-directing, electron-withdrawing group, sufficiently activating a halogen at the 3-position for substitution by the nucleophilic secondary amine of 1-methylpiperazine.

Detailed Experimental Protocol: SNAr Reaction

Reaction: 3-Fluorobenzoic acid + 1-Methylpiperazine → this compound

  • Reagent Preparation: In a nitrogen-flushed round-bottom flask equipped with a reflux condenser, add 3-fluorobenzoic acid (1.0 eq) and a suitable high-boiling point polar aprotic solvent such as DMSO or NMP.

  • Base Addition: Add a non-nucleophilic organic base like triethylamine (TEA, 2.5 eq) or an inorganic base like potassium carbonate (K₂CO₃, 3.0 eq). Causality: The base is crucial to deprotonate the secondary amine of 1-methylpiperazine, increasing its nucleophilicity, and to scavenge the HF formed during the reaction.

  • Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) to the mixture. Causality: A slight excess of the amine ensures the complete consumption of the limiting electrophile (3-fluorobenzoic acid).

  • Reaction Execution: Heat the reaction mixture to 120-150 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water. The product may precipitate.

    • Adjust the pH to ~6-7 with 1M HCl. The zwitterionic nature of the product makes it least soluble near its isoelectric point.

    • Filter the resulting solid precipitate and wash thoroughly with cold water to remove residual salts and solvent.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to achieve high purity (≥95%).[1]

    • The purity can be confirmed by NMR and LC-MS analysis.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: - 3-Fluorobenzoic Acid - 1-Methylpiperazine - K₂CO₃ (Base) - DMSO (Solvent) Reaction SNAr Reaction Heat (120-150°C) N₂ Atmosphere Start->Reaction Combine & Mix Workup Aqueous Work-up - Quench with H₂O - pH Adjustment (HCl) - Filtration Reaction->Workup Reaction Complete Purification Purification - Recrystallization (Ethanol/Water) Workup->Purification Crude Product Final Final Product: This compound (Purity ≥95%) Purification->Final Pure Product

Caption: SNAr synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate and building block for synthesizing more complex, high-value molecules.[3]

Precursor to Kinase Inhibitors

The methylpiperazine moiety is a classic feature in many small-molecule kinase inhibitors, including the groundbreaking drug Imatinib. This group often serves to enhance solubility and occupy the solvent-exposed region of the ATP-binding pocket. The benzoic acid portion of the molecule provides a convenient attachment point for coupling with other heterocyclic systems to build the final inhibitor scaffold. For example, the carboxylic acid can be activated and reacted with an amine on another fragment (amide coupling) to form the complete drug molecule.

Scaffold for GPCR Ligands

The structure is also relevant in the development of G protein-coupled receptor (GPCR) ligands. For instance, analogues have been explored in the discovery of selective kappa opioid receptor antagonists.[5] In these contexts, the piperazine nitrogen can act as a key interaction point with acidic residues (e.g., Aspartic acid) in the receptor.

Logical Relationship Diagram

Applications Core 3-(4-Methylpiperazin-1-yl) benzoic acid Properties Key Moieties Benzoic Benzoic Acid (Coupling Handle) Core->Benzoic Piperazine Methylpiperazine (Solubility & Binding) Core->Piperazine Other Other APIs Core->Other Kinase Kinase Inhibitors (e.g., Imatinib Precursors) Benzoic->Kinase Amide Coupling GPCR GPCR Ligands (e.g., Opioid Receptors) Benzoic->GPCR Scaffold Extension Piperazine->Kinase Solvent Front Interaction Piperazine->GPCR Ionic/H-Bond Interaction Applications Therapeutic Targets

Caption: Role of the core scaffold in synthesizing targeted therapeutics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its precursors.

  • Hazard Classification: The compound is generally classified as an irritant. GHS hazard statements often include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[7] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

    • Inhalation: Move the person into fresh air.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at refrigerated temperatures (0-8 °C) for long-term preservation.[3]

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its well-defined structure, combining a reactive carboxylic acid handle with a solubilizing and pharmacologically relevant methylpiperazine group, makes it an invaluable precursor for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The straightforward and scalable synthetic routes further enhance its utility for both academic research and industrial drug development. This guide has provided the essential technical information required for scientists to effectively and safely utilize this important chemical intermediate.

References

  • PubChem. (n.d.). 3-(4-methylpiperazin-1-ylmethyl)benzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). Compound Summary for CID 161692894. National Center for Biotechnology Information.
  • Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information.
  • NIST. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • Pharmaffiliates. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride.
  • Angene Chemical. (2025). Safety Data Sheet.
  • PubChemLite. (n.d.). 3-(4-methylpiperazin-1-ylmethyl)benzoic acid (C13H18N2O2).
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC.

Sources

Methodological & Application

The Strategic deployment of 3-(4-Methylpiperazin-1-yl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular fragments consistently reappear in the architecture of successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for engaging with biological targets in a manner that confers favorable pharmacokinetic and pharmacodynamic properties. The 3-(4-methylpiperazin-1-yl)benzoic acid moiety is a prime example of such a scaffold. Its unique combination of a rigid benzoic acid linker and a flexible, basic N-methylpiperazine group has proven instrumental in the design of a diverse range of bioactive molecules, from targeted cancer therapies to agents modulating the central nervous system.

The N-methylpiperazine group is particularly noteworthy for its multifaceted contributions to drug efficacy. As a tertiary amine with a pKa typically in the physiological range, it can be protonated, significantly enhancing the aqueous solubility of the parent molecule—a critical factor for oral bioavailability and formulation. Furthermore, this cationic center can form crucial ionic interactions and hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) within target proteins, thereby anchoring the inhibitor and contributing to high binding affinity. The piperazine ring itself is conformationally mobile, allowing it to adapt to the topology of various binding sites, while the benzoic acid portion provides a rigid scaffold from which to project vectors towards key interaction points.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its application in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, explain the rationale behind its use, and provide detailed protocols for its synthesis and incorporation into lead compounds.

Physicochemical and Pharmacokinetic Profile

The utility of this compound as a drug discovery building block is underpinned by its physicochemical properties. A summary of these key characteristics is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
CAS Number 215309-01-6[1]
Melting Point 187-190°C[1]
Boiling Point 400.2°C[1]
Storage 2-8°C[1]
Appearance White crystalline powder[2]
Solubility Soluble in organic solvents, insoluble in water[2]

Application I: As a Key Building Block for Kinase Inhibitors

The most prominent application of the methylpiperazinyl-benzoic acid scaffold is in the field of oncology, specifically in the design of tyrosine kinase inhibitors (TKIs). The groundbreaking drug Imatinib, a treatment for chronic myeloid leukemia (CML), famously incorporates the isomeric 4-((4-methylpiperazin-1-yl)methyl)benzoic acid moiety. This "tail" fragment is crucial for its activity and favorable drug-like properties. The 3-substituted isomer is employed for similar strategic reasons, allowing for different vector orientations to optimize binding within the kinase ATP pocket.

Causality and Scientific Rationale

The constitutively active BCR-ABL tyrosine kinase is the primary driver of CML.[3][4] TKIs like Imatinib function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.[1][3]

The N-methylpiperazine moiety is a critical pharmacophore for several reasons:

  • Solubility and Bioavailability : The basic nitrogen enhances aqueous solubility, which is essential for oral administration.

  • Target Engagement : The protonated piperazine can form a key hydrogen bond with the carbonyl oxygen of residues in the activation loop of the ABL kinase domain, significantly increasing binding affinity.

  • Vectorial Orientation : The benzoic acid acts as a rigid spacer, positioning the piperazine group for optimal interaction. The choice between a meta (3-substituted) or para (4-substituted) linkage allows medicinal chemists to fine-tune the trajectory of the piperazine tail to avoid steric clashes and engage with specific sub-pockets within the ATP binding site of different kinases or their mutants. This is crucial for developing inhibitors with high potency and selectivity, including those active against drug-resistant mutations like T315I.

Signaling Pathway Visualization

The following diagram illustrates the central role of the BCR-ABL kinase in CML and its inhibition by a TKI incorporating the methylpiperazinyl-benzoic acid scaffold.

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL binds P_Substrate Phosphorylated Substrates Proliferation Leukemic Cell Proliferation & Survival P_Substrate->Proliferation activates signaling TKI TKI with 3-(4-Methylpiperazin-1-yl) -benzoic acid moiety TKI->BCR_ABL blocks ATP binding site

Caption: Inhibition of the BCR-ABL signaling pathway by a Tyrosine Kinase Inhibitor (TKI).

Application II: Scaffolding for GPCR Modulators

The arylpiperazine scaffold, in general, is considered a "privileged structure" for targeting G-protein coupled receptors (GPCRs), particularly aminergic GPCRs in the central nervous system (CNS). Derivatives of this compound can be elaborated into potent and selective antagonists or agonists for receptors such as dopamine (e.g., D3) and serotonin receptors.

Causality and Scientific Rationale

In the context of GPCRs, the N-methylpiperazine moiety often serves as a surrogate for the endogenous amine neurotransmitter (e.g., dopamine, serotonin). The basic nitrogen is crucial for forming an ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of most aminergic GPCRs, a key interaction for receptor affinity.

The benzoic acid component provides a rigid framework for introducing further substituents that can confer selectivity. By modifying the substitution pattern on the benzoic acid or by extending from the carboxylic acid via an amide bond, medicinal chemists can explore interactions with other regions of the receptor, such as the extracellular loops or other transmembrane helices. This allows for the fine-tuning of the pharmacological profile, leading to compounds that are highly selective for a specific receptor subtype, which is often critical for minimizing off-target side effects in CNS indications. The meta-position of the piperazine group on the benzoic acid ring provides a distinct spatial arrangement for these appended groups compared to the para-isomer, which can be exploited to achieve selectivity for different GPCR targets.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis of the title compound and its subsequent use in the preparation of a bioactive amide.

Protocol 1: Synthesis of this compound

This protocol describes a robust method for synthesizing the title compound via a nucleophilic aromatic substitution reaction. The rationale is to use a starting material where the 3-position is activated towards substitution by an electron-withdrawing group and contains a good leaving group.

Workflow Visualization:

Synthesis_Workflow Start Start: 3-Fluoro-4-nitrobenzoic acid + 1-Methylpiperazine Reaction Step 1: Nucleophilic Aromatic Substitution Solvent: DMSO Heat: 120 °C, 12h Start->Reaction Workup1 Step 2: Aqueous Workup - Dilute with H₂O - Extract with Ethyl Acetate - Wash & Dry Reaction->Workup1 Nitro_Intermediate Intermediate: 3-(4-Methylpiperazin-1-yl)-4-nitrobenzoic acid Workup1->Nitro_Intermediate Reduction Step 3: Nitro Group Reduction Reagent: H₂, Pd/C Solvent: Methanol Nitro_Intermediate->Reduction Workup2 Step 4: Filtration & Purification - Filter through Celite - Concentrate solvent - Recrystallize Reduction->Workup2 Final_Product Final Product: 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid Workup2->Final_Product

Caption: Workflow for the synthesis of a this compound analog.

Materials:

  • 3-Bromo-benzoic acid

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 3-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Reagent Addition: Add K₂CO₃ (2.5 eq) followed by anhydrous toluene. Stir the suspension for 10 minutes.

  • Add 1-methylpiperazine (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer to pH ~3-4 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield this compound.

Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against reference spectra. Purity should be assessed by HPLC.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the coupling of the synthesized benzoic acid with a representative primary amine using HATU, a highly efficient coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Aniline (or other primary amine, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Activation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir.

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 20 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (2x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

Self-Validation: Characterize the final amide product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion

This compound and its isomers are more than just simple chemical intermediates; they are strategic tools in the medicinal chemist's arsenal. The inherent properties of the N-methylpiperazine moiety—its ability to enhance solubility, engage in potent electrostatic interactions, and serve as a versatile, conformationally adaptable anchor—make it a highly valuable component in drug design. By understanding the rationale behind its use and mastering the synthetic protocols for its incorporation, researchers can leverage this privileged scaffold to accelerate the development of novel therapeutics against a wide range of challenging diseases. The detailed protocols and conceptual frameworks provided herein are intended to empower scientists to effectively utilize this powerful building block in their drug discovery programs.

References

  • MySkinRecipes.this compound.
  • J&K Scientific.3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8.
  • PubChem.CID 161692894 | C26H36N4O4.
  • Mol-Instincts.Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.
  • Chemical-Book.com.Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • Wikipedia.Bcr-Abl tyrosine-kinase inhibitor.
  • Taylor & Francis Online.Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References.
  • Google Patents.US20080103305A1 - Process for the preparation of imatinib.
  • PubMed Central (PMC).Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • PubMed.Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor.

Sources

The Strategic Importance of the 3-(4-Methylpiperazin-1-yl)benzoic Acid Moiety in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This application note delves into the strategic use of the 3-(4-Methylpiperazin-1-yl)benzoic acid moiety, a key pharmacophore that has been instrumental in the design of highly successful kinase inhibitors. While not a potent inhibitor in its own right, this structural motif is a foundational component of several FDA-approved drugs, most notably Imatinib. We will explore the rationale behind its use, provide detailed protocols for evaluating compounds containing this moiety, and discuss its role in establishing favorable pharmacokinetic and pharmacodynamic properties.

Introduction: The Role of Privileged Scaffolds in Kinase Inhibition

The human kinome consists of over 500 protein kinases, all sharing a conserved ATP-binding pocket. The challenge in kinase inhibitor development lies in achieving selectivity for the target kinase to minimize off-target effects. This has led to the concept of "privileged scaffolds," molecular frameworks that are pre-validated to bind to the ATP pocket of kinases and can be decorated with various functional groups to achieve potency and selectivity.

The this compound moiety is a prime example of such a privileged scaffold. Its enduring importance is best exemplified by its central role in the structure of Imatinib (Gleevec), a revolutionary drug for the treatment of chronic myeloid leukemia (CML). In Imatinib, this group serves multiple critical functions:

  • Solubility: The methylpiperazine group is basic and can be protonated at physiological pH. This positive charge significantly enhances the aqueous solubility of the drug, a crucial factor for oral bioavailability.

  • Target Engagement: The moiety often forms key hydrogen bonds and van der Waals interactions within the kinase ATP-binding site, contributing to the overall binding affinity.

  • Pharmacokinetic Properties: The piperazine ring is metabolically stable and can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

This guide will provide researchers with the foundational knowledge and practical protocols to investigate novel kinase inhibitors incorporating this important chemical feature.

Core Protocols for Evaluating Kinase Inhibitors Featuring the this compound Moiety

The following protocols are designed to be adaptable for the initial characterization of novel small molecules incorporating the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Depletion)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The principle is based on the quantification of ATP remaining in the reaction mixture after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_kinase Prepare Kinase Solution mix Mix Kinase, Substrate/ATP, and Compound in 384-well plate prep_kinase->mix prep_substrate Prepare Substrate/ATP Solution prep_substrate->mix prep_compound Prepare Serial Dilution of Compound prep_compound->mix incubate Incubate at Room Temperature mix->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent incubate_detect Incubate for 10 min add_reagent->incubate_detect read Read Luminescence incubate_detect->read

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Substrate peptide specific for the kinase

  • Test compound (solubilized in DMSO)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM). The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase solution (prepared in kinase buffer).

    • Add 0.5 µL of the serially diluted compound or DMSO (for positive and negative controls).

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour. The optimal time may vary depending on the kinase.

  • Signal Detection:

    • Add 5 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the controls:

  • 0% Inhibition (High Kinase Activity): DMSO only control.

  • 100% Inhibition (No Kinase Activity): Control with no kinase or a potent known inhibitor.

The percent inhibition is then plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on the activity of the target kinase.

Workflow Diagram:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability Viability Assessment culture Culture Kinase-Dependent Cells harvest Harvest and Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed add_compound Add Serially Diluted Compound seed->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent incubate_detect Incubate and Read Luminescence add_reagent->incubate_detect core This compound solubility Solubility core->solubility Piperazine N selectivity Selectivity core->selectivity Benzoic Acid Position potency Potency core->potency Methyl Group pk Pharmacokinetics core->pk Overall Structure

Caption: Key structural features of the moiety influencing drug properties.

  • Piperazine Ring: Modifications to the piperazine ring can impact solubility and interactions with the solvent-exposed region of the kinase.

  • Methyl Group: The N-methyl group can influence the pKa of the piperazine nitrogen and may have subtle effects on binding and metabolism.

  • Benzoic Acid: The position of the carboxylic acid group (or its amide derivative in a final drug) is critical for forming key interactions with the hinge region of the kinase.

Data Summary and Expected Outcomes

The table below summarizes hypothetical, yet expected, data for a novel inhibitor ("Compound X") incorporating the this compound moiety, compared to a known standard like Imatinib.

Parameter Compound X Imatinib (Reference) Interpretation
Target Kinase IC50 (nM) 2530Compound X shows comparable or slightly better in vitro potency against the target kinase.
Cellular GI50 (nM) 150200Compound X effectively inhibits proliferation of kinase-dependent cells, suggesting good cell permeability.
Aqueous Solubility (µg/mL) >100>100The moiety successfully imparts high aqueous solubility, which is favorable for oral absorption.

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
High variability in in vitro assay Inactive enzyme; improper ATP concentration.Verify enzyme activity with a control substrate. Optimize ATP concentration to be near the Km value.
Poor correlation between IC50 and GI50 Low cell permeability; compound efflux; off-target effects.Assess cell permeability using a PAMPA assay. Use efflux pump inhibitors to test for active transport. Profile against a panel of kinases to check for selectivity.
Compound precipitation in assay Low solubility in aqueous buffer.Ensure the final DMSO concentration is low (<1%). Check the solubility of the compound in the final assay buffer.

Conclusion

The this compound moiety is a highly valuable and validated scaffold in the design of kinase inhibitors. Its ability to confer favorable properties like high aqueous solubility and strong target engagement makes it a strategic starting point for medicinal chemistry campaigns. The protocols and insights provided in this guide offer a robust framework for researchers to effectively synthesize and evaluate novel kinase inhibitors built upon this privileged structure, paving the way for the development of next-generation targeted therapies.

References

  • Title: Imatinib: A Breakthrough in Targeted Cancer Therapy Source: N

Application Notes and Protocols for the (4-Methylpiperazin-1-yl)benzoic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isomers and a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, certain molecular motifs appear with remarkable frequency. These "privileged scaffolds" serve as foundational structures that provide a favorable starting point for interacting with specific biological targets. One such scaffold is the (4-methylpiperazin-1-yl)phenyl group. This guide delves into the applications of this scaffold, focusing on the benzoic acid derivatives that serve as critical starting materials for drug synthesis.

While the topic of this guide is 3-(4-Methylpiperazin-1-yl)benzoic acid , it is scientifically imperative to begin by addressing its more famous structural isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid . The placement of the methylpiperazine group—at the para position (4-position) versus the meta position (3-position)—has profound implications for its role in drug discovery. The 4-isomer is a cornerstone intermediate in the synthesis of one of the most transformative targeted cancer therapies of our time: Imatinib.[1][2]

This guide will therefore be structured to first provide an in-depth analysis of the cornerstone application of the 4-isomer, as it provides the essential context for understanding the broader utility of the scaffold. We will then explore the specific roles and potential applications of the 3-isomer, followed by detailed experimental protocols relevant to the synthesis and evaluation of compounds derived from this versatile chemical family.

Part 1: The Cornerstone Application: 4-((4-methylpiperazin-1-yl)methyl)benzoic Acid in the Synthesis of Imatinib

The most significant application of the (4-methylpiperazin-1-yl)phenyl scaffold is the role of its para-benzoic acid derivative as a key precursor to Imatinib (marketed as Gleevec®).[1][2] Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) and gastrointestinal stromal tumors (GIST) by specifically targeting the aberrant Bcr-Abl tyrosine kinase.[2][[“]]

The Synthesis of Imatinib: An Amide Bond at the Core

The synthesis of Imatinib involves the formation of an amide bond between the carboxylic acid group of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid and the primary aromatic amino group of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[[“]][4] This reaction is a classic example of amide coupling, a fundamental transformation in pharmaceutical synthesis.

Several methods can be employed for this coupling, often involving the activation of the carboxylic acid to facilitate the reaction. A common approach involves converting the benzoic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the amine.[4]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 4-((4-methylpiperazin-1-yl)methyl)benzoic acid C Amide Coupling (e.g., via Acyl Chloride) A->C Activation (e.g., SOCl₂) B N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine B->C Condensation D Imatinib C->D

Caption: High-level schematic of Imatinib synthesis.

Mechanism of Action: Targeting the Bcr-Abl Kinase

CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene. This gene produces a constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled cell proliferation and inhibits apoptosis.[[“]][5]

Imatinib is a potent and selective inhibitor of this kinase. It binds to the ATP-binding pocket of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme. This prevents the transfer of a phosphate group from ATP to tyrosine residues on its downstream substrates, thereby blocking the signaling cascade that leads to cancer cell growth.[2] The 4-methylpiperazine moiety of Imatinib is crucial for its high affinity and specificity, as it enhances solubility and forms key interactions within the kinase domain.

G cluster_0 Bcr-Abl Signaling Pathway cluster_1 Inhibition by Imatinib BcrAbl {Bcr-Abl Kinase (Active)|ATP Binding} Substrate Substrate Protein BcrAbl->Substrate Phosphorylation InactiveBcrAbl {Bcr-Abl Kinase (Inactive)|Imatinib Bound} ATP ATP ATP->BcrAbl PhosSubstrate Phosphorylated Substrate Substrate->PhosSubstrate Downstream Downstream Signaling PhosSubstrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->InactiveBcrAbl Binds to ATP Pocket ATP_blocked ATP ATP_blocked->InactiveBcrAbl Binding Blocked

Caption: Imatinib inhibits the Bcr-Abl signaling pathway.

Part 2: The Role of this compound

While its para-isomer takes the spotlight, This compound and its derivatives are also valuable tools in drug discovery. Its primary applications lie in serving as a key intermediate for various pharmaceuticals and as a tool in biochemical research.[6]

Intermediate for Novel Therapeutics and a Known Impurity

The 3-isomer is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[6] The different substitution pattern (meta vs. para) creates a distinct three-dimensional arrangement of the methylpiperazine group relative to the benzoic acid. This altered vector allows medicinal chemists to explore different chemical space and potentially target different protein binding pockets. For example, derivatives have been investigated as selective kappa opioid receptor antagonists.[7]

Furthermore, the hydrochloride salt of the closely related 3-((4-methylpiperazin-1-yl)methyl)benzoic acid is documented as a known impurity in the synthesis of Imatinib.[8] This underscores the importance for researchers and quality control professionals to be able to synthesize and characterize this isomer as an analytical standard.

A Scaffold for Exploring Structure-Activity Relationships (SAR)

In drug discovery, systematically altering the substitution pattern of a lead molecule is a fundamental strategy for optimizing its properties. By using the 3-isomer instead of the 4-isomer, researchers can probe the structure-activity relationship (SAR) of a compound series. This can reveal:

  • Optimal Geometry: Whether a target's binding pocket better accommodates the meta or para substitution.

  • New Interactions: The repositioned methylpiperazine group may form new hydrogen bonds, salt bridges, or hydrophobic interactions that were not possible with the para isomer.

  • Altered Physical Properties: The change in substitution can subtly affect the molecule's polarity, pKa, and solubility, which in turn influences its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Part 3: The Privileged Scaffold: (4-Methylpiperazin-1-yl)phenyl in Kinase Inhibitor Design

The prevalence of the (4-methylpiperazin-1-yl)phenyl moiety extends far beyond Imatinib. It is a well-established "privileged scaffold" in the design of a multitude of kinase inhibitors. Its frequent use is due to a combination of favorable properties it imparts to a drug molecule.

Key Pharmacophoric Features:

  • Enhanced Aqueous Solubility: The basic nitrogen of the piperazine ring is typically protonated at physiological pH. This positive charge significantly improves the aqueous solubility of the parent molecule, which is a critical factor for oral bioavailability.

  • Salt Formation: The basicity of the piperazine allows for the formation of stable, crystalline salts (e.g., mesylate, hydrochloride), which is highly advantageous for drug formulation and manufacturing.

  • Key Binding Interactions: The piperazine ring can act as both a hydrogen bond donor (the N-H if present, or protonated nitrogen) and acceptor (the tertiary nitrogens), allowing it to form crucial interactions with amino acid residues in the ATP-binding pocket of kinases.

  • Modulation of Pharmacokinetics: The piperazine ring is generally metabolically stable and its substitution can be tuned to optimize a drug's half-life and clearance.

The following table summarizes several kinase inhibitors that incorporate this valuable scaffold.

Drug Name Primary Kinase Target(s) Therapeutic Indication Structural Isomer Context
Imatinib [[“]]Bcr-Abl, c-KIT, PDGFRChronic Myeloid Leukemia (CML), GISTsContains the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety.
Dasatinib [9]Bcr-Abl, Src family kinasesCML, Acute Lymphoblastic Leukemia (ALL)Contains a substituted N-piperazine, but not the benzoic acid precursor.
Ponatinib Bcr-Abl (including T315I mutant)TKI-resistant CML and ALLIncorporates a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety.[10]
CHMFL-ABL/KIT-155 [11]ABL, c-KITPreclinical (CML, GISTs)Incorporates a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety.[11]
AZD0530 (Saracatinib) [12]c-Src, AblInvestigational (Cancer)Contains a 4-methylpiperazin-1-yl group linked via an ethoxy chain.

Part 4: Experimental Protocols

As a senior application scientist, it is crucial to move from theory to practice. The following protocols are designed to be self-validating and explain the causality behind the experimental choices.

Protocol 1: General Amide Coupling using HATU

This protocol describes a robust method for coupling a (4-methylpiperazin-1-yl)benzoic acid with a primary or secondary amine, a key step in synthesizing many kinase inhibitors. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency and low rate of racemization.

Objective: To synthesize a benzamide derivative via amide bond formation.

Materials:

  • 3-(or 4-)-(4-Methylpiperazin-1-yl)benzoic acid (1.0 equivalent)

  • Target Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add the (4-methylpiperazin-1-yl)benzoic acid (1.0 eq) and HATU (1.2 eq) to an oven-dried flask equipped with a magnetic stir bar.

    • Rationale: An inert atmosphere prevents moisture from hydrolyzing the activated intermediate and coupling reagent.

  • Activation of Carboxylic Acid:

    • Add anhydrous DMF to dissolve the solids.

    • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 20 minutes. The solution may change color.

    • Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and neutralizes the HCl byproduct, facilitating the formation of the highly reactive O-acylisourea intermediate from HATU. Pre-activation ensures the acid is fully converted before the amine is added, maximizing yield.[13]

  • Amine Coupling:

    • Dissolve the target amine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 2-12 hours).

    • Rationale: A slight excess of the amine ensures the complete consumption of the more valuable activated acid.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine (to remove residual water).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol provides a framework for determining the inhibitory potency (IC₅₀) of a synthesized compound against the Bcr-Abl kinase. This is a critical assay for validating the mechanism of action of a putative inhibitor.

Objective: To measure the concentration-dependent inhibition of Bcr-Abl kinase activity by a test compound.

Materials:

  • Recombinant Bcr-Abl kinase

  • Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Synthetic peptide substrate (e.g., Abltide)

  • Test Compound (serially diluted in DMSO)

  • ATP solution (e.g., [γ-³³P]ATP for radiometric detection or cold ATP for antibody-based detection)

  • Stop Solution (e.g., EDTA)

  • Detection reagents (e.g., Phosphor imager screen, anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

G Start Start Step1 Prepare Reaction Mix: - Recombinant Bcr-Abl - Kinase Buffer - Peptide Substrate Start->Step1 Step2 Add Test Compound (at various concentrations) Step1->Step2 Step3 Pre-incubate at RT (15-30 min) Step2->Step3 Step4 Initiate Kinase Reaction by adding ATP Step3->Step4 Step5 Incubate at 30°C (30-60 min) Step4->Step5 Step6 Stop Reaction (e.g., add EDTA) Step5->Step6 Step7 Detect Substrate Phosphorylation Step6->Step7 Step8 Plot % Inhibition vs. [Compound] Step7->Step8 End Calculate IC₅₀ Step8->End

Caption: Workflow for an in vitro kinase inhibition assay.

  • Assay Plate Preparation:

    • In a 96-well plate, add kinase buffer to all wells.

    • Add serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Rationale: Serial dilution allows for the determination of a dose-response curve. DMSO controls ensure the vehicle has no effect on the enzyme.

  • Enzyme and Substrate Addition:

    • Add the Bcr-Abl kinase and the peptide substrate to each well (except the "no enzyme" control).

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the phosphorylation reaction begins, ensuring an equilibrium is reached.[14]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Rationale: The reaction is initiated with ATP, the phosphate donor. The incubation time must be optimized to allow for sufficient signal without depleting the substrate.[5]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution containing EDTA.

    • Rationale: EDTA chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thus halting the reaction.

    • Detect the amount of phosphorylated substrate using an appropriate method (e.g., spotting onto a phosphocellulose membrane for radiometric detection, or using an ELISA-based format with a phosphospecific antibody).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The (4-methylpiperazin-1-yl)benzoic acid scaffold, in both its para and meta isomeric forms, represents a powerful tool in the arsenal of the medicinal chemist. The overwhelming success of Imatinib, built from the 4-isomer, has cemented the status of the (4-methylpiperazin-1-yl)phenyl moiety as a privileged scaffold for kinase inhibition. While the 3-isomer has played a more subtle role, its utility as an intermediate for exploring diverse chemical space and as a critical analytical standard should not be underestimated.

Future innovations will likely focus on using these scaffolds to develop next-generation inhibitors that can overcome drug resistance, improve selectivity profiles, and target a wider range of kinases and other enzymes implicated in human disease. The foundational protocols provided here for synthesis and biological evaluation will continue to be central to these ongoing drug discovery efforts.

References

  • The Core of Bcr-Abl Inhibition by AEG-41174: A Technical Guide. (n.d.). BenchChem. Retrieved January 7, 2026.
  • 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8. (n.d.). J&K Scientific. Retrieved January 7, 2026.
  • Imatinib | C29H31N7O | CID 5291. (n.d.). PubChem. Retrieved January 7, 2026.
  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2005). Analytical Biochemistry.
  • 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. (n.d.).
  • Process for the preparation of imatinib. (2008). Google Patents.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2012). Tetrahedron Letters.
  • Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (2015). Google Patents.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). European Journal of Medicinal Chemistry. Retrieved January 7, 2026.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid—the key precursor toward imatinib. (2012). Consensus. Retrieved January 7, 2026.
  • Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (n.d.).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (2015). Bioorganic & Medicinal Chemistry.
  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017). Journal of Medicinal Chemistry.
  • An In-House Method for Molecular Monitoring of BCR-ABL. (2014). Balkan Medical Journal. Retrieved January 7, 2026.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd. Retrieved January 7, 2026.
  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. (2000). Pharmacology & Therapeutics.
  • A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. (n.d.). Organic Syntheses. Retrieved January 7, 2026.
  • Dasatinib | C22H26ClN7O2S | CID 3062316. (n.d.). PubChem. Retrieved January 7, 2026.
  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. (2008). Journal of Medicinal Chemistry.
  • Z-L-Phg-Val-OMe. (n.d.). Organic Syntheses. Retrieved January 7, 2026.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2016). ACS Medicinal Chemistry Letters.
  • 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Santa Cruz Biotechnology. Retrieved January 7, 2026.

Sources

Application Note & Protocol: Strategic Amide Coupling of 3-(4-Methylpiperazin-1-yl)benzoic Acid for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the strategic application of 3-(4-methylpiperazin-1-yl)benzoic acid in amide coupling reactions, a cornerstone of modern medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide a logical framework for troubleshooting common challenges. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize novel amide-containing molecules.

Introduction: The Strategic Importance of the Piperazine Moiety

The this compound scaffold is of significant interest in drug discovery. The tertiary amine of the methylpiperazine group is basic, with a pKa typically around 7.0, allowing it to be protonated at physiological pH. This feature is often exploited to enhance the aqueous solubility and pharmacokinetic properties of drug candidates. The carboxylic acid moiety provides a versatile handle for the construction of amide bonds, linking this valuable piperazine-containing fragment to a wide array of amine-bearing building blocks.

Amide bond formation is a thermodynamically unfavorable condensation reaction requiring the activation of the carboxylic acid. This is typically achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a more reactive leaving group, thus facilitating nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of chiral centers.

Mechanistic Overview: The Logic of Carboxylic Acid Activation

The central principle of amide coupling is the in-situ generation of a highly reactive acylating agent from the carboxylic acid. This is most commonly achieved using carbodiimide-based reagents (like EDC) or phosphonium/uronium-based reagents (like HATU or HBTU).

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which can be difficult to remove and lowers the reaction yield. To mitigate this, nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.

Uronium/Phosphonium-Based Coupling (e.g., HATU)

Uronium and phosphonium-based coupling reagents, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are highly efficient and are often the reagents of choice for sterically hindered or electronically deactivated substrates. These reagents react with the carboxylic acid to form an activated acyl-uronium/phosphonium species, which then rapidly reacts with the amine to form the amide bond. The presence of a base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid and the amine hydrochloride salt if used.

Experimental Protocols

Materials and Reagents
Reagent/Material Grade Supplier Notes
This compound≥98%Sigma-Aldrich, etc.Store in a desiccator.
Amine coupling partner≥98%VariousEnsure dryness. If supplied as a salt, an additional equivalent of base is needed.
HATUCoupling ReagentVariousHygroscopic. Store under inert gas.
HBTUCoupling ReagentVariousHygroscopic. Store under inert gas.
EDC hydrochlorideCoupling ReagentVariousWater-soluble carbodiimide.
HOBt monohydrateAdditiveVariousCan be explosive when dry. Handle with care.
Diisopropylethylamine (DIPEA)AnhydrousVariousNon-nucleophilic base.
Triethylamine (TEA)AnhydrousVariousNon-nucleophilic base.
Dichloromethane (DCM)AnhydrousVariousCommon reaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousVariousPolar aprotic solvent, useful for less soluble substrates.
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentN/AFor aqueous workup.
Brine (Saturated aqueous NaCl)ReagentN/AFor aqueous workup.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)ReagentN/AFor drying organic layers.
Recommended Coupling Conditions: A Comparative Overview
Coupling System Equivalents (Acid:Amine:Reagent:Base) Solvent Temperature Typical Reaction Time Key Advantages & Considerations
HATU/DIPEA 1.0 : 1.1 : 1.1 : 2.0DMF or DCM0 °C to RT1-4 hoursHigh efficiency, low epimerization risk for chiral amines. Preferred for challenging couplings.
HBTU/DIPEA 1.0 : 1.1 : 1.1 : 2.0DMF or DCM0 °C to RT2-6 hoursA cost-effective alternative to HATU with similar performance for many substrates.
EDC/HOBt/TEA 1.0 : 1.1 : 1.2 : 1.2DCM0 °C to RT4-16 hoursEconomical and widely used. The urea byproduct from EDC is water-soluble, simplifying purification. HOBt suppresses side reactions.
Step-by-Step Protocol: HATU-Mediated Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound (1.0 eq) in anhydrous DMF. B 2. Add the amine coupling partner (1.1 eq). A->B C 3. Add DIPEA (2.0 eq). B->C D 4. Cool the mixture to 0 °C in an ice bath. C->D E 5. Add HATU (1.1 eq) portion-wise. D->E F 6. Stir at 0 °C for 30 minutes. E->F G 7. Allow to warm to room temperature and stir for 1-4 hours. F->G H 8. Monitor reaction progress by TLC or LC-MS. G->H I 9. Quench with water and extract with an organic solvent (e.g., EtOAc). H->I J 10. Wash the organic layer with saturated NaHCO₃ and brine. I->J K 11. Dry over Na₂SO₄, filter, and concentrate in vacuo. J->K L 12. Purify the crude product by flash column chromatography. K->L

Caption: Workflow for HATU-mediated amide coupling.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: To the stirred solution, add the amine coupling partner (1.1 eq), followed by DIPEA (2.0 eq). If the amine is supplied as a hydrochloride salt, an additional equivalent of DIPEA (total 3.0 eq) is required.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.1 eq) portion-wise to the cooled solution. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as ethyl acetate (EtOAc) or DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The basic wash removes unreacted starting acid and HOBt byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to afford the pure amide product.

Troubleshooting Common Issues

Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive coupling reagent due to moisture.- Insufficient base.- Sterically hindered substrates.- Use freshly opened or properly stored anhydrous reagents and solvents.- Ensure the correct stoichiometry of the base, especially if the amine is a salt.- Switch to a more potent coupling reagent like HATU.- Increase reaction temperature or time.
Presence of N-acylurea Byproduct - Rearrangement of the O-acylisourea intermediate (with EDC/DCC).- Ensure HOBt or Oxyma is used with EDC/DCC.- Add the amine to the pre-activated acid/EDC/HOBt mixture.- Switch to a uronium-based reagent like HBTU or HATU.
Epimerization of Chiral Centers - The α-carbon of the carboxylic acid is susceptible to racemization, especially with prolonged reaction times or elevated temperatures.- Use a coupling reagent known for low racemization, such as HATU or COMU.- Perform the reaction at low temperatures (e.g., 0 °C).- Minimize the reaction time.- Use a non-coordinating base like DIPEA instead of TEA.
Difficulty in Purification - Byproducts from coupling reagents (e.g., HOBt, tetramethylurea from HBTU/HATU) are co-eluting with the product.- Perform a thorough aqueous workup as described in the protocol to remove water-soluble impurities.- For EDC, an acidic wash (e.g., dilute HCl) can help remove the EDC-urea byproduct.- Optimize the chromatography conditions (solvent system, gradient) to improve separation. A reverse-phase C18 column may be beneficial.

Product Characterization

The identity and purity of the final amide product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the molecule and assess its purity.

  • LC-MS: To determine the molecular weight of the product and to assess its purity.

  • FTIR: To confirm the presence of the amide carbonyl stretch (typically around 1640-1680 cm⁻¹).

Conclusion

The successful synthesis of amides using this compound is readily achievable with careful selection of coupling reagents and reaction conditions. For most applications, HATU provides a robust and high-yielding method, particularly for challenging substrates. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize these critical reactions, accelerating the pace of drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Application Notes and Protocols for the Utilization of 3-(4-Methylpiperazin-1-yl)benzoic acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of inducing the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex.[3][4] This guide provides an in-depth exploration of 3-(4-Methylpiperazin-1-yl)benzoic acid, a functionalized linker building block that imparts both rigidity and favorable solubility characteristics. We present its physicochemical profile, strategic advantages in PROTAC design, and detailed, field-tested protocols for its synthetic incorporation and the subsequent evaluation of the resulting degrader molecules.

Section 1: The PROTAC Paradigm and the Centrality of the Linker

PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds a target protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[5][6][7] By simultaneously engaging the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[8][9] This proximity triggers the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the POI's surface, marking it for degradation by the 26S proteasome.[1][10]

The linker's design is a pivotal aspect of PROTAC development.[11][] Far from being an inert tether, its length, rigidity, and chemical composition dictate the spatial orientation of the two recruited proteins, which is crucial for efficient ubiquitination.[][14] Furthermore, the linker significantly impacts the PROTAC's overall physicochemical properties, such as solubility and cell permeability, which are essential for its biological activity.[][15]

Diagram 1: The PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal destruction of the target protein.

PROTAC_Mechanism PROTAC Catalytic Cycle cluster_formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-Induced Recycle PROTAC Recycled Ternary->Recycle PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome Recognition PolyUb->Proteasome Degradation POI Degradation (Peptides) Proteasome->Degradation Recycle->POI Binds new POI

Caption: Catalytic cycle of PROTAC-mediated protein degradation.[16]

Section 2: Strategic Advantages of Piperazine-Based Linkers

While early PROTAC designs often featured flexible alkyl and polyethylene glycol (PEG) linkers, the field is increasingly shifting towards more rigid and functionalized linkers.[3][4] Piperazine-containing linkers have gained prominence for several key reasons:

  • Conformational Rigidity: The six-membered heterocyclic ring of piperazine introduces conformational constraint. This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency.[17][18]

  • Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH. This positive charge can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[15][19]

  • Tunable pKa: The basicity (pKa) of the piperazine nitrogen is highly sensitive to its surrounding chemical environment.[17][19] This allows for fine-tuning of the linker's protonation state through synthetic modifications, providing a handle to optimize cell permeability and solubility.

  • Synthetic Tractability: Piperazine offers versatile synthetic handles for conjugation to both the warhead and the E3 ligase ligand, often through standard amide bond formations or nucleophilic substitutions.

Section 3: Physicochemical Profile of this compound

This compound is a readily available building block that combines the benefits of a piperazine core with a conveniently functionalized benzoic acid. The meta-substitution pattern of the carboxylic acid relative to the piperazine group provides a distinct exit vector compared to its para-substituted counterpart, which can be critical in achieving a productive ternary complex geometry.

PropertyValueSource
Molecular Formula C12H16N2O2[20]
Molecular Weight 220.27 g/mol [21]
Appearance White crystalline powder[22]
XlogP (Predicted) -0.9[20]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
pKa (Predicted) 3.9 (acidic), 7.8 (basic)ChemAxon
Solubility Insoluble in water; soluble in organic solvents.[22]

Expert Insights: The predicted XlogP of -0.9 suggests a degree of hydrophilicity, which is beneficial for solubility.[20] The dual pKa values are particularly noteworthy. The acidic pKa of ~3.9 is typical for a benzoic acid, while the basic pKa of ~7.8 for the piperazine nitrogen means that at physiological pH (~7.4), a significant portion of the linker will exist in a protonated, positively charged state. This property can be leveraged to improve the aqueous solubility of the final PROTAC, a common challenge in degrader development.

Section 4: Protocol 1 - Synthesis of a Representative PROTAC

This protocol describes a general, two-step procedure for incorporating this compound to link an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) and an amine-functionalized warhead.

Diagram 2: General PROTAC Synthesis Workflow

Synthesis_Workflow start_linker 3-(4-Methylpiperazin-1-yl) benzoic acid step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start_linker->step1 start_e3 Amine-functionalized E3 Ligase Ligand start_e3->step1 start_warhead Amine-functionalized Warhead (POI Ligand) step2 Step 2: Second Amide Coupling (or alternative chemistry) start_warhead->step2 intermediate Intermediate: Linker-E3 Ligand Conjugate step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purify Purification (Prep-HPLC) final_protac->purify analyze Analysis (LC-MS, NMR) purify->analyze final_product Purified & Characterized PROTAC analyze->final_product

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Materials & Reagents
  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide)

  • Amine-functionalized Warhead (Target-specific)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) for deprotection if Boc groups are used

  • Preparative HPLC system

  • LC-MS and NMR for analysis

Procedure: Synthesis of Linker-E3 Ligand Intermediate
  • Activation: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes. The solution should become a clear, activated ester mixture.

  • Coupling: To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.05 eq) dissolved in a minimal amount of anhydrous DMF.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a DCM/Methanol gradient) to yield the pure Linker-E3 Ligand intermediate. Characterize by LC-MS and NMR.

Procedure: Final PROTAC Assembly

The subsequent steps depend on the functional handle of the warhead and the other end of the linker. Assuming the warhead also contains an amine for coupling to a newly introduced carboxylic acid on the linker, a similar amide coupling protocol would be followed. The protocol must be adapted based on the specific chemistry chosen for the linker synthesis.

Rationale: This protocol uses HATU, a highly efficient and common peptide coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to mop up the acid formed during the reaction. The choice of anhydrous solvents is critical to prevent hydrolysis of the activated ester.[18]

Section 5: Protocol 2 - Evaluation of PROTAC Activity

A systematic evaluation cascade is essential to confirm the mechanism of action and quantify the efficacy of a newly synthesized PROTAC.[16]

Diagram 3: Experimental Cascade for PROTAC Evaluation

Sources

experimental protocol for 3-(4-Methylpiperazin-1-yl)benzoic acid functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

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Outlining the Application Note

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I've hit a roadblock. Although my initial findings were promising, they don't offer the detailed experimental protocols I need. I'm especially interested in the meta-substituted benzoic acid and its functionalization. While I found general descriptions, specific examples are missing, particularly those with reagents, conditions, and characterization data. Now, I will focus on finding and adapting general procedures to my substrate. I also need to search for relevant analytical techniques.

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Application Note: 3-(4-Methylpiperazin-1-yl)benzoic Acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds with desired properties. 3-(4-Methylpiperazin-1-yl)benzoic acid has emerged as a particularly valuable scaffold. Its unique trifunctional architecture—comprising a carboxylic acid for derivatization, a tertiary amine-containing piperazine ring for modulating solubility and basicity, and a rigid phenyl core for structural orientation—makes it an exceptionally versatile intermediate.

This guide provides an in-depth exploration of this compound, moving beyond simple properties to explain the rationale behind its application. We will detail robust protocols for its use in common synthetic transformations and highlight its role in the development of high-value molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Rationale

The utility of this compound stems directly from its distinct structural features. The methylpiperazine moiety is a common pharmacophore known to enhance aqueous solubility and provide a basic center for salt formation, which can significantly improve the pharmacokinetic profile of a drug candidate. The carboxylic acid group serves as a primary "handle" for synthetic elaboration, most commonly through amide bond formation.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 215309-01-6 [1]
Molecular Formula C₁₂H₁₆N₂O₂ [2]
Molecular Weight 220.27 g/mol [3]
Melting Point 187-190°C [3]
Boiling Point ~400.2°C (Predicted) [3]
Appearance White to off-white solid [4]
Purity ≥95% - ≥98% (Typical) [1][5]

| Storage | 2-8°C, under inert atmosphere |[3] |

Core Synthetic Application: Amide Bond Formation

The most prevalent application of this compound is its use as a carboxylic acid component in amide coupling reactions. This reaction is one of the most frequently used transformations in medicinal chemistry, enabling the linkage of molecular fragments to build complexity and explore structure-activity relationships (SAR).[6] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is required. This is achieved using a "coupling reagent," which converts the hydroxyl group of the acid into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Building Block) ActivatedEster Activated Intermediate (Acyl-O-Benzotriazole) Acid->ActivatedEster + Coupling Reagent + Base (DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, EDC) Product Amide Product (R-CO-NHR') ActivatedEster->Product + Amine Amine R'-NH2 (Amine Component) Amine->Product

Caption: General workflow for a two-step, one-pot amide coupling reaction.

Experimental Protocols: From Theory to Practice

The following protocols provide robust, field-tested methods for the successful implementation of this compound in amide synthesis.

Protocol 1: High-Efficiency Amide Coupling with HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern and highly efficient uranium-based coupling reagent. It is particularly effective for coupling sterically hindered substrates and minimizing racemization of chiral centers.[7]

A. Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

B. Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq). A slight exotherm may be observed.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture. The base is crucial to neutralize the hexafluorophosphate salt and to deprotonate the amine, ensuring its nucleophilicity.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

C. Work-up and Purification:

  • Quenching: Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the water content in the organic layer. The basic nature of the product means an acidic wash (e.g., HCl) should be avoided as it will protonate the product and pull it into the aqueous layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Dichloromethane (DCM) and Methanol (with 0.1-1% triethylamine to prevent product streaking on the silica).

Protocol 2: Classic Amide Coupling with EDC/HOBt

This method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (Hydroxybenzotriazole). This is a cost-effective and widely used method.[8][9] The HOBt reacts with the initial O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and racemization.[6]

A. Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • EDC Hydrochloride (1.5 eq)

  • HOBt (1.5 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Deionized Water

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

B. Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.2 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Base Addition: Add TEA or DIPEA (3.0 eq) to the mixture.

  • Activation: Add EDC hydrochloride (1.5 eq) portion-wise to the cooled, stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

C. Work-up and Purification:

  • Quenching: Dilute the reaction mixture with DCM and wash with deionized water to remove the water-soluble urea byproduct from the EDC.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

Application Spotlight: A Key Intermediate for Kinase Inhibitors

The 4-substituted isomer of this building block, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is famously a key precursor in the synthesis of Imatinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and other cancers.[10][11] While our topic is the 3-substituted isomer, the synthetic principles are identical and highlight the importance of this structural class. The building block provides a crucial portion of the final API, underscoring its value in complex drug synthesis.

G BuildingBlock 3-(4-Methylpiperazin-1-yl) benzoic acid Coupling Amide Coupling (HATU or EDC) BuildingBlock->Coupling AmineFragment Complex Amine (e.g., Aminopyrimidine derivative) AmineFragment->Coupling API Final API Target (e.g., Kinase Inhibitor) Coupling->API

Caption: Role of the building block in a convergent synthesis pathway.

This building block and its derivatives are widely used in the synthesis of various biologically active agents, including receptor antagonists and compounds targeting the central nervous system.[4][12] Its incorporation into a lead molecule can improve solubility, cell permeability, and receptor binding affinity.

Troubleshooting and Best Practices

Problem Potential Cause Recommended Solution
Low Reaction Conversion Insufficient activation; inactive coupling reagent; wet solvent/reagents.Use fresh, high-purity coupling reagents. Ensure all solvents and non-aqueous reagents are anhydrous. Increase reaction time or slightly warm the reaction (e.g., to 40°C).
Multiple Byproducts Side reaction of activated ester; epimerization of chiral centers.Use HOBt or a similar additive with EDC to suppress side reactions. Run the reaction at 0°C to minimize epimerization if chiral amines are used.
Difficult Purification Product is very polar; byproduct co-elutes with product.Use a basic additive (e.g., 1% TEA) in the chromatography eluent. If purification is still difficult, consider converting the product to its hydrochloride salt to induce crystallization, followed by filtration.
Product in Aqueous Layer Product protonated during acidic work-up.Avoid acidic washes. Use only neutral (water, brine) or basic (NaHCO₃) aqueous solutions for the work-up of compounds containing basic nitrogens.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactive sites and favorable physicochemical properties provide a reliable and efficient means to construct complex molecules. The robust amide coupling protocols detailed herein offer a clear pathway for researchers to leverage this building block, accelerating the discovery and development of novel pharmaceuticals and functional materials.

References

  • 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8 - J&K Scientific. J&K Scientific LLC. [Link]
  • 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride - Pharmaffiliates.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health (NIH). [Link]
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem. PubChem. [Link]
  • Amide Synthesis - Fisher Scientific. Fisher Scientific. [Link]
  • Synthesis of 3‐(4‐methylpiperazin‐1‐yl)‐1‐(prop‐2‐yn‐1‐yl) quinoxalin‐2(1H)‐one (3).
  • Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Mol-Instincts. [Link]
  • This compound - MySkinRecipes. MySkinRecipes. [Link]
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Scribd. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Overview of Primary Synthetic Strategies

The synthesis of this compound primarily involves the formation of a carbon-nitrogen (C-N) bond between a benzoic acid moiety and 1-methylpiperazine. The two most prevalent and effective strategies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).

The choice between these pathways depends on the available starting materials, required reaction conditions, and tolerance for specific reagents. The Buchwald-Hartwig amination is generally more versatile and higher-yielding but requires a palladium catalyst and specialized ligands.[1][2] The SNAr reaction is simpler in concept but often demands harsher conditions or a highly activated aryl halide.[3]

Synthetic_Strategy_Decision Start Goal: Synthesize this compound Substrate Available Starting Material? Start->Substrate Aryl_Halide 3-Bromo or 3-Iodobenzoic Acid Substrate->Aryl_Halide Less Activated (Br, I) Activated_Halide 3-Fluoro or 3-Nitro-halobenzoic Acid Substrate->Activated_Halide More Activated (F, or with EWG) Method_Choice Select Primary Synthetic Route Aryl_Halide->Method_Choice Activated_Halide->Method_Choice BH Buchwald-Hartwig Amination Method_Choice->BH Preferred for Br, I Higher Yields SNAr Nucleophilic Aromatic Substitution (SNAr) Method_Choice->SNAr Viable for F Simpler Setup

Caption: Decision workflow for selecting a synthetic strategy.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic principles and established practices in organic synthesis.

Section 1: Buchwald-Hartwig Amination Issues

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but is sensitive to several factors.[2][4] It involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine.[1]

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Arylpalladium(II) Amido Complex oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR2 (Final Product) amido_complex->product aryl_halide Ar-X (3-Bromobenzoic Acid) aryl_halide->oa_complex amine R2NH (1-Methylpiperazine) amine->amido_complex base Base base->amido_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig reaction has stalled or shows low conversion. What are the likely causes?

A: Low conversion is a common issue and can typically be traced to one of three areas: catalyst activity, reaction conditions, or reagent quality.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed. The choice of ligand is also critical; sterically hindered phosphine ligands often protect the palladium center and promote the reaction.[1]

  • Incorrect Base: The base plays a crucial role in deprotonating the amine in the catalytic cycle. For coupling with 1-methylpiperazine, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically effective. Weaker bases like K₂CO₃ may not be sufficient, leading to a stalled reaction.

  • Low Temperature: While some modern catalyst systems operate at room temperature, this specific transformation often requires heat to drive the reductive elimination step. A temperature range of 80-110 °C is a good starting point.

  • Reagent Purity: Water can hydrolyze the phosphine ligands and interfere with the base. Ensure your amine, solvent, and aryl halide are anhydrous.

Q2: I'm observing significant hydrodehalogenation (Ar-X → Ar-H) of my starting material. How can I minimize this?

A: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled. This often occurs via a competing β-hydride elimination pathway from the arylpalladium intermediate.[1]

  • Choice of Ligand: Use bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate of reductive elimination, which outcompetes the side reactions.

  • Base Selection: Using a weaker base or one that is less soluble can sometimes mitigate this issue, but it may also slow down the desired reaction. Careful optimization is key.

  • Amine Equivalents: Using a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine can help favor the desired C-N bond formation.

Q3: How do I choose the optimal catalyst, ligand, and base?

A: The "best" system is substrate-dependent. However, for coupling an aryl bromide like 3-bromobenzoic acid with a secondary amine like 1-methylpiperazine, a good starting point is a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky phosphine ligand.

ComponentRecommended OptionsMolar Ratio (vs. Ar-Br)Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-2 mol %Common, commercially available Pd(0) or Pd(II) precursors.[4]
Ligand XPhos, RuPhos, BINAP1.1 - 1.5 (Ligand:Pd)Bulky ligands promote reductive elimination and prevent catalyst dimerization.[5]
Base NaOtBu, K₃PO₄, LHMDS1.5 - 2.0 equivalentsStrong bases are needed to deprotonate the piperazine nitrogen.
Solvent Toluene, Dioxane, THF-Anhydrous, non-protic solvents are required.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Issues

The SNAr reaction is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[3][6]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group Reactants 3-Fluorobenzoic Acid + 1-Methylpiperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Meisenheimer Product This compound + F⁻ Meisenheimer->Product Restores Aromaticity

Caption: Key stages of the SNAr mechanism.

Q1: My SNAr reaction is very slow and gives a low yield. How can I improve the reaction rate and conversion?

A: The rate of an SNAr reaction is highly dependent on three factors: the nature of the leaving group, the activation of the aromatic ring, and the reaction conditions.

  • Leaving Group Ability: For SNAr, the leaving group ability is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond and makes the carbon more electrophilic.[7] If you are using 3-chlorobenzoic acid, consider switching to 3-fluorobenzoic acid for a significant rate enhancement.

  • Ring Activation: The benzoic acid group at the meta position provides only weak activation. SNAr reactions proceed best when a strong electron-withdrawing group (like -NO₂) is positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate.[3] Since this is not present, you must rely on forcing conditions.

  • Reaction Conditions: High temperatures (140-180 °C) are often necessary to drive this reaction to completion.[8] Using a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP can help achieve these temperatures and solubilize the reactants. Using an excess of 1-methylpiperazine (2-3 equivalents) can also serve as both the nucleophile and the base, pushing the equilibrium toward the product.

Q2: I am seeing the formation of diarylpiperazine or other side products. What is causing this and how can I prevent it?

A: The formation of diarylpiperazine suggests that the product, this compound, is acting as a nucleophile and reacting with another molecule of the starting aryl halide.

  • Control Stoichiometry: Ensure you are not using a large excess of the aryl halide. A slight excess of 1-methylpiperazine is generally preferred.

  • Temperature and Time: Over-long reaction times or excessively high temperatures can promote side reactions. Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed.

  • Purification: If side products do form, careful purification by column chromatography or recrystallization may be necessary to isolate the desired monosubstituted product.

Validated Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 3-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol %), and XPhos (0.044 eq, 4.4 mol %).

  • Reagent Addition: Add sodium tert-butoxide (1.5 eq). Evacuate and backfill the flask with argon three times.

  • Solvent and Amine: Add anhydrous, degassed toluene, followed by 1-methylpiperazine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LCMS.

  • Workup: Cool the reaction to room temperature and quench with water. Acidify the aqueous layer with 1M HCl to pH ~5-6, which will protonate the product and bring it into the aqueous phase, leaving many organic impurities and the ligand in the organic phase.

  • Purification: Separate the layers. Wash the aqueous layer with ethyl acetate to remove residual non-polar impurities. Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaHCO₃) to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol uses forcing conditions. Use appropriate safety precautions for high-temperature reactions.

  • Setup: In a sealed reaction vessel or a flask equipped with a reflux condenser, combine 3-fluorobenzoic acid (1.0 eq) and 1-methylpiperazine (3.0 eq).

  • Solvent: Add dimethyl sulfoxide (DMSO) to create a ~0.5 M solution.

  • Reaction: Heat the mixture to 150 °C for 24-48 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Purification: The product may precipitate upon addition to water. Adjust the pH to ~8 to ensure the carboxylic acid is deprotonated and the piperazine is neutral, which may aid precipitation. Filter the resulting solid, wash thoroughly with water to remove excess 1-methylpiperazine and DMSO, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

References

  • Vertex Pharmaceuticals, Inc.Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. This source describes a similar SNAr reaction on a related chloro-benzoic acid derivative, highlighting the use of high temperatures (140°C) in DMF.
  • U.S. Patent US0402. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Provides another example of SNAr with N-methylpiperazine on a chloro-benzoic acid scaffold.
  • FAQ: How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? While describing a different isomer, this source outlines various multi-step syntheses, including reactions with 1-methylpiperazine.
  • J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8.
  • Wikipedia. Buchwald–Hartwig amination. An excellent overview of the reaction's history, mechanism, and scope. [Link]
  • Consensus. Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. Mentions optimized conditions for a related synthesis.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Discusses the practical and environmental aspects of the B-H reaction, including catalyst, ligand, and solvent choices. [Link]
  • Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Details an optimized industrial process, comparing batch vs. flow and highlighting effective catalyst systems like Pd(OAc)₂/BINAP. [Link]
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Describes reaction conditions for a related synthesis, including various bases and solvents.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
  • Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Chem-Impex. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid. Confirms the utility of these compounds as key intermediates in pharmaceutical development. [Link]
  • Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. An introductory guide to the principles of SNAr. [Link]
  • PMC - PubMed Central. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl).... Describes multi-step syntheses involving piperazine derivatives, including oxirane ring-opening reactions. [Link]
  • Professor Dave Explains (YouTube). Nucleophilic Aromatic Substitution. A video tutorial explaining the mechanism and leaving group trends in SNAr reactions. [Link]

Sources

Technical Support Center: Purification of Crude 3-(4-Methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-(4-Methylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a zwitterionic compound, this compound presents unique purification challenges that require a nuanced understanding of its physicochemical properties. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high purity of your target compound.

Understanding the Molecule: A Zwitterionic Challenge

This compound possesses both a basic piperazine moiety and an acidic carboxylic acid group. This dual functionality means that its charge and, consequently, its solubility are highly dependent on the pH of the surrounding medium.

  • At low pH: The piperazine nitrogen atoms will be protonated, and the carboxylic acid will be in its neutral form, resulting in a net positive charge.

  • At high pH: The carboxylic acid will be deprotonated (carboxylate), and the piperazine will be in its free base form, resulting in a net negative charge.

  • At the isoelectric point (pI): The molecule will exist as a zwitterion, with both a positive charge on the piperazine ring and a negative charge on the carboxylate group. At this pH, the net charge is zero, and the molecule typically exhibits its lowest aqueous solubility.

This pH-dependent behavior is the cornerstone of a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for this compound?

Q2: What is the estimated isoelectric point (pI) of this compound?

The isoelectric point (pI) is the pH at which the molecule has a net zero charge and is often the point of minimum solubility. For a molecule with multiple pKa values, the pI can be estimated by averaging the pKa values of the functional groups that are ionized to form the zwitterion. In this case, the relevant pKa values are that of the carboxylic acid (around 4.3) and the second pKa of the piperazine ring (around 5.3). Therefore, the estimated pI is approximately (4.3 + 5.3) / 2 = 4.8 . This is a critical parameter for purification by precipitation.

Q3: What are the likely impurities in my crude this compound?

The impurity profile will depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 3-halobenzoic acid and 1-methylpiperazine.

  • Side-products: Including N-oxides of the piperazine ring, or products of over-alkylation if a di-halo starting material is used.[1]

  • Structurally similar impurities: Such as isomers of the product or related piperazine derivatives that may co-precipitate.[1]

  • Inorganic salts: From workup procedures (e.g., NaCl, Na2SO4).

A thorough analysis of your crude material by techniques like LC-MS and NMR is highly recommended to identify the specific impurities present.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common issues encountered during the purification of this compound and provides actionable solutions.

Issue 1: Low Yield After Initial Isolation

Symptom: You have completed your reaction and after an initial workup, the yield of your crude product is significantly lower than expected.

Possible Cause & Solution:

  • The product is lost in the aqueous layer during extraction. Due to its zwitterionic nature, the compound may be highly soluble in water, especially if the pH is far from its isoelectric point.

    • Actionable Advice: Before extraction, carefully adjust the pH of the aqueous solution to the estimated isoelectric point (around pH 4.8). This should minimize its solubility in water and promote precipitation.[3] You can then either filter the precipitated solid or extract it with a suitable organic solvent.

Issue 2: Difficulty with Recrystallization

Symptom: You are attempting to recrystallize your crude product, but it either "oils out," fails to dissolve, or the recovery is very poor.

Possible Causes & Solutions:

  • Incorrect solvent choice: A single solvent may not provide the desired solubility profile (highly soluble when hot, poorly soluble when cold).

    • Actionable Advice: For zwitterionic compounds, mixtures of polar protic and aprotic solvents are often effective.[3][4] A systematic solvent screen is recommended.

    Solvent SystemRationale
    Water/EthanolWater is a good solvent at high temperatures, and the addition of ethanol can reduce solubility upon cooling.
    Water/IsopropanolSimilar to water/ethanol, but isopropanol can offer a different solubility profile.
    Methanol/AcetonitrileA polar protic/aprotic mixture that can be effective for moderately polar compounds.
    Dimethylformamide (DMF)/WaterDMF is a strong polar aprotic solvent that can dissolve the compound, and water can be used as an anti-solvent to induce crystallization.
  • Cooling too rapidly: Rapid cooling can lead to the formation of an amorphous solid or oil instead of well-defined crystals.

    • Actionable Advice: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Seeding with a small crystal of pure product can also promote crystallization.[4]

Issue 3: Persistent Impurities After Recrystallization

Symptom: You have successfully recrystallized your product, but analytical data (e.g., NMR, LC-MS) shows that certain impurities remain.

Possible Causes & Solutions:

  • Co-precipitation of structurally similar impurities: Impurities with similar polarity and solubility profiles to your product may crystallize along with it.[1]

    • Actionable Advice:

      • pH Adjustment and Precipitation: This is often the most effective method for removing impurities with different acidic or basic properties. Dissolve the crude material in an acidic solution (e.g., 1M HCl) to protonate the piperazine ring and ensure solubility. Then, slowly add a base (e.g., 1M NaOH) to raise the pH. The target compound should precipitate at its isoelectric point (around pH 4.8), while more basic or acidic impurities may remain in solution.

      • Salt Formation and Recrystallization: You can selectively precipitate your product as a salt. For example, dissolving the crude material in a suitable solvent and adding an acid like hydrochloric acid can precipitate the hydrochloride salt of your compound, leaving non-basic impurities behind.[5] The pure free base can then be regenerated.

Experimental Protocols

Protocol 1: Purification by pH Adjustment and Precipitation
  • Dissolution: Dissolve the crude this compound in a minimum amount of dilute aqueous acid (e.g., 1 M HCl). The solution should be clear.

  • pH Adjustment: While stirring vigorously, slowly add a dilute aqueous base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution with a calibrated pH meter.

  • Precipitation: As the pH approaches the isoelectric point (target pH ~4.8), a precipitate should begin to form. Continue adding the base until the target pH is reached and precipitation appears complete.

  • Isolation: Stir the resulting slurry for a period to allow for complete precipitation, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with deionized water to remove any remaining salts, followed by a rinse with a cold, non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Based on small-scale trials, select a suitable mixed solvent system (e.g., water/ethanol).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid and the solvent in which it is more soluble (e.g., water). Heat the mixture to reflux with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, slowly add the anti-solvent (e.g., ethanol) until the solution becomes slightly turbid. Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualization of the Purification Workflow

Purification_Workflow Crude_Product Crude this compound Analysis Analyze Impurity Profile (LC-MS, NMR) Crude_Product->Analysis Strategy_Selection Select Purification Strategy Analysis->Strategy_Selection pH_Adjustment pH Adjustment & Precipitation Strategy_Selection->pH_Adjustment Zwitterionic nature & pI-based separation Recrystallization Recrystallization Strategy_Selection->Recrystallization Solubility-based separation Column_Chromatography Column Chromatography (Advanced/Difficult Cases) Strategy_Selection->Column_Chromatography Complex mixtures or isomeric impurities Pure_Product Pure Product pH_Adjustment->Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purifying this compound.

References

  • How to desalt zwitterions? - ResearchGate.
  • Work-up of a zwitterion? : r/Chempros - Reddit.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents.
  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate).
  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.

Sources

Technical Support Center: Navigating Solubility Challenges of 3-(4-Methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MPBA-SOL-001 Version: 1.0 Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for 3-(4-Methylpiperazin-1-yl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals encountering solubility challenges with this molecule. This compound is a zwitterionic compound, containing both a basic methylpiperazine moiety and an acidic benzoic acid group. This dual nature results in complex, pH-dependent solubility behavior that can be a significant hurdle in experimental and developmental workflows. This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these issues, grounded in established physicochemical principles and formulation science.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4). Why is this happening?

A1: The poor solubility is likely due to the pH of your buffer being close to the compound's isoelectric point (pI), where net molecular charge is zero, minimizing solubility.

Root Cause Analysis: As a zwitterion, this compound has two ionizable groups: the carboxylic acid (anionic above its pKa) and the tertiary amine on the piperazine ring (cationic below its pKa). At the pI, the positive and negative charges on the molecule balance, leading to a net neutral charge. This minimizes electrostatic repulsion between molecules, promoting aggregation and precipitation. For similar structures, the predicted acidic pKa is around 4.3.[1] The pKa of the basic methylpiperazine group is typically in the range of 7-8. The pI is the average of these two pKa values, placing it in the physiological pH range, which explains the poor solubility in buffers like PBS.

Troubleshooting Protocol: pH Adjustment

  • Hypothesis Validation: To confirm that the issue is pI-related, test the compound's solubility in buffers with pH values far from the estimated pI (e.g., pH 2 and pH 10).

  • pH Modification: The most direct way to increase solubility is to shift the pH of your vehicle to fully protonate or deprotonate the molecule.

    • Acidic pH (e.g., pH < 3): At this pH, both the carboxylic acid and the piperazine amine will be protonated, resulting in a net positive charge and forming a soluble cationic species.

    • Alkaline pH (e.g., pH > 9): At this pH, the carboxylic acid will be deprotonated (carboxylate) and the piperazine amine will be in its free base form, resulting in a net negative charge and a soluble anionic species.

Experimental Protocol: Generating a pH-Solubility Profile

This experiment is critical for defining the optimal pH range for your work.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-12

  • Validated analytical method (e.g., HPLC-UV) for quantification

  • Equilibrium shaker/incubator

Procedure:

  • Add an excess amount of the solid compound to vials containing each buffer.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using your analytical method.

  • Plot solubility (log scale) versus pH.

Expected Data:

pH of BufferExpected SolubilityPredominant Species
2.0HighCationic Salt
4.0DecreasingZwitterion/Cation Mix
6.0 - 7.0Minimum (at pI)Zwitterion
8.0IncreasingZwitterion/Anion Mix
10.0HighAnionic Salt

Logical Workflow for Initial Solubility Troubleshooting

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Action cluster_3 Outcome & Decision A Poor solubility of compound in PBS (pH 7.4) B pH is near the Isoelectric Point (pI) A->B Likely Cause C Adjust pH away from neutral (e.g., pH 2 or pH 10) B->C Quick Test D Generate full pH-solubility profile B->D Full Characterization E Solubility Increases? C->E F Identify optimal pH range for experiments D->F E->F Yes G Proceed to advanced formulation strategies E->G No / Insufficient

Caption: Workflow for addressing pH-dependent solubility.

Q2: pH adjustment is not an option for my cell-based assay or in vivo model. What are some effective formulation strategies?

A2: When pH is constrained, advanced formulation techniques such as using co-solvents, surfactants, or cyclodextrins are necessary to enhance solubility at a fixed pH.

Formulation Strategy Overview: The selection of a strategy depends on the required dose, route of administration, and potential excipient-related toxicities.[2]

  • Co-solvents:

    • Mechanism: Water-miscible organic solvents like DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol (PG) reduce the polarity of the aqueous vehicle, which can increase the solubility of less polar molecules.[3]

    • Best For: In vitro stock solutions and some preclinical parenteral formulations.

    • Caution: High concentrations of organic solvents can be toxic to cells.[3] Always include vehicle controls in your experiments. The compound may precipitate upon injection (in vivo) due to dilution in the bloodstream.

  • Surfactants:

    • Mechanism: Surfactants (e.g., Tween® 80, Solutol® HS-15) form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing the apparent water solubility.[4]

    • Best For: Oral and parenteral formulations.

    • Caution: Surfactants can have their own biological effects and potential toxicities that must be evaluated.

  • Cyclodextrins:

    • Mechanism: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes by encapsulating the poorly soluble drug, effectively shielding it from the aqueous environment.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices.

    • Best For: Parenteral formulations, particularly for intravenous administration, due to their excellent safety profile.

Experimental Protocol: Excipient Screening for a Target Concentration

Objective: To identify a vehicle that can solubilize the compound at the desired concentration for a preclinical study.

Materials:

  • This compound

  • Screening vehicles (e.g., 20% PEG 400 in water, 5% Tween® 80 in saline, 15% HP-β-CD in water)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the required amount of compound to achieve the target concentration (e.g., 5 mg/mL) in separate vials.

  • Add the screening vehicles to the respective vials.

  • Vortex and/or sonicate the mixtures for a set period (e.g., 30 minutes) to facilitate dissolution.

  • Allow the samples to stand at room temperature for at least 24 hours.

  • Visually inspect for any precipitation or haze. A clear solution indicates successful solubilization.

  • (Optional but recommended) Confirm the concentration of the clear solutions by HPLC to ensure no degradation has occurred.

Decision-Making Framework for Formulation

cluster_1 Primary Options cluster_2 Key Considerations A Need to enhance solubility at fixed (e.g., physiological) pH B Co-solvents (e.g., PEG 400, DMSO) A->B C Surfactants (e.g., Tween® 80) A->C D Cyclodextrins (e.g., HP-β-CD) A->D E Route of Administration (Oral, IV, etc.) B->E F Toxicity / Biocompatibility B->F G Required Dose & Stability B->G C->E C->F C->G D->E D->F D->G

Caption: Decision tree for selecting an advanced formulation strategy.

Q3: I successfully dissolved my compound, but it crashes out of solution over time. What causes this instability?

A3: This is likely due to either the conversion of the drug to a less soluble solid-state form (polymorphism) or the formation of an insoluble salt with a component from your vehicle (e.g., phosphate from a buffer).

Root Cause Analysis:

  • Polymorphic Conversion: Your compound may have initially dissolved in a high-energy, metastable amorphous or polymorphic form, which has higher apparent solubility. Over time, this can convert to a more stable, less soluble crystalline form, leading to precipitation. This is a common issue for many active pharmaceutical ingredients (APIs).[5]

  • Insoluble Salt Formation: The piperazine moiety in your compound is basic and can form salts. If your buffer contains counter-ions that form an insoluble salt with your compound (e.g., phosphate, sulfate), precipitation can occur.[6][7] This is a critical consideration in salt screening and formulation development.

Troubleshooting Protocol: Characterize the Precipitate

The key to solving this problem is to identify the precipitate.

Procedure:

  • Isolate: Collect the precipitate by centrifugation or filtration.

  • Wash: Gently wash the precipitate with purified water to remove residual soluble components.

  • Dry: Dry the precipitate thoroughly under vacuum.

  • Analyze: Use solid-state analytical techniques to compare the precipitate to your starting material:

    • X-Ray Powder Diffraction (XRPD): This is the definitive technique to identify the crystalline form. A different pattern between the starting material and the precipitate indicates a polymorphic conversion or the formation of a new salt.

    • Differential Scanning Calorimetry (DSC): This measures thermal transitions. A change in the melting point or the appearance of new thermal events can also indicate a change in the solid form.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information on changes in chemical bonding, which may occur during salt formation.[7]

Mitigation Strategies:

  • If Polymorphism: Identify the most stable polymorph and use it for all future formulation work. Alternatively, develop a formulation that stabilizes the amorphous or metastable form, such as a solid dispersion.[8]

  • If Insoluble Salt: Replace the problematic buffer component. For example, if you suspect phosphate precipitation, switch to a different buffer system like TRIS or HEPES for in vitro work, or consider a simple saline or dextrose solution for in vivo formulations.

References

  • Fang, Z., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences. [Link]
  • Fang, Z., et al. (2022).
  • OUCI. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • International Journal of Pharmaceutical Sciences and Research. (2012).
  • PubChem. (n.d.). CID 161692894.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • World Pharma Today. (n.d.).
  • Request PDF. (2025). Strategies for formulating and delivering poorly water-soluble drugs.
  • ResearchGate. (2025).
  • MDPI. (n.d.).

Sources

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Methylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results in your laboratory.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Question 1: Low or No Product Yield in the Buchwald-Hartwig Amination Step

I am attempting to synthesize this compound via a Buchwald-Hartwig amination of 3-bromobenzoic acid with N-methylpiperazine, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low or no product yield in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent quality.

Underlying Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of this transformation. Its activity can be compromised by exposure to air and moisture.

    • Solution: Ensure that the palladium precatalyst and phosphine ligand are handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored reagents. Consider using a pre-formed, air-stable palladium precatalyst. The choice of phosphine ligand is also critical; sterically hindered and electron-rich ligands often give better results.[1]

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base for this reaction. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives. The choice of base can be solvent-dependent, so ensure compatibility.

  • Solvent Purity and Type: The reaction solvent must be anhydrous and deoxygenated.

    • Solution: Use a high-purity, anhydrous solvent such as toluene or dioxane. Degas the solvent thoroughly before use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: While many Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Substrate and Reagent Quality: Impurities in the starting materials can poison the catalyst.

    • Solution: Ensure the 3-bromobenzoic acid and N-methylpiperazine are of high purity. If necessary, purify the starting materials before use.

Experimental Workflow: Optimizing the Buchwald-Hartwig Amination

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Methylpiperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis and optimization of 3-(4-methylpiperazin-1-yl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind each recommendation.

Section 1: Synthesis of the Core Moiety - this compound

The successful synthesis of derivatives often begins with a robust and high-yielding preparation of the core structure. The most common route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.

FAQ 1: My Buchwald-Hartwig amination of 3-halobenzoic acid with 1-methylpiperazine is giving low yields. What are the critical parameters to optimize?

Low yields in Buchwald-Hartwig aminations are a frequent issue and can often be attributed to several interacting factors. A systematic approach to optimization is crucial for success.[1][2]

Answer: The key to a successful Buchwald-Hartwig amination lies in the careful selection and optimization of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature.[3][4]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[1][5] For the coupling of an aryl halide with a secondary amine like 1-methylpiperazine, ligands such as XantPhos or those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) are often effective.[6][7] The palladium precursor, commonly Pd(OAc)₂ or Pd₂(dba)₃, is reduced in situ to the active Pd(0) species.[1][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures.[1][8]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are frequently used.[1][7] It's critical to ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[8]

  • Temperature: Typical reaction temperatures range from 80-110 °C.[1] Higher temperatures can often improve yields for less reactive aryl chlorides or bromides but may also lead to side reactions.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

graph TD { A[Start: Low Yield] --> B{Check Reagent Purity & Inert Atmosphere}; B --> C{Systematically Vary Parameters}; C --> D[Ligand Screening: XPhos, SPhos, XantPhos]; C --> E[Base Screening: NaOtBu, K3PO4, Cs2CO3]; C --> F[Solvent Screening: Toluene, Dioxane]; C --> G[Temperature Optimization: 80-110°C]; D --> H{Analyze Results}; E --> H; F --> H; G --> H; H --> I{Identify Optimal Conditions}; I --> J[Scale-up Reaction]; J --> K[End: Improved Yield]; }

Troubleshooting workflow for low yield.

Optimized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-halobenzoic acid (1.0 equiv), 1-methylpiperazine (1.2 equiv), and the chosen base (e.g., NaOtBu, 1.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Toluene) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and acidify with 1M HCl to a pH of ~2-3 to protonate the product. Extract with an organic solvent like ethyl acetate. The product will remain in the aqueous layer.

  • Purification: Wash the aqueous layer with an organic solvent to remove non-polar impurities. The pH of the aqueous layer can then be adjusted to the isoelectric point of the product to induce precipitation, followed by filtration. Alternatively, ion-exchange chromatography can be used.

ParameterInitial ConditionOptimized RangeRationale
Palladium Precursor Pd(OAc)₂ (2 mol%)1-5 mol%Balances catalytic activity with cost.
Ligand XPhos (4 mol%)2-10 mol%Bulky, electron-rich ligands accelerate key catalytic steps.[1]
Base NaOtBu (1.5 equiv)1.5-2.5 equivStrong, non-nucleophilic base is crucial for amine deprotonation.
Solvent TolueneToluene, DioxaneAnhydrous, aprotic, and degassed to protect the catalyst.[1][8]
Temperature 100 °C80-110 °CDependent on the reactivity of the aryl halide.[1]

Section 2: Derivatization via Amide Coupling

Once the this compound core is synthesized, a common next step is the formation of amide derivatives.

FAQ 2: I am struggling with the amide coupling of this compound with a primary/secondary amine. Standard coupling reagents are ineffective.

The presence of the basic piperazine moiety can complicate standard amide coupling reactions by neutralizing the acidic reagents.

Answer: Ineffective amide coupling is often due to the basicity of the 4-methylpiperazine group interfering with the activation of the carboxylic acid. Protecting the piperazine nitrogen or using specific coupling reagents that are more tolerant to basic functional groups can overcome this issue.

Causality Behind Experimental Choices:

  • Acid-Base Neutralization: The tertiary amine of the piperazine ring can be protonated by the acidic components of the coupling reaction, effectively quenching the reagents.

  • Coupling Reagent Selection: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) are often successful as they are less susceptible to side reactions with the tertiary amine.[9] Another approach is the conversion of the carboxylic acid to an acyl fluoride, which can then react with the amine.[10][11]

Decision Tree for Amide Coupling Troubleshooting

graph TD { A[Start: Failed Amide Coupling] --> B{Is the piperazine nitrogen protonated?}; B -- Yes --> C[Add excess non-nucleophilic base (e.g., DIEA)]; B -- No --> D{Is the coupling reagent appropriate?}; C --> E{Re-run reaction}; D -- No --> F[Switch to HATU/DIEA or Acyl Fluoride method]; D -- Yes --> G{Check amine nucleophilicity}; F --> E; G -- Low --> H[Increase temperature or use a more potent activating agent]; H --> E; E --> I{Analyze Results}; I --> J[End: Successful Coupling]; }

Decision-making for amide coupling.

Optimized Protocol for HATU-mediated Amide Coupling:

  • Acid Activation: In a dry flask under an inert atmosphere, dissolve the this compound (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base, such as DIEA (3.0 equiv), to the mixture and stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[12][13]

Section 3: Purification Challenges

The presence of both a carboxylic acid and a basic piperazine group can make purification challenging.

FAQ 3: How can I effectively purify my this compound derivative, which is proving difficult to separate from starting materials and byproducts?

The amphoteric nature of these compounds requires tailored purification strategies.

Answer: Standard purification techniques like silica gel chromatography can be challenging due to the basicity of the piperazine moiety. Ion-exchange chromatography, reverse-phase chromatography, or crystallization are often more effective methods.

Causality Behind Experimental Choices:

  • Silica Gel Chromatography: The basic piperazine can interact strongly with the acidic silica gel, leading to poor separation and product streaking. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes mitigate this.

  • Ion-Exchange Chromatography: This technique is ideal for separating compounds based on their charge. A strong cation exchange (SCX) resin can be used to bind the basic product, allowing neutral and acidic impurities to be washed away. The product is then eluted by washing with a basic solution (e.g., ammonia in methanol).

  • Reverse-Phase Chromatography: This is a powerful technique for purifying polar compounds. A C18 column with a mobile phase of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.[13][14][15]

Recommended Purification Strategy:

  • Initial Work-up: Perform an acid-base extraction to remove the bulk of non-polar impurities.

  • Primary Purification: Attempt crystallization first if the product is a solid. Experiment with different solvent systems.

  • Chromatographic Purification: If crystallization is unsuccessful or does not provide sufficient purity, employ ion-exchange chromatography or reverse-phase HPLC.

Purification TechniquePrincipleAdvantagesDisadvantages
Crystallization Differential solubilityHigh purity, scalableNot always feasible, can have low recovery
Ion-Exchange Chromatography Separation by chargeHigh capacity, effective for ionic compoundsRequires specific resins, can be time-consuming
Reverse-Phase HPLC Separation by polarityHigh resolution, applicable to a wide range of compoundsCan be expensive, may require specialized equipment

References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • Hjørringgaard, C. U., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
  • Hjørringgaard, C. U., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Various Authors. (n.d.). Methods for amide bond synthesis.
  • Rossi, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • YouTube. (2025).
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
  • ChemSpeed. (n.d.).
  • Reachem. (2024).
  • Allen. (n.d.).
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry. [Link]
  • Agrawal, R. (2021). Purification Methods of Organic Compounds. Research and Reviews: Journal of Chemistry. [Link]
  • GeeksforGeeks. (2023).
  • Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]
  • Singh, et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
  • Chem-Impex. (n.d.). 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid. [Link]
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Springer Nature Experiments. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Reddit. (2024). Struggling with amide coupling. r/Chempros. [Link]
  • European Patent Office. (1991).
  • Reddit. (n.d.). amide coupling help. r/Chempros. [Link]

Sources

Technical Support Center: Stability of 3-(4-Methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-3MPBA-202601-v1

Introduction

Welcome to the technical support guide for 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 514209-42-8). This molecule serves as a versatile intermediate in pharmaceutical development and a standard in various analytical applications.[1][2] Its solution-state stability is paramount for generating reproducible and reliable data, whether in a multi-step synthesis or a high-throughput screening assay. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to confidently manage the stability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A: In its solid form, the compound is typically a white solid and should be stored in a well-sealed container at 0-8 °C to minimize degradation from ambient heat and moisture.[1] Once in solution, the stability becomes highly dependent on the solvent, pH, and storage temperature. For short-term storage (1-2 days), solutions prepared in high-purity DMSO or ethanol and stored at -20°C are generally acceptable. For long-term storage, we strongly recommend conducting a preliminary stability study under your specific conditions (see Protocol 2) or aliquoting and storing at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: What are the primary factors that can degrade this compound in solution?

A: The key environmental and chemical factors that can compromise the stability of this compound in solution are:

  • pH: The piperazine and carboxylic acid moieties are ionizable, making the compound's stability sensitive to pH. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidizing Agents: The tertiary amine within the piperazine ring is susceptible to oxidation, potentially forming N-oxide derivatives. The presence of residual oxidizing agents (e.g., hydrogen peroxide) in your experimental setup should be carefully controlled.

  • Temperature: Elevated temperatures accelerate all chemical reactions, including degradation. While the core benzoic acid structure is thermally stable to high temperatures, prolonged exposure to even moderate heat (e.g., >40°C) in solution can promote slower degradation pathways.[3][4]

  • Light Exposure (Photostability): Aromatic systems and amines can be susceptible to photolytic degradation. It is best practice to protect solutions from direct light exposure by using amber vials or covering containers with foil, as recommended by ICH guidelines for photostability testing.[5]

Q3: What are the likely degradation pathways for this molecule?

A: While specific degradation products for this exact molecule are not extensively published, we can infer likely pathways based on its chemical structure and general principles of drug degradation.[6]

  • Oxidation: The most probable point of oxidative attack is the tertiary amine of the piperazine ring, leading to the formation of an N-oxide.

  • Decarboxylation: Under significant thermal stress, the benzoic acid group could undergo decarboxylation to yield 1-methyl-4-(m-tolyl)piperazine, though this typically requires high temperatures.[3]

  • Photodegradation: UV light exposure could potentially lead to complex radical-mediated reactions involving the aromatic ring or the benzylic position.

Identifying these pathways is a key outcome of performing a forced degradation study.[7]

Troubleshooting Guide

Q: My biological assay results are inconsistent when I use solutions of the compound prepared on different days. Could this be a stability issue?

A: Yes, inconsistent results are a classic indicator of compound instability in the assay medium. The complex nature of biological buffers (containing salts, proteins, and maintained at physiological temperature) can present a challenging environment.

To diagnose this, you must determine if the compound is degrading over the course of your experiment. The workflow below provides a systematic approach to troubleshooting this issue.

G cluster_0 Troubleshooting Workflow: Assay Inconsistency A Inconsistent Assay Results Observed B Prepare fresh stock solution and dilute into assay buffer A->B Hypothesis: Compound Degradation C Incubate solution under assay conditions (e.g., 37°C, 24h) B->C D Analyze solution at T=0 and T=final via HPLC C->D E Is parent peak area decreased by >5%? D->E F Yes: Compound is unstable. Mitigate: Prepare fresh for each assay, reduce incubation time, or test stabilizers. E->F Degradation Confirmed G No: Compound is stable. Investigate other experimental variables (e.g., cell health, reagent lot). E->G Stability Confirmed

Caption: Workflow for diagnosing compound stability issues in an assay.

Q: I see new, smaller peaks appearing in my HPLC chromatogram after leaving my solution on the benchtop. What are they?

A: These new peaks are very likely degradation products. Their appearance demonstrates that your current analytical method is "stability-indicating," meaning it can separate the intact parent compound from its degradants.[6] To confirm their identity, you would need to employ techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) to determine their mass, or Nuclear Magnetic Resonance (NMR) for full structural elucidation.[8] The first step, however, is to perform a controlled degradation study to reproduce these peaks under specific stress conditions (acid, base, oxidation, etc.). This helps in understanding the degradation pathway.[5][7]

Q: How do I perform a basic forced degradation study to understand my compound's liabilities?

A: A forced degradation (or stress testing) study is an essential experiment to proactively identify conditions that degrade your compound.[9] It involves subjecting the compound to harsh chemical and physical conditions and monitoring the outcomes. This information is critical for developing stable formulations and establishing proper storage conditions.[10] See Protocol 2 below for a detailed, step-by-step methodology.

Data Presentation & Key Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number514209-42-8[1][11]
Molecular FormulaC₁₃H₁₈N₂O₂[1][11]
Molecular Weight234.3 g/mol [1][11]
AppearanceWhite Solid[1]
Purity (Typical)≥95%[1][11]
Storage (Solid)0-8 °C[1]

Table 2: Recommended Starting Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureTime Points
Acid Hydrolysis 0.1 M HCl60 °C1, 3, 5 days
Base Hydrolysis 0.1 M NaOH60 °C1, 3, 5 days
Oxidation 3% H₂O₂Room Temp1, 3, 5 days
Thermal Dry Heat / 75% RH80 °C1, 3, 5 days
Photolytic ICH Q1B Option 1 or 2AmbientPer ICH Guideline

Source: Adapted from ICH guidelines and common industry practices.[6][10]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Material Weighing: Accurately weigh the required amount of this compound solid in a clean, calibrated weighing vessel.

  • Solvent Addition: Transfer the solid to an appropriate volumetric flask (e.g., amber glass for light protection). Add approximately 80% of the final volume of your chosen solvent (e.g., HPLC-grade DMSO, Ethanol).

  • Dissolution: Gently sonicate or vortex the solution until all solid is completely dissolved. Avoid excessive heating during this step.

  • Final Volume Adjustment: Once dissolved and equilibrated to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing and Storage: Cap the flask and invert it 10-15 times to ensure homogeneity. Aliquot the solution into smaller, single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles. Store appropriately (e.g., -20°C or -80°C).

Protocol 2: General Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[7]

G cluster_0 Forced Degradation Experimental Workflow A Prepare 1 mg/mL Solution of Compound in Acetonitrile:Water (50:50) B Aliquot into 6 separate vials (Acid, Base, Oxidative, Thermal, Photolytic, Control) A->B C Add Stressors (e.g., HCl, NaOH, H2O2) B->C D Incubate under Specific Conditions (See Table 2) C->D E Pull Samples at Defined Time Points D->E F Quench Reaction if Necessary (e.g., neutralize acid/base) E->F G Analyze all Samples by a Stability-Indicating HPLC Method F->G H Calculate % Degradation and Mass Balance G->H

Caption: General workflow for a forced degradation study.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture like Acetonitrile:Water (50:50).

  • Set Up Stress Conditions: For each condition (see Table 2), mix your stock solution with the stressor solution in a 1:1 ratio.

    • Acid: 1 mL stock + 1 mL 0.2 M HCl (final is 0.5 mg/mL in 0.1 M HCl).

    • Base: 1 mL stock + 1 mL 0.2 M NaOH (final is 0.5 mg/mL in 0.1 M NaOH).

    • Oxidative: 1 mL stock + 1 mL 6% H₂O₂ (final is 0.5 mg/mL in 3% H₂O₂).

    • Control: 1 mL stock + 1 mL solvent (no stressor).

  • Incubation: Place the vials under the specified temperature conditions. For photostability, follow ICH Q1B guidelines.

  • Time Point Sampling: At each time point (e.g., 1, 3, 5 days), withdraw an aliquot from each vial.

  • Neutralization: For the acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively, before HPLC analysis.

  • Analysis: Analyze all samples, including the T=0 control, using a validated, stability-indicating HPLC-UV method.[8]

  • Data Interpretation: Compare the chromatograms. Calculate the percentage of the parent compound remaining and the relative area of any new peaks formed. This provides a clear picture of the compound's stability under each stress condition.

References

  • Forced degradation studies. MedCrave online. (2016). [Link]
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. MDPI. (2023). [Link]
  • Stability Indicating Forced Degrad
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis via CORE. (2014). [Link]
  • Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8. J&K Scientific. [Link]
  • 3-((4-methylpiperazin-1-yl)methyl)benzoic Acid | CAS No- 541209-42-8. I-CHOICE. [Link]
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Analytical Techniques In Stability Testing.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022). [Link]
  • 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride.
  • Analytical Methods. RSC Publishing. [Link]
  • 3-(4-methylpiperazin-1-ylmethyl)benzoic acid (C13H18N2O2). PubChemLite. [Link]
  • This compound (C12H16N2O2). PubChemLite. [Link]
  • 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. PubChem. [Link]
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF.
  • CID 161692894 | C26H36N4O4. PubChem. [Link]
  • Degradation of benzoic acid and its derivatives in subcritical w
  • The thermal decomposition of benzoic acid.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. (2023). [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(4-Methylpiperazin-1-yl)benzoic acid is a critical building block in pharmaceutical research and development, notably as a key intermediate for various therapeutic agents. Its synthesis, most commonly achieved via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination, is well-established. However, researchers frequently encounter challenges related to impurities that can affect yield, purity, and the overall success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you identify, mitigate, and eliminate common impurities.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis and workup of this compound.

Category 1: Impurities Originating from Starting Materials

Question 1: My final product shows an isomeric impurity by HPLC and ¹H NMR. The mass is identical to my target compound. What is the likely source and how can I fix it?

Answer: This is a classic problem of starting material contamination. The most probable cause is the presence of isomeric impurities in your 3-halobenzoic acid starting material (e.g., 3-chlorobenzoic acid or 3-fluorobenzoic acid). Commercial sources of 3-halobenzoic acids can contain small but significant amounts of the 2- and 4-isomers.[1][2] These isomers will react under the same conditions as your primary reactant, leading to the formation of 2-(4-methylpiperazin-1-yl)benzoic acid and 4-(4-methylpiperazin-1-yl)benzoic acid.

Causality & Troubleshooting Strategy:

  • Root Cause: The nucleophilic aromatic substitution reaction is not selective for only the meta-position if ortho- and para-isomers are present.

  • Immediate Action:

    • Confirm the Source: Analyze your batch of 3-halobenzoic acid by a suitable chromatographic method (HPLC or GC) to confirm the presence and quantity of isomers.

    • Purification Difficulty: These positional isomers are notoriously difficult to separate from the final product due to their very similar physical properties (solubility, pKa). Standard recrystallization is often ineffective.

  • Long-Term Solution:

    • Source High-Purity Reagents: Procure starting materials with the highest possible isomeric purity. Request a certificate of analysis from your supplier that specifies the percentage of other isomers.

    • Purify the Starting Material: If high-purity material is unavailable, consider purifying the 3-halobenzoic acid yourself via fractional crystallization before starting the synthesis.

Category 2: Impurities from Side Reactions

Question 2: During my reaction workup, I've isolated a significant byproduct identified as 3-hydroxybenzoic acid. What causes this?

Answer: The formation of 3-hydroxybenzoic acid is a result of a competitive hydrolysis reaction.[3][4] In the presence of a base (like K₂CO₃ or NaOH) and water (which can be present in solvents or reagents), the hydroxide ion (or water at elevated temperatures) can act as a nucleophile, attacking the aryl halide and displacing the halogen. This SNAr reaction with hydroxide competes directly with your desired reaction with 1-methylpiperazine.

Causality & Troubleshooting Strategy:

  • Root Cause: Nucleophilic attack by water or hydroxide on the 3-halobenzoic acid. This is exacerbated by high temperatures and the use of strong aqueous bases.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure your solvent (e.g., DMSO, DMF) is anhydrous and that your reagents are dry. Use freshly dried potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).

    • Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize the rate of the competing hydrolysis.

    • Use Excess Amine: Employing a slight excess of 1-methylpiperazine can kinetically favor the desired amination reaction over hydrolysis.

Question 3: My mass spectrometry data shows a peak at [M+16] for my final product. What is this impurity?

Answer: A mass increase of 16 Da is a strong indicator of N-oxidation. The tertiary amine of the 1-methylpiperazine ring is susceptible to oxidation, forming 1-methylpiperazine 1-oxide.[5][6][7][8] This can happen if the reaction is exposed to oxidizing agents or even air at elevated temperatures for prolonged periods.

Causality & Troubleshooting Strategy:

  • Root Cause: Oxidation of the tertiary amine on the piperazine ring.

  • Mitigation Strategies:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if high temperatures (>100 °C) are used.

    • Avoid Oxidizing Agents: Scrutinize all reagents and solvents for potential oxidizing contaminants.

    • Purification: The N-oxide is significantly more polar than the parent compound and can typically be removed using column chromatography.

Category 3: Purification and Workup Challenges

Question 4: How can I efficiently remove unreacted 1-methylpiperazine and 3-halobenzoic acid from my crude product?

Answer: This is best achieved by leveraging the amphoteric nature of your product and the distinct acidic/basic properties of the starting materials. This compound has both a basic nitrogen (on the piperazine) and an acidic carboxylic acid group.

Troubleshooting Protocol: Purification by pH Adjustment

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Acidic Wash (Remove 1-Methylpiperazine): Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic 1-methylpiperazine will be protonated and move into the aqueous layer, while your product and the unreacted 3-halobenzoic acid remain in the organic layer.

  • Basic Wash (Remove 3-Halobenzoic Acid): Next, wash the organic layer with a dilute basic solution (e.g., 1M NaHCO₃). The acidic 3-halobenzoic acid will be deprotonated and extracted into the aqueous layer. Your product, now as a carboxylate salt, may also have some solubility in the aqueous phase, so care must be taken.

  • Isoelectric Point Precipitation: A more elegant method is to dissolve the crude mixture in an acidic solution (e.g., 1M HCl), which protonates both your product and the unreacted 1-methylpiperazine. Wash with an organic solvent to remove any non-basic impurities. Then, carefully adjust the pH of the aqueous layer with a base (e.g., NaOH). Your product will precipitate out at its isoelectric point (typically pH 6-7), while the highly soluble 1-methylpiperazine salt remains in solution. Filter to isolate the pure product.

Part 2: Key Impurity Summary and Reaction Pathway

Table 1: Common Impurities and Identification Methods
Impurity NameStructureCommon SourceMW (for Cl analog)Recommended Analytical Method
Unreacted 3-Chlorobenzoic Acid C₇H₅ClO₂Incomplete reaction156.57HPLC-UV, ¹H NMR
Unreacted 1-Methylpiperazine C₅H₁₂N₂Incomplete reaction100.16GC-MS, ¹H NMR (after workup)
Isomeric Products C₁₂H₁₆N₂O₂Isomeric impurities in starting 3-halobenzoic acid220.27HPLC-UV, High-res MS, ¹H NMR
3-Hydroxybenzoic Acid C₇H₆O₃Hydrolysis of 3-halobenzoic acid138.12HPLC-UV, LC-MS
Product N-Oxide C₁₂H₁₆N₂O₃Oxidation of tertiary amine236.27LC-MS, HPLC-UV
Diagram 1: Synthetic Pathway and Impurity Formation

This diagram illustrates the primary SNAr reaction for the synthesis of this compound from 3-chlorobenzoic acid and highlights the formation pathways of key impurities.

G SM1 3-Chlorobenzoic Acid Product This compound (Target Product) SM1->Product + SM2 (Base, Solvent, Δ) Impurity_Hydrolysis 3-Hydroxybenzoic Acid (Hydrolysis Byproduct) SM1->Impurity_Hydrolysis + H₂O/OH⁻ (Side Reaction) SM2 1-Methylpiperazine SM2->Product Impurity_Oxide Product N-Oxide (Oxidation Impurity) Product->Impurity_Oxide [O] (Air, Δ) Impurity_Isomer_SM 4-Chlorobenzoic Acid (Starting Material Impurity) Impurity_Isomer_Product 4-(4-Methylpiperazin-1-yl)benzoic acid (Isomeric Impurity) Impurity_Isomer_SM->Impurity_Isomer_Product + SM2 (Side Reaction)

Caption: Main reaction and formation of common impurities.

Part 3: Experimental Protocols

Protocol 1: HPLC Method for In-Process Control and Final Product Purity

This protocol provides a general starting point for monitoring the reaction and assessing the purity of the final product. Method optimization may be required based on your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order:

    • 3-Hydroxybenzoic Acid (most polar)

    • This compound (Product)

    • 3-Chlorobenzoic Acid (least polar starting material) Note: Isomeric products will likely have very close retention times to the main product.

Diagram 2: Troubleshooting Workflow for Impurity Identification

This workflow outlines a logical sequence of steps to diagnose and address purity issues during synthesis.

G start Crude Product Shows Impurity by HPLC/TLC lcms Run LC-MS Analysis start->lcms nmr Run ¹H NMR of Crude start->nmr Optional: structural info mw_match Mass matches product? lcms->mw_match mw_unreacted Mass matches starting materials? mw_match->mw_unreacted No isomer Isomeric Impurity. Check SM purity. mw_match->isomer Yes mw_other Other unexpected mass? mw_unreacted->mw_other No incomplete Incomplete Reaction. Optimize conditions. mw_unreacted->incomplete Yes side_reaction Side Reaction Byproduct. (e.g., Hydrolysis, Oxidation) Review reaction conditions. mw_other->side_reaction Yes

Caption: A logical workflow for impurity troubleshooting.

References

  • Buchwald-Hartwig Amination: A foundational reaction for C-N bond formation, often used as an alternative to SNAr. Source: Wikipedia, URL: [Link]
  • N-Oxide Formation: Kinetic studies on the oxidation of piperazines, providing a basis for understanding the formation of N-oxide impurities. Source: Scientific Research Publishing, URL: [Link]
  • Nucleophilic Aromatic Substitution (SNAr): General principles governing the SNAr mechanism, including the role of activating groups and leaving groups. Source: Chemistry LibreTexts, URL: [Link]
  • Hydrolysis of Aryl Halides: Discusses the mechanism of hydrolysis for substituted chlorobenzoic acids. Source: Journal of the Chemical Society, URL: [Link]
  • Analysis of Chlorobenzoic Acid Isomers: Details an HPLC method for the separation and determination of various chlorobenzoic acid isomers. Source: PubMed, URL: [Link]
  • Properties of 3-Chlorobenzoic Acid: Datasheet for a common starting m

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-Methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-(4-Methylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, providing practical, experience-driven solutions to ensure a robust and efficient process.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its successful scale-up is often a critical milestone in a drug development program. However, scaling up this synthesis presents a unique set of challenges, from managing reaction exotherms to controlling impurity profiles and achieving efficient product isolation. This guide provides in-depth technical assistance to overcome these hurdles.

Troubleshooting Guide

This section is organized by common problems encountered during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format to directly address the challenges you may be facing.

Issue 1: Decreased Yield on Scale-Up

Q: We have successfully synthesized this compound on a gram scale with high yields, but upon scaling up to a multi-kilogram scale, our yields have dropped significantly. What are the likely causes and how can we rectify this?

A: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.

    • Solution: Evaluate and optimize the agitation speed and impeller design for your reactor. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different type of impeller (e.g., anchor or turbine).

  • Poor Temperature Control: The synthesis of this compound via nucleophilic aromatic substitution (SNAr) is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a runaway reaction and the formation of thermal degradation products.

    • Solution: Implement a more controlled addition of the limiting reagent (typically the 3-halobenzoic acid derivative) to manage the exotherm. Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature. For highly exothermic reactions, consider using a continuous flow reactor for better temperature control.

  • Extended Reaction Times: Sometimes, in an attempt to ensure complete conversion on a larger scale, reaction times are unnecessarily prolonged. This can lead to the degradation of the product or the formation of byproducts.

    • Solution: Monitor the reaction progress closely using in-process controls (IPCs) such as HPLC or UPLC.[3] Stop the reaction once the desired level of conversion is reached.

Issue 2: Unfavorable Impurity Profile

Q: Our scaled-up batches of this compound are showing higher levels of known impurities and, in some cases, new, unidentified impurities. How can we identify and control these?

A: Changes in the impurity profile are a serious concern during scale-up, as they can impact the quality and safety of the final active pharmaceutical ingredient (API).

  • Common Impurities: In a typical SNAr reaction between a 3-halobenzoic acid and 1-methylpiperazine, common impurities can include:

    • Unreacted starting materials.

    • Dialkylated byproducts where the piperazine reacts with two molecules of the benzoic acid derivative.

    • Impurities from the starting materials themselves.

  • Identification and Control:

    • Impurity Identification: Isolate the impurities using preparative chromatography and characterize them using techniques like LC-MS, NMR, and high-resolution mass spectrometry.

    • Starting Material Quality: Ensure the purity of your starting materials (3-halobenzoic acid and 1-methylpiperazine) is high and consistent between batches.

    • Reaction Stoichiometry: On a large scale, slight errors in weighing can lead to significant deviations in stoichiometry. Carefully control the molar ratio of reactants. An excess of 1-methylpiperazine can sometimes lead to the formation of a quaternary salt impurity.[4]

    • Temperature Control: As mentioned earlier, poor temperature control can lead to the formation of thermal degradation products.

Issue 3: Challenges in Product Isolation and Purification

Q: We are finding it difficult to isolate and purify this compound at a larger scale. The product seems to be either too soluble or precipitates as an oil, making filtration and drying problematic.

A: this compound is a zwitterionic compound, meaning it has both an acidic carboxylic acid group and a basic piperazine moiety. This dual nature significantly influences its solubility and makes its isolation a critical step to control.

  • pH Adjustment for Precipitation: The solubility of the product is highly pH-dependent.

    • Solution: To effectively precipitate the product, you need to carefully adjust the pH of the reaction mixture to the isoelectric point (pI) of the molecule. At the pI, the net charge of the molecule is zero, and its solubility in aqueous media is at a minimum. You will likely need to perform a pH titration on a small scale to determine the optimal pH for precipitation.

  • Crystallization: Oiling out during crystallization is a common problem, especially with impure materials.

    • Solution:

      • Solvent Selection: Experiment with different solvent systems for crystallization. A mixture of a good solvent and an anti-solvent is often effective. For benzoic acid derivatives, water is a common recrystallization solvent.[5][6]

      • Seeding: Use a small amount of pure, crystalline product to seed the solution and promote the formation of crystals rather than oil.

      • Cooling Rate: A slow and controlled cooling rate is crucial for the growth of large, pure crystals.[5] Rapid cooling often leads to the precipitation of an amorphous solid or oil.

  • Filtration and Drying:

    • Solution: Once you have a well-defined crystalline product, filtration on a large scale can be performed using a filter press or a centrifugal filter. For drying, a vacuum oven at a controlled temperature is recommended to avoid thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most common and industrially viable route is the nucleophilic aromatic substitution (SNAr) reaction.[7][8][9][10] This typically involves the reaction of a 3-halobenzoic acid (e.g., 3-fluorobenzoic acid or 3-chlorobenzoic acid) with 1-methylpiperazine in the presence of a base and a suitable solvent. The choice of the halogen on the benzoic acid can influence the reaction rate, with fluorine generally being the most reactive leaving group in SNAr reactions.[8]

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

The following CPPs should be carefully monitored and controlled:

Parameter Rationale
Temperature Controls reaction rate and impurity formation.
Reactant Addition Rate Manages the reaction exotherm.
Agitation Speed Ensures homogenous mixing and heat transfer.
pH Critical for product isolation and purification.
Reaction Time Prevents product degradation and byproduct formation.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are ideal for monitoring the consumption of starting materials and the formation of the product and any impurities.[3]

  • Final Product Analysis:

    • Purity: HPLC/UPLC with a suitable reference standard.

    • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Residual Solvents: Gas Chromatography (GC).

    • Water Content: Karl Fischer titration.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 3-Fluorobenzoic acid

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a temperature-controlled reactor equipped with an overhead stirrer, add 3-fluorobenzoic acid and DMSO.

  • Stir the mixture until the solid is fully dissolved.

  • Add potassium carbonate to the reactor.

  • In a separate vessel, prepare a solution of 1-methylpiperazine in DMSO.

  • Slowly add the 1-methylpiperazine solution to the reactor over a period of 1-2 hours, while maintaining the internal temperature below 80 °C.

  • After the addition is complete, heat the reaction mixture to 120 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Adjust the pH of the slurry to the predetermined isoelectric point (typically around 7-8) with dilute HCl.

  • Stir the slurry for 1-2 hours to allow for complete precipitation.

  • Filter the solid product and wash with water.

  • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: Recrystallization for Purification

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • In a clean reactor, add the crude product and a mixture of ethanol and water.

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • If the solution has any color, you can add activated charcoal and stir for 30 minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Seeding with a small crystal of pure product can be beneficial.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Filter the purified crystals and wash with a small amount of cold ethanol/water mixture.

  • Dry the pure product in a vacuum oven.

Visualizations

Experimental Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up and Isolation cluster_purification Purification Stage charge_reactants Charge 3-Fluorobenzoic Acid, K₂CO₃, and DMSO to Reactor add_piperazine Controlled Addition of 1-Methylpiperazine Solution charge_reactants->add_piperazine heat_reaction Heat to Reaction Temperature (e.g., 120 °C) add_piperazine->heat_reaction ipc_monitoring In-Process Control (HPLC) Monitoring heat_reaction->ipc_monitoring cool_down Cool Reaction Mixture ipc_monitoring->cool_down precipitation Precipitate Product with Water cool_down->precipitation ph_adjustment Adjust pH to Isoelectric Point precipitation->ph_adjustment filtration Filter and Wash Crude Product ph_adjustment->filtration recrystallization Recrystallization from suitable solvent (e.g., Ethanol/Water) filtration->recrystallization hot_filtration Hot Filtration (if charcoal used) recrystallization->hot_filtration cool_and_crystallize Slow Cooling and Crystallization hot_filtration->cool_and_crystallize final_filtration Filter and Wash Pure Product cool_and_crystallize->final_filtration drying Vacuum Drying final_filtration->drying final_product Final Pure Product drying->final_product

Caption: Workflow for the scale-up synthesis and purification of this compound.

Logical Relationship: Troubleshooting Common Scale-Up Issues

G cluster_problems Common Scale-Up Problems cluster_causes Root Causes cluster_solutions Solutions low_yield Low Yield poor_mixing Poor Mixing low_yield->poor_mixing poor_temp_control Poor Temperature Control low_yield->poor_temp_control high_impurities High Impurities high_impurities->poor_temp_control incorrect_stoichiometry Incorrect Stoichiometry high_impurities->incorrect_stoichiometry isolation_issues Isolation Issues ph_control Inadequate pH Control isolation_issues->ph_control cooling_rate Rapid Cooling Rate isolation_issues->cooling_rate optimize_agitation Optimize Agitation poor_mixing->optimize_agitation controlled_addition Controlled Reagent Addition poor_temp_control->controlled_addition ipc Implement IPC incorrect_stoichiometry->ipc ph_titration pH Titration for pI ph_control->ph_titration slow_cooling Slow, Controlled Cooling cooling_rate->slow_cooling

Caption: Logical relationship between common scale-up problems, their root causes, and effective solutions.

References

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025). ResearchGate.
  • Benzoic acid and its Impurities. Pharmaffiliates.
  • A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. (2013). Google Patents.
  • 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride. Pharmaffiliates.
  • The Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
  • Purification of Benzoic Acid by Crystallization. (2015). MeitY OLabs.
  • Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Mol-Instincts.
  • Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013). Google Patents.
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (2013). Google Patents.
  • 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid. J&K Scientific.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2021). Chemical Science.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Purification of benzoic acid by melt crystallization. ResearchGate.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.

Sources

Technical Support Center: Deprotection Strategies for 3-(4-Methylpiperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 3-(4-methylpiperazin-1-yl)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing protecting groups from this versatile scaffold. The unique structure of these molecules, featuring a carboxylic acid and a tertiary amine within the piperazine ring, presents specific challenges that require carefully considered deprotection strategies.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address issues you may encounter during your synthetic work. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can confidently select and execute the most appropriate deprotection method for your specific derivative.

Troubleshooting Guide

This section addresses common problems encountered during the deprotection of this compound derivatives. Each issue is presented in a question-and-answer format, detailing potential causes and offering step-by-step solutions.

Issue 1: Incomplete Deprotection of an Ester Group

Q1: I am trying to hydrolyze a methyl or ethyl ester of a this compound derivative to the corresponding carboxylic acid, but the reaction is sluggish and does not go to completion. What could be the problem and how can I resolve it?

A1: Incomplete ester hydrolysis in this class of compounds can stem from several factors, often related to steric hindrance or suboptimal reaction conditions.[1][2]

Potential Causes & Solutions:

  • Steric Hindrance: The substitution pattern on the benzoic acid ring or bulky groups on the piperazine nitrogen can sterically hinder the approach of the nucleophile (hydroxide or water) to the ester's carbonyl carbon.[1][3]

    • Solution: Consider switching to a less sterically demanding deprotection method. For instance, if basic hydrolysis is failing, acid-catalyzed hydrolysis might be more effective, or vice-versa.[4][5] In some cases, harsher conditions such as higher temperatures or stronger bases/acids may be required.[1][2]

  • Insufficient Reagent: The amount of acid or base may be insufficient to drive the reaction to completion.

    • Solution: Increase the equivalents of the acid or base used. For base-promoted hydrolysis, using a large excess of a strong base like sodium hydroxide is common.[5]

  • Poor Solubility: The substrate may not be fully soluble in the reaction medium, leading to a slow reaction rate.

    • Solution: Employ a co-solvent system to improve solubility. For basic hydrolysis, a mixture of methanol and water is often effective.[6] For acid-catalyzed hydrolysis, a mixture of an organic solvent like dioxane with aqueous acid can be used.

  • Reversible Reaction (Acid-Catalyzed): Acid-catalyzed ester hydrolysis is a reversible reaction.[5]

    • Solution: Use a large excess of water to push the equilibrium towards the products. This is typically achieved by using a dilute aqueous acid solution.[5]

Issue 2: Side Reactions During N-Boc Deprotection

Q2: I am removing a Boc (tert-butoxycarbonyl) protecting group from the piperazine nitrogen using trifluoroacetic acid (TFA), but I am observing significant side product formation. What are these side products and how can I prevent them?

A2: The primary cause of side product formation during Boc deprotection with strong acids like TFA is the generation of a reactive tert-butyl cation.[7] This carbocation can then alkylate nucleophilic sites on your molecule, including the deprotected piperazine nitrogen.[7]

Potential Causes & Solutions:

  • t-Butylation: The tert-butyl cation can react with the newly deprotected piperazine nitrogen, leading to N-tert-butylation.

    • Solution: Employ scavengers in your reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[7] Common scavengers include triisopropylsilane (TIS) or water.[7]

  • Insufficient Acid: If the acid concentration is too low, the deprotection may be slow, allowing more time for side reactions to occur.[7]

    • Solution: Ensure you are using a sufficient concentration of TFA, typically 20-50% in a solvent like dichloromethane (DCM).[7][8]

Issue 3: Difficulty in Purifying the Zwitterionic Product

Q3: After deprotecting the carboxylic acid ester, I am struggling to purify the final zwitterionic this compound product. It has poor solubility and behaves erratically during chromatography. What purification strategies can I use?

A3: Zwitterionic compounds, which contain both acidic and basic functional groups, can indeed be challenging to purify due to their unique physicochemical properties.[9][10]

Potential Causes & Solutions:

  • High Polarity and Low Solubility: The zwitterionic nature of the product makes it highly polar and often poorly soluble in common organic solvents.

    • Solution 1: Precipitation/Crystallization: This is often the most effective method. You can precipitate the product by adjusting the pH of an aqueous solution to its isoelectric point, where its solubility is at a minimum. Alternatively, crystallization from a suitable solvent system (e.g., water/alcohol mixtures) can be employed.

    • Solution 2: Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules. You can use a cation or anion exchange resin to bind your product, wash away impurities, and then elute the pure compound by changing the pH or ionic strength of the eluent.

    • Solution 3: Reverse-Phase Chromatography with Modifiers: If you must use reverse-phase HPLC, add modifiers to the mobile phase to improve peak shape. Adding a small amount of an acid like TFA or formic acid can protonate the piperazine nitrogen, while a competing base like triethylamine (TEA) can mask residual silanol groups on the stationary phase.[11]

  • Salt Formation: The product can exist as various salt forms, complicating purification.

    • Solution: Consider converting the zwitterion to a single salt form (e.g., hydrochloride or diacetate) to improve its handling and chromatographic behavior.[11][12] The free base can be regenerated later if needed.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the carboxylic acid and piperazine nitrogen in this compound derivatives?

A1:

  • For the Carboxylic Acid: Simple alkyl esters like methyl or ethyl esters are frequently used due to their relative stability and straightforward removal via hydrolysis.[13][14] Benzyl esters are also common, offering the advantage of removal under neutral conditions via hydrogenolysis.[15][16]

  • For the Piperazine Nitrogen: Since the piperazine in the parent molecule is already N-methylated on one nitrogen, protection is typically required if the other nitrogen is to be modified. The most common protecting groups are carbamates, such as Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).[17][18] These groups render the nitrogen non-nucleophilic.[18]

Q2: How do I choose between acidic and basic hydrolysis for deprotecting an ester group?

A2: The choice depends on the stability of other functional groups in your molecule.

  • Basic Hydrolysis (Saponification): This method is generally preferred as it is an irreversible reaction, which often leads to higher yields.[5] It is suitable for molecules that are stable to strong bases. The product is the carboxylate salt, which then needs to be acidified in a separate workup step to yield the carboxylic acid.[4]

  • Acidic Hydrolysis: This is a reversible reaction and is used when the molecule contains base-sensitive functional groups.[5] A large excess of water is needed to drive the reaction to completion.[4][5]

Q3: What is an "orthogonal" deprotection strategy, and why is it important?

A3: An orthogonal deprotection strategy allows for the selective removal of one protecting group in the presence of others by using specific reaction conditions that do not affect the other groups.[17] This is crucial in multi-step syntheses where different functional groups need to be manipulated at different stages. For example, you could have a Boc group on the piperazine nitrogen and a benzyl ester protecting the carboxylic acid. The Boc group can be removed with acid (e.g., TFA) without affecting the benzyl ester, and the benzyl ester can be removed by hydrogenolysis without affecting the Boc group.[17][19]

Q4: Are there any "green" or more environmentally friendly deprotection methods?

A4: Yes, there is a growing emphasis on developing greener synthetic methods.

  • Enzymatic Hydrolysis: Lipases and esterases can be used to hydrolyze esters under mild, aqueous conditions. These reactions can be highly selective.[20]

  • Catalytic Hydrogenolysis: For benzyl ester deprotection, catalytic hydrogenolysis using a palladium catalyst and hydrogen gas is an atom-efficient method.[21] Transfer hydrogenation, which uses a hydrogen donor like 1,4-cyclohexadiene instead of hydrogen gas, can be a safer alternative.[21]

  • Solvent Choice: Whenever possible, using water as a solvent for hydrolysis reactions is a greener choice.[20]

Experimental Protocols & Visualizations

Deprotection Strategy Decision Workflow

The selection of a deprotection strategy is contingent on the protecting groups present in the molecule. The following diagram illustrates a typical decision-making workflow.

Deprotection_Strategy Start Start: Protected Derivative Ester_Check Carboxylic Acid Protected as Ester? Start->Ester_Check Nitrogen_Check Piperazine N Protected? Ester_Check->Nitrogen_Check No Ester_Type Ester Type? Ester_Check->Ester_Type Yes N_Protecting_Group N-Protecting Group? Nitrogen_Check->N_Protecting_Group Yes Final_Product Deprotected Product Nitrogen_Check->Final_Product No Alkyl_Ester Methyl/Ethyl Ester Ester_Type->Alkyl_Ester Alkyl Benzyl_Ester Benzyl Ester Ester_Type->Benzyl_Ester Benzyl Boc_Group Boc Group N_Protecting_Group->Boc_Group Boc Cbz_Group Cbz Group N_Protecting_Group->Cbz_Group Cbz Acid_Hydrolysis Protocol 1: Acidic Hydrolysis Alkyl_Ester->Acid_Hydrolysis Base_Hydrolysis Protocol 2: Basic Hydrolysis Alkyl_Ester->Base_Hydrolysis Hydrogenolysis Protocol 3: Hydrogenolysis Benzyl_Ester->Hydrogenolysis TFA_Deprotection Protocol 4: TFA Deprotection Boc_Group->TFA_Deprotection Cbz_Group->Hydrogenolysis Acid_Hydrolysis->Nitrogen_Check Base_Hydrolysis->Nitrogen_Check Hydrogenolysis->Nitrogen_Check TFA_Deprotection->Final_Product

Caption: Decision tree for selecting a deprotection strategy.

Table 1: Comparison of Common Deprotection Conditions
Protecting GroupReagents and ConditionsAdvantagesDisadvantages
Methyl/Ethyl Ester 1. Basic Hydrolysis: NaOH or LiOH in H₂O/MeOH, reflux.[5][6]2. Acidic Hydrolysis: Dilute HCl or H₂SO₄ in H₂O, reflux.[4][5]1. Irreversible, often high yield.2. Good for base-sensitive substrates.1. Harsh conditions, not suitable for base-labile groups.2. Reversible, may require large excess of water.
Benzyl Ester (Bn) Hydrogenolysis: H₂, Pd/C catalyst in MeOH or EtOH, room temp.[17]Very mild, neutral conditions, high chemoselectivity.[18][21]Catalyst can be poisoned by sulfur compounds; requires specialized hydrogenation equipment.
Boc Carbamate Acidolysis: 20-50% TFA in DCM, room temp.[8]4M HCl in dioxane.[7]Fast and efficient, common procedure.Strongly acidic, can affect other acid-labile groups; generates reactive carbocation.[7]
Cbz Carbamate Hydrogenolysis: H₂, Pd/C catalyst in MeOH or EtOH, room temp.[17]Very mild, neutral conditions.[18]Not suitable for molecules with other reducible groups (e.g., alkenes, alkynes).
Detailed Experimental Protocols
Protocol 1: Acidic Hydrolysis of a Methyl Ester

This protocol describes the deprotection of a methyl 3-(4-methylpiperazin-1-yl)benzoate derivative.

  • Dissolution: Dissolve the methyl ester derivative (1.0 eq) in a 1:1 mixture of dioxane and 6M aqueous hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates as the hydrochloride salt, it can be collected by filtration. Otherwise, neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) to the isoelectric point to precipitate the zwitterionic product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Basic Hydrolysis (Saponification) of an Ethyl Ester

This protocol outlines the saponification of an ethyl 3-(4-methylpiperazin-1-yl)benzoate derivative.

  • Dissolution: Suspend the ethyl ester derivative (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Base Addition: Add an excess of sodium hydroxide (3-5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically 70-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[6]

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH reaches the isoelectric point (typically pH 6-7), at which point the product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Protocol 3: Hydrogenolysis of a Benzyl Ester

This protocol is for the removal of a benzyl ester in the presence of other functional groups that are stable to reduction.

  • Dissolution: Dissolve the benzyl ester derivative in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[17]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[17]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either using a balloon or a Parr hydrogenator.[17]

  • Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by crystallization or precipitation.

Protocol 4: TFA-Mediated Deprotection of an N-Boc Group

This protocol details the standard procedure for removing a Boc protecting group from the piperazine nitrogen.

  • Dissolution: Dissolve the N-Boc protected derivative (1.0 eq) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%.[8]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[7][8]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product is typically the TFA salt.

  • Neutralization (Optional): If the free base is required, dissolve the residue in water and add a mild base (e.g., saturated sodium bicarbonate solution) until the pH is basic. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the deprotected free amine.[8]

Caption: Workflow for N-Boc deprotection using TFA.

By understanding the principles behind these deprotection strategies and anticipating potential challenges, researchers can effectively synthesize their target this compound derivatives with higher yields and purity.

References
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate.
  • Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
  • Ester Chemistry. Chemistry LibreTexts.
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. National Institutes of Health.
  • The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acidic Aqueous Solutions. Google Books.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.
  • Protecting Groups.
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry - ACS Publications.
  • Protective Groups. Organic Chemistry Portal.
  • Any tips for purification of two zwitterionic compounds? : r/Chempros. Reddit.
  • Protection and Deprotection. CEM Corporation.
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.
  • Selective Cleavage of Cbz-Protected Amines. Request PDF. ResearchGate.
  • hydrolysis of esters. Chemguide.
  • Protecting Groups. Organic Synthesis.
  • Hydrolysis of ethyl benzoate. SSERC.
  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. ResearchGate.
  • Technical Support Center: Overcoming Steric Hindrance in Thioester Synthesis. Benchchem.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Recent developments in chemical deprotection of ester functional group. PDF.
  • Ester Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal.
  • Piperazine carbamates and methods of making and using same.
  • Purification of piperazine. Google Patents.
  • Protecting Groups List. SynArchive.
  • Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Hydrogenolysis of benzyl‐protected esters. ResearchGate.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • 26.05 Protecting Groups for Amines: Carbamates. YouTube.
  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal.
  • Carbodiimide-assisted zwitterionic modification of poly(piperazine amide) thin-film composite membrane for enhanced separation and anti-depositing performances to cationic/anionic dye aqueous solutions. PubMed.
  • Production and purification of carboxylic betaine zwitterionic monomers. Google Patents.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 3-(4-Methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during reactions with this versatile building block. As a key intermediate in pharmaceutical synthesis, successful reactions with this compound are critical.[1][2] This guide will provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes.

Part 1: Understanding the Reactivity of this compound

This compound possesses two key functional groups that dictate its reactivity: a carboxylic acid and a tertiary amine within the methylpiperazine moiety. The interplay of these groups can present unique challenges and opportunities in synthesis.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the most common causes?

Low yields in amide coupling reactions are frequently due to incomplete activation of the carboxylic acid, side reactions involving the tertiary amine of the piperazine ring, or suboptimal reaction conditions.[3][4] The presence of the basic methylpiperazine group can neutralize the acidic proton of the carboxylic acid, making direct condensation with an amine difficult.[5] Therefore, proper activation of the carboxylic acid is paramount.

Q2: Which coupling reagents are recommended for this acid?

The choice of coupling reagent is critical. Here is a summary of commonly used reagents and their suitability:

Coupling ReagentAdditiveKey AdvantagesPotential Issues
EDC (or DIC)HOBt or OxymaReadily available, water-soluble byproducts (for EDC).Can lead to racemization if not controlled; requires an additive to suppress side reactions.[6]
HATU (or HBTU)None requiredHigh efficiency, fast reaction times, low racemization.[7]More expensive, can be sensitive to moisture.
T3PPyridine or other baseEffective for hindered substrates, byproducts are water-soluble.Can be corrosive.
Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride)N/AHighly reactive intermediate.Harsh conditions can be incompatible with sensitive functional groups; can lead to side reactions.[8]

Q3: I am observing a significant amount of unreacted starting material. What should I investigate first?

First, confirm the integrity of your coupling reagents, as many are moisture-sensitive.[9][10] Next, evaluate your reaction stoichiometry and the choice of base. A non-nucleophilic base like diisopropylethylamine (DIEA) is often preferred to scavenge the acid produced during the reaction without competing with the desired amine nucleophile.[5]

Q4: My reaction is messy, with many side products. How can I improve the purity of my crude product?

Side reactions can arise from the reactivity of the activated carboxylic acid intermediate. The use of additives like HOBt forms a more stable active ester, which is less prone to side reactions than the O-acylisourea intermediate formed with carbodiimides alone.[11] Additionally, ensure your starting materials are pure and the reaction is performed under an inert atmosphere to prevent degradation.

Part 2: Troubleshooting Amide Coupling Reactions: A Deeper Dive

Amide bond formation is the most common reaction for this carboxylic acid. Below is a detailed troubleshooting guide for these reactions.

Scenario 1: Low to No Product Formation

If you are observing little to no formation of your desired amide, a systematic approach is necessary to identify the root cause.

G start Low/No Product Formation reagents Check Reagent Quality & Stoichiometry start->reagents Step 1 reagents->start Degraded reagents or incorrect stoichiometry activation Optimize Carboxylic Acid Activation reagents->activation Reagents OK activation->start Inefficient activation conditions Evaluate Reaction Conditions activation->conditions Activation Optimized conditions->start Suboptimal temperature, solvent, or base amine Assess Amine Reactivity conditions->amine Conditions Optimized amine->start Poorly nucleophilic amine end_success Successful Amide Formation amine->end_success Amine is Reactive G start Failed Suzuki Coupling degassing Ensure Thorough Degassing start->degassing degassing->start Oxygen present reagents Check Catalyst, Ligand, Base, and Boronic Acid/Ester Quality degassing->reagents Degassing is adequate reagents->start Inactive catalyst or degraded reagents conditions Screen Solvents and Temperature reagents->conditions Reagents are active conditions->start Poor solubility or incorrect temperature homocoupling Check for Homocoupling or Protodeboronation conditions->homocoupling Conditions optimized homocoupling->start Significant side reactions end_success Successful C-C Bond Formation homocoupling->end_success Side reactions minimized

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(4-Methylpiperazin-1-yl)benzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-(4-Methylpiperazin-1-yl)benzoic Acid and the Significance of Positional Isomerism

The core structure, (4-methylpiperazin-1-yl)benzoic acid, combines a benzoic acid moiety with a 4-methylpiperazine ring. The point of attachment of the piperazine ring to the benzoic acid—ortho (2-), meta (3-), or para (4-)—defines the three positional isomers. This seemingly minor variation significantly alters the molecule's shape, electronic distribution, and potential to interact with biological targets. Understanding these differences is paramount for the rational design of novel therapeutics.

The Isomers: A Comparative Overview

ortho-isomer: 2-(4-Methylpiperazin-1-yl)benzoic acid

The ortho-isomer, with the piperazine ring at the 2-position of the benzoic acid, is commercially available for research applications. However, a comprehensive search of scientific literature and patent databases did not reveal specific data on its biological activity or significant use as a key intermediate in the synthesis of bioactive molecules. The steric hindrance caused by the proximity of the piperazine and carboxylic acid groups may influence its conformational flexibility and ability to bind to biological targets, potentially limiting its utility in drug discovery compared to its meta and para counterparts.

meta-isomer: this compound - A Scaffold for Central Nervous System (CNS) Agents

The meta-isomer has been identified as a valuable building block in the development of pharmaceuticals targeting the central nervous system.[1][2] Its utility as a key intermediate suggests that the this compound scaffold is amenable to interactions with CNS receptors and enzymes.[1][2]

Inferred Biological Relevance:

The application of the meta-isomer in the synthesis of drugs for neurological disorders points towards its potential to interact with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels. The 4-methylpiperazine moiety is a common pharmacophore in many CNS-active drugs, often contributing to receptor affinity and favorable pharmacokinetic properties.

Experimental Protocols: Probing the Inferred Biological Activities

Given the absence of direct comparative data, this section provides detailed, standardized protocols for assays relevant to the inferred biological activities of the meta and para isomers.

Exemplary Protocol: Radioligand Receptor Binding Assay for CNS Targets (relevant for the meta-isomer)

This protocol describes a standard method to determine the binding affinity of a compound to a specific CNS receptor, for instance, a serotonin or dopamine receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a target CNS receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor).

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the target receptor, e.g., 10 µM Mianserin for 5-HT2A).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the incubation buffer.

  • In a 96-well plate, add the incubation buffer, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add the scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilutions of Test Compound D Incubate Components (Compound, Radioligand, Membranes) A->D B Radioligand Solution B->D C Receptor Membrane Suspension C->D E Separate Bound from Free Radioligand (Filtration) D->E Equilibration F Quantify Bound Radioligand (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Dose-Response Curve (IC50) G->H I Calculate Ki Value H->I

Workflow for a Radioligand Receptor Binding Assay.
para-isomer: 4-(4-Methylpiperazin-1-yl)benzoic acid - A Precursor for Kinase Inhibitors

The para-isomer is notably a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[3][4] This association strongly suggests that the 4-(4-methylpiperazin-1-yl)benzoic acid scaffold is highly compatible with the ATP-binding pocket of certain kinases.

Inferred Biological Relevance:

The structural features of the para-isomer are likely crucial for its role as a precursor to kinase inhibitors. The 4-methylpiperazine group can engage in important hydrogen bonding and van der Waals interactions within the kinase active site, while the para-substitution pattern provides the correct geometry for the overall inhibitor to adopt an active conformation.

Exemplary Protocol: In Vitro Kinase Inhibition Assay (relevant for the para-isomer)

This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value of 4-(4-methylpiperazin-1-yl)benzoic acid against a target kinase (e.g., ABL kinase).

Materials:

  • Recombinant active kinase (e.g., ABL1).

  • Kinase substrate (e.g., a synthetic peptide).

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Test compound (4-(4-methylpiperazin-1-yl)benzoic acid) at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add the test compound dilutions to the wells of the 384-well plate.

  • Add the kinase and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of product formed (or substrate consumed) using the detection reagent according to the manufacturer's instructions. In the case of the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.

  • Plot the kinase activity (or luminescence signal) against the logarithm of the test compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Dispense Test Compound (Varying Concentrations) B Add Kinase and Substrate Mixture A->B C Initiate with ATP B->C D Incubate C->D Reaction Proceeds E Add Detection Reagent (e.g., ADP-Glo™) D->E F Measure Signal (Luminescence) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

General workflow for an in vitro kinase inhibition assay.

Comparative Summary and Structure-Activity Relationship (SAR) Insights

The distinct applications of the meta and para isomers of this compound allow for the formulation of a preliminary structure-activity relationship hypothesis.

IsomerInferred Biological Target ClassRationale
ortho UndeterminedLack of significant use in drug synthesis suggests lower biological relevance or challenging synthetic access.
meta CNS Receptors/EnzymesUsed as a key intermediate for pharmaceuticals targeting neurological disorders.[1][2]
para Protein KinasesServes as a crucial precursor for the tyrosine kinase inhibitor, Imatinib.[3][4]

The positional isomerism clearly dictates the therapeutic area for which these scaffolds are most suited. The para-substitution appears to provide the optimal vector for presenting the 4-methylpiperazine moiety for interaction with the ATP-binding site of kinases. In contrast, the meta-substitution may allow for a different conformational presentation that is more favorable for binding to the more complex topographies of CNS receptors.

SAR_Hypothesis cluster_isomers Positional Isomers of (4-Methylpiperazin-1-yl)benzoic Acid cluster_activity Inferred Biological Activity ortho ortho-isomer unknown Undetermined Activity ortho->unknown Limited Data meta meta-isomer cns CNS Receptor/ Enzyme Modulation meta->cns Intermediate for CNS Drugs para para-isomer kinase Kinase Inhibition para->kinase Intermediate for Imatinib (TKI)

Inferred structure-activity relationship based on isomer application.

Conclusion

While direct experimental comparisons of the biological activities of the ortho, meta, and para isomers of this compound are not currently available, a logical and scientifically sound comparison can be constructed based on their established roles as key intermediates in pharmaceutical synthesis. The meta-isomer is strongly implicated in the development of CNS-active agents, whereas the para-isomer is a cornerstone in the synthesis of kinase inhibitors. The ortho-isomer remains a territory for future exploration. This guide provides a framework for researchers to understand the potential of these isomers and offers standardized protocols to investigate their inferred biological activities, thereby aiding in the rational design of novel and potent therapeutic agents.

References

  • J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8.
  • Pharmaffiliates. 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride.
  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=4769782.
  • ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=736532.
  • J&K Scientific. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | 514209-42-8.
  • Ningbo Innopharmchem Co., Ltd. Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.
  • MySkinRecipes. This compound.
  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PMC. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors.
  • Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • AB Enterprises. 4-[(4-methylpiperazine-1-yl)methyl]benzoic acid dihydrochloride.
  • Consensus. Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride.

Sources

The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methylpiperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the 3-(4-methylpiperazin-1-yl)benzoic acid scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural features, particularly the ionizable piperazine ring and the modifiable benzoic acid moiety, offer a versatile platform for fine-tuning physicochemical properties and target engagement. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various derivatives emanating from this privileged scaffold, with a primary focus on their application as kinase inhibitors. We will delve into the causal relationships behind experimental design, present comparative biological data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource to navigate this critical area of drug discovery.

The this compound Core: A Privileged Scaffold

The this compound core is a recurring motif in a multitude of biologically active compounds. The N-methylpiperazine group often enhances aqueous solubility and can engage in crucial hydrogen bonding and ionic interactions within protein binding sites. The benzoic acid portion serves as a versatile anchor for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles. A notable example of a drug built upon a similar scaffold is Imatinib, a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML). The 4-((4-methylpiperazin-1-yl)methyl)benzoic acid moiety is a key component of Imatinib, highlighting the significance of this structural class in targeted therapy.[1]

Comparative Analysis of Structural Modifications and Their Impact on Kinase Inhibition

The exploration of the chemical space around the this compound scaffold has led to the identification of potent inhibitors against various kinases. The general structure can be divided into three key regions for modification: the benzoic acid ring (A), the linker, and the N-methylpiperazine ring (B), which is often coupled to another aromatic or heteroaromatic system (C).

Diagram: Core Scaffold and Modification Points

SAR_scaffold cluster_core Core Scaffold cluster_extension Extension Moiety A Benzoic Acid Ring (A) Linker Linker A->Linker Modification Site 1 B N-Methylpiperazine (B) Linker->B Modification Site 2 C Aromatic/Heteroaromatic System (C) B->C Modification Site 3

Caption: Key modification points on the this compound scaffold.

N-Phenylbenzamide Derivatives: Targeting Diverse Kinases

A significant class of derivatives involves the formation of an amide bond between the benzoic acid and various substituted anilines, creating N-phenylbenzamide structures. These modifications have yielded potent inhibitors of several kinases, including those implicated in cancer and viral replication.

A systematic study on N-phenylbenzamide derivatives bearing a 4-(3-(4-methylpiperazin-1-yl)propoxy) substituent on the benzamide ring revealed interesting SAR against various cancer cell lines. The nature and position of substituents on the terminal phenyl ring played a crucial role in determining the cytotoxic activity.

Compound IDR1R2R3R4A-549 IC50 (µM)HCT-116 IC50 (µM)MIAPaCa-2 IC50 (µM)
Scaffold I-a HHHH>50>50>50
Scaffold I-b FHHH25.329.833.1
Scaffold I-c ClHHH18.922.426.7
Scaffold I-d HClHH21.726.130.5
Scaffold I-e HHClH15.219.823.4
Gefitinib ----10.512.315.8
Data synthesized from Singh et al., Future Journal of Pharmaceutical Sciences (2024).[1]

From the table, it is evident that the introduction of a halogen atom on the terminal phenyl ring generally enhances the anticancer activity compared to the unsubstituted analog (Scaffold I-a). Specifically, a chlorine atom at the para-position (Scaffold I-e) resulted in the most potent compound in this series, although still less potent than the standard, Gefitinib. This suggests that electron-withdrawing groups at this position may be favorable for activity.

Modifications on the Benzoic Acid Ring

Further diversification of the core scaffold has been achieved by introducing substituents on the benzoic acid ring itself. These modifications can influence the electronic properties of the amide bond and provide additional interaction points with the target protein.

For instance, in a series of benzamide derivatives developed as smoothened antagonists, substitutions on the benzamide ring were found to be critical for activity. While not kinase inhibitors, these findings underscore the importance of this part of the scaffold in modulating biological activity.[2]

Impact of the Piperazine Moiety

The N-methylpiperazine group is a common feature in many kinase inhibitors due to its ability to improve solubility and form key interactions in the ATP-binding pocket. Modifications at the N-methyl position or replacement of the piperazine ring with other heterocyclic systems can significantly impact potency and selectivity. In the development of BCR-ABL inhibitors, the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety is a frequently recurring structural feature, emphasizing its importance for potent inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, the kinase activity.

Diagram: In Vitro Kinase Inhibition Assay Workflow

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Reaction_Setup Add compound, kinase, and substrate to microplate Compound_Prep->Reaction_Setup Kinase_Prep Prepare kinase and substrate solution Kinase_Prep->Reaction_Setup Incubation1 Pre-incubate to allow inhibitor binding Reaction_Setup->Incubation1 Reaction_Start Initiate reaction with ATP Incubation1->Reaction_Start Incubation2 Incubate at 30°C Reaction_Start->Incubation2 Reaction_Stop Stop reaction and deplete ATP with ADP-Glo™ Reagent Incubation2->Reaction_Stop Signal_Gen Convert ADP to ATP and generate luminescent signal Reaction_Stop->Signal_Gen Detection Measure luminescence Signal_Gen->Detection Data_Analysis Normalize data and calculate IC50 Detection->Data_Analysis

Sources

A Comparative Guide to the Validation of 3-(4-Methylpiperazin-1-yl)benzoic acid as a Kinase Inhibitor Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 3-(4-Methylpiperazin-1-yl)benzoic acid as a potential kinase inhibitor. As a compound structurally related to the core of several known kinase inhibitors, its systematic evaluation is critical to understanding its potency, selectivity, and cellular activity. This document will guide researchers through a rigorous, multi-faceted validation process, comparing its hypothetical performance metrics against established kinase inhibitors, thus providing a robust assessment of its therapeutic potential.

Introduction: The Rationale for Kinase Inhibitor Validation

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapies.[2] However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in developing selective inhibitors.[3] Off-target effects, where an inhibitor interacts with unintended kinases, can lead to toxicity or unexpected pharmacological outcomes.[4][5][6] Therefore, a thorough validation process is not merely a procedural step but a fundamental requirement for advancing a compound from a preliminary hit to a viable drug candidate.

This guide will use this compound as a case study to illustrate the essential validation workflow. While this compound is a known precursor in the synthesis of the highly successful kinase inhibitor Imatinib, its intrinsic activity as a kinase inhibitor is not extensively documented in publicly available literature.[7] This guide, therefore, presents a hypothetical validation cascade to characterize its potential as a kinase inhibitor, comparing it with representative inhibitors to provide context for its performance.

The Validation Workflow: A Multi-Pillar Approach

The validation of a kinase inhibitor is a systematic process that moves from broad, high-throughput screening to detailed mechanistic studies in a cellular context. Our approach is built on three pillars: Biochemical Characterization, Cellular Activity Assessment, and Selectivity Profiling.

Validation_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Activity Assessment cluster_2 Selectivity & Off-Target Profiling A Initial Screening (Single-Dose Activity) B Potency Determination (IC50) A->B C Mechanism of Action (Binding Kinetics) B->C D Target Engagement (Cellular Thermal Shift Assay) C->D Transition to Cellular Context E Downstream Signaling (Phosphorylation Assays) D->E F Functional Assays (Proliferation/Apoptosis) E->F G Kinome-wide Profiling (Binding or Activity Panels) F->G Confirm Selectivity H Off-Target Validation (Cellular Assays) G->H

Caption: A multi-pillar workflow for kinase inhibitor validation.

Pillar 1: Biochemical Characterization

The initial phase of validation focuses on the direct interaction between the compound and its purified target kinase(s) in a controlled, cell-free environment.

Initial Single-Dose Activity Screening

The first step is to ascertain if this compound exhibits any inhibitory activity against a panel of kinases. A single high concentration (e.g., 10 µM) screen provides a rapid yes/no answer.

Experimental Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™ Assay) [8]

  • Reaction Setup : In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and 10 µM of this compound.

  • Initiation : Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation : Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination and Capture : Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing : Wash the filter to remove unincorporated [γ-³³P]ATP.

  • Detection : Quantify the incorporated radioactivity using a scintillation counter.

  • Analysis : Compare the radioactivity in the presence of the inhibitor to a vehicle control (e.g., DMSO) to determine the percent inhibition.

Potency Determination (IC50)

For kinases that show significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [9]

  • Compound Titration : Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup : In a 384-well plate, incubate the kinase with each concentration of the inhibitor.

  • Initiation : Add ATP and the appropriate substrate to start the reaction.[9]

  • Reaction Termination and ATP Depletion : After a set incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[9]

  • ADP to ATP Conversion and Detection : Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.[9]

  • Data Analysis : Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Table: Hypothetical IC50 Values (nM)

Target KinaseThis compoundImatinib (Comparator)Dasatinib (Comparator)
Primary Target
ABL12503001
Key Off-Targets
KIT8001005
PDGFRα120015010
SRC>10,000>10,0000.5
LCK>10,000>10,0000.8
Mechanism of Action (MoA) Studies

Understanding how the inhibitor interacts with the kinase is crucial. This involves determining if the inhibition is competitive with ATP, non-competitive, or uncompetitive. Biophysical methods can also directly measure the binding affinity (Kd).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation : Prepare solutions of the purified kinase and this compound in the same buffer.

  • ITC Experiment : Load the kinase solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

  • Titration : Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change associated with binding.

  • Data Analysis : Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Pillar 2: Cellular Activity Assessment

Biochemical assays provide valuable information, but it is essential to validate these findings in a more physiologically relevant context.[10][11] Cellular assays determine if the compound can enter cells, engage its target, and exert a biological effect.

Target Engagement

The first step in cellular validation is to confirm that the compound can bind to its intended target within a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [12]

  • Cell Treatment : Treat cultured cells with various concentrations of this compound or a vehicle control.

  • Heating : Heat the treated cells across a range of temperatures.

  • Cell Lysis : Lyse the cells to release the proteins.

  • Separation : Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection : Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Analysis : Plot the amount of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Downstream Signaling Pathway Modulation

A functional kinase inhibitor should modulate the signaling pathway downstream of its target. This is typically assessed by measuring the phosphorylation of a known substrate of the target kinase.

Experimental Protocol: In-Cell Western/ELISA

  • Cell Culture and Treatment : Plate cells in a 96-well plate and treat with a dose-response of this compound.

  • Stimulation (if necessary) : If the kinase is part of a signaling cascade that requires activation, treat the cells with an appropriate stimulus.

  • Cell Lysis : Lyse the cells and quantify the total protein concentration.

  • Detection : Use an antibody pair specific for the total and phosphorylated forms of the downstream substrate in an ELISA or In-Cell Western format.

  • Data Analysis : Normalize the phospho-protein signal to the total protein signal and plot the inhibition of phosphorylation against the compound concentration to determine the cellular IC50.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Kinase_A Upstream Activator Target_Kinase Target Kinase (e.g., ABL1) Kinase_A->Target_Kinase Activates Substrate Downstream Substrate (e.g., CrkL) Target_Kinase->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Substrate->Cellular_Response Inhibitor 3-(4-Methylpiperazin-1-yl) benzoic acid Inhibitor->Target_Kinase

Caption: Inhibition of a hypothetical kinase signaling pathway.

Functional Cellular Assays

The ultimate goal of a targeted inhibitor is to elicit a desired biological response, such as inhibiting cancer cell proliferation or inducing apoptosis.

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding : Seed a cancer cell line known to be dependent on the target kinase in a 96-well plate.

  • Compound Treatment : Treat the cells with a serial dilution of this compound.

  • Incubation : Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement : Add a reagent that measures cell viability, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis : Plot the viability signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Pillar 3: Selectivity and Off-Target Profiling

A critical aspect of kinase inhibitor validation is understanding its selectivity across the human kinome.[13] Broad profiling helps to identify potential off-targets that could lead to adverse effects or provide opportunities for drug repositioning.[14]

Kinome-wide Selectivity Profiling

Several commercial services offer large-scale kinase profiling panels that assess the binding or inhibitory activity of a compound against hundreds of kinases.[15][16][17][18]

Methodology: Competition Binding Assay (e.g., KINOMEscan™) [19]

This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The results are typically reported as the percent of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound.

Comparative Data Table: Hypothetical Kinome Scan Selectivity Score (S(10))

The selectivity score S(10) is the number of kinases with >90% inhibition at 10 µM. A lower score indicates higher selectivity.

CompoundS(10) ScorePrimary Target(s)Notable Off-Targets (>95% inhibition)
This compound 5ABL1, KITPDGFRα, DDR1, CSF1R
Imatinib (Comparator) 8ABL1, KIT, PDGFRα/βDDR1, CSF1R, LCK, SYK
Dasatinib (Comparator) 25ABL1, SRC familyKIT, PDGFRα/β, Ephrins, and others

Conclusion

The validation of this compound, or any novel kinase inhibitor, is a comprehensive undertaking that requires a battery of orthogonal assays. By systematically progressing through biochemical characterization, cellular activity assessment, and kinome-wide selectivity profiling, researchers can build a robust data package that clearly defines the compound's potency, mechanism of action, and potential for therapeutic development. The comparative data presented in this guide, though hypothetical, underscores the importance of benchmarking against known inhibitors to contextualize the performance of a new chemical entity. This rigorous, evidence-based approach is paramount to the successful translation of promising compounds into effective and safe targeted therapies.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528.
  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Bensaude, O. (2011). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Clinical Cancer Research, 17(6), 1257–1262.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044.
  • Chem-Impex. (n.d.). 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Metathesis. (n.d.). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.

Sources

A Comparative Guide to Bioisosteric Replacements for the Benzoic Acid Moiety in 3-(4-Methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, selectivity, and pharmacokinetic profiles. The 3-(4-methylpiperazin-1-yl)benzoic acid scaffold serves as a valuable starting point in various therapeutic areas, including in the development of agents targeting neurological disorders.[1][2] However, the carboxylic acid group, while often crucial for target engagement, can present challenges such as metabolic instability (e.g., formation of reactive acyl glucuronides), poor membrane permeability, and high plasma protein binding.[3][4] This guide provides a comprehensive comparison of viable bioisosteric replacements for the benzoic acid moiety, supported by experimental data and detailed methodologies, to aid researchers in navigating these challenges.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5][6] The goal is to modulate physicochemical properties to overcome developability hurdles while maintaining or improving the desired pharmacological effect.[5] For carboxylic acids, this often involves replacing the carboxyl group with another acidic moiety or a neutral group that can mimic its key interactions.[3][4]

Physicochemical Properties of Benzoic Acid and Its Bioisosteres

The decision to replace a carboxylic acid is frequently driven by the need to fine-tune its physicochemical properties. The following table summarizes key parameters for benzoic acid and its common bioisosteres, providing a foundation for rational drug design.

Functional GrouppKa RangeTypical logP RangeKey Characteristics
Carboxylic Acid ~4.2VariableAnionic at physiological pH, potential for metabolic liabilities (e.g., glucuronidation).[7]
Tetrazole ~4.5-4.9Generally higher than carboxylic acidsAcidity is comparable to carboxylic acids. It is metabolically stable and can enhance binding affinity.[7][8][9]
Acyl Sulfonamide ~3.5-4.5VariableAcidity is comparable to carboxylic acids and can form multiple hydrogen bonds.[7][10]
Hydroxamic Acid ~8-9VariablePossesses strong metal-chelating properties and can be metabolically labile to the corresponding carboxylic acid.[7][10]
3-Hydroxyisoxazole ~4-5VariableA planar isostere with acidity comparable to carboxylic acids.[10]
Sulfonamide ~9-10Generally higher than carboxylic acidsA weaker acid, it offers increased lipophilicity and metabolic stability.[7][10]
Performance Comparison of Key Bioisosteres

While direct comparative data for bioisosteres of this compound is not extensively published, we can infer performance from studies on analogous systems. The choice of a bioisostere is highly context-dependent, and screening a panel of options is often necessary to identify the optimal replacement.[10]

Tetrazoles: As one of the most widely used carboxylic acid bioisosteres, tetrazoles often exhibit similar pKa values to the parent carboxylic acid, allowing them to maintain key ionic interactions with biological targets.[9] Their increased lipophilicity can lead to improved oral bioavailability.[8] Furthermore, tetrazoles are generally resistant to phase I oxidation and glucuronidation, enhancing metabolic stability.[8][11]

Acyl Sulfonamides: This class of bioisosteres closely mimics the acidity of carboxylic acids.[10] Acylsulfonamides have been successfully employed as carboxylic acid surrogates in various drug candidates, sometimes leading to improved activity.[10][12][13] Their ability to act as hydrogen bond donors and acceptors can provide additional interactions with the target protein.

Neutral Bioisosteres: An alternative strategy involves the replacement of the carboxylate with neutral functional groups.[3] These replacements rely on hydrogen bonds or cation-π interactions to mimic the binding of the carboxylic acid.[3][4] This approach can be particularly beneficial for improving brain penetration by eliminating the ionizable group.[4]

Visualizing Bioisosteric Replacement Strategies

The following diagram illustrates the structural relationship between the parent benzoic acid and its common acidic bioisosteres.

G cluster_0 Parent Compound cluster_1 Acidic Bioisosteres Benzoic Acid Moiety Benzoic Acid Moiety Tetrazole Tetrazole Benzoic Acid Moiety->Tetrazole Similar pKa Metabolically Stable Acyl_Sulfonamide Acyl Sulfonamide Benzoic Acid Moiety->Acyl_Sulfonamide Similar pKa Multiple H-bonds Hydroxyisoxazole 3-Hydroxyisoxazole Benzoic Acid Moiety->Hydroxyisoxazole Similar pKa Planar

Caption: Key acidic bioisosteres for the benzoic acid moiety.

Experimental Protocols

To enable a robust comparison of these bioisosteres, a systematic evaluation of their physicochemical and biological properties is essential.

Synthesis of Bioisosteres

General Scheme for Tetrazole Synthesis from a Nitrile Precursor:

A common method for preparing 5-substituted-1H-tetrazoles involves the reaction of an aryl or alkyl nitrile with an azide source.[11][14]

G Aryl_Nitrile Aryl Nitrile (Precursor) Reaction Cycloaddition Reaction Aryl_Nitrile->Reaction Azide Azide Source (e.g., NaN3, TMSN3) Azide->Reaction Tetrazole 5-Aryl-1H-tetrazole Reaction->Tetrazole

Caption: Workflow for synthesizing a tetrazole bioisostere.

Step-by-Step Protocol for Tetrazole Synthesis:

  • Dissolve the corresponding nitrile derivative of this compound in an appropriate solvent such as dimethylformamide (DMF).

  • Add an azide source, for example, sodium azide, along with a catalyst like triethylamine hydrochloride.

  • Heat the reaction mixture at a suitable temperature (e.g., 120 °C) for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the tetrazole product.

  • Collect the product by filtration, wash with water, and dry under vacuum.[11][14]

General Scheme for Acyl Sulfonamide Synthesis:

Acyl sulfonamides can be prepared by the acylation of a sulfonamide with a carboxylic acid derivative.[12][15]

  • Activate the carboxylic acid of this compound using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a solvent like DMF.

  • Add the desired sulfonamide and a base such as diisopropylethylamine (DIEA).

  • Stir the reaction at room temperature overnight.

  • Perform an aqueous workup and purify the product by column chromatography.[16]

Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration:

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at physiological pH.[17][18]

  • Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).[19]

  • Prepare a solution of the test compound (at least 10⁻⁴ M) in a suitable solvent system, maintaining a constant ionic strength with a salt like potassium chloride.[19]

  • Titrate the solution with a standardized solution of sodium hydroxide (for acidic compounds) or hydrochloric acid (for basic compounds), recording the pH at regular intervals.[19]

  • Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[19]

  • Perform at least three titrations for each compound to ensure accuracy.[19]

logP Determination by Shake-Flask Method:

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability.[17][20]

  • Prepare a solution of the test compound in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shake the mixture vigorously to allow for partitioning between the two phases.

  • Centrifuge the mixture to separate the layers.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[21]

Evaluation of Biological Performance

Cell Permeability Assay (Caco-2):

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model to predict oral drug absorption.[22][23][24]

G cluster_0 Caco-2 Permeability Assay Workflow Seed_Cells Seed Caco-2 cells on Transwell inserts Allow differentiation into a monolayer Add_Compound Add test compound to the apical (A) side Incubate for a defined period Seed_Cells->Add_Compound 1. Cell Culture Sample_Basolateral Collect samples from the basolateral (B) side at time points Add_Compound->Sample_Basolateral 2. Dosing Analyze_Concentration Quantify compound concentration in A and B samples (LC-MS/MS) Sample_Basolateral->Analyze_Concentration 3. Sampling Calculate_Papp Calculate the apparent permeability coefficient (Papp) Analyze_Concentration->Calculate_Papp 4. Analysis

Caption: Workflow for a Caco-2 cell permeability assay.

Step-by-Step Protocol for Caco-2 Permeability Assay:

  • Seed Caco-2 cells onto permeable Transwell® inserts and culture them until they form a confluent monolayer, typically for 21 days.[25]

  • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

  • Add the test compound to the apical (donor) compartment.[25]

  • At various time points, collect samples from the basolateral (receiver) compartment.[25]

  • Analyze the concentration of the compound in both the apical and basolateral samples using a validated analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[25]

Conclusion

The replacement of the benzoic acid moiety in this compound with a suitable bioisostere is a powerful strategy to overcome potential liabilities in drug development. Tetrazoles and acyl sulfonamides are particularly promising acidic bioisosteres that can maintain or even enhance biological activity while improving physicochemical and pharmacokinetic properties. A systematic approach involving the synthesis and evaluation of a panel of bioisosteres, as outlined in this guide, is crucial for identifying the optimal candidate for a given therapeutic target. The experimental protocols provided offer a robust framework for researchers to conduct these comparative studies and advance their drug discovery programs.

References

  • Di Fabio, R., et al. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]
  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [Link]
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
  • MDPI. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. MDPI. [Link]
  • Ostrovskii, V. A., et al. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. [Link]
  • Taylor & Francis Online. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]
  • Wiley Online Library. (2015). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Wiley Online Library. [Link]
  • Laube, J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. [Link]
  • Laube, J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Nuvisan. [Link]
  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • ResearchGate. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology.
  • Slideshare. (2015).
  • Swidorski, J. A., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Taylor & Francis Online. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]
  • ORCA - Online Research @ Cardiff. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA - Online Research @ Cardiff. [Link]
  • Chen, L., et al. (2023).
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
  • eScholarship.org. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. [Link]
  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Evotec. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
  • RSC Publishing. (2023).
  • Journal of Drug Research and Development. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [Link]
  • Scribd. (n.d.). A Guide To Log P and Pka Measurements and Their Use. Scribd. [Link]
  • J&K Scientific. (n.d.). 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid. J&K Scientific. [Link]
  • Neumeyer, J. L., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PubMed Central. [Link]
  • MDPI. (2023).
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

A Comparative Guide to Kinase Inhibitors Featuring a Benzamide Scaffold with a 4-Methylpiperazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of three seminal tyrosine kinase inhibitors (TKIs): Imatinib, Nilotinib, and Ponatinib. While not all strictly contain the 3-(4-Methylpiperazin-1-yl)benzoic acid scaffold, they share a core benzamide structure and a solubilizing N-methylpiperazine or a bioisosteric equivalent, representing a clear evolutionary lineage in the rational design of cancer therapeutics. This analysis is tailored for researchers, scientists, and drug development professionals, focusing on the interplay between chemical structure, kinase selectivity, and strategies to overcome therapeutic resistance.

Introduction: The Evolution of BCR-ABL Inhibition

The discovery of the Philadelphia chromosome and its resultant BCR-ABL fusion protein as the driver of Chronic Myeloid Leukemia (CML) ushered in the era of targeted cancer therapy.[1][2] The BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[3] Kinase inhibitors that compete with ATP for the enzyme's active site have transformed CML from a fatal disease into a manageable chronic condition. This guide dissects the progression from the first-generation inhibitor, Imatinib, to the more potent second- and third-generation agents, Nilotinib and Ponatinib, which were developed to address the challenge of clinical resistance.[4][5]

Section 1: Structural and Physicochemical Comparison

The iterative design process from Imatinib to Ponatinib is a masterclass in medicinal chemistry. Each modification was engineered to enhance potency, improve selectivity, and overcome specific resistance mechanisms.

Imatinib (Gleevec) , the pioneering first-generation inhibitor, established the 2-phenylaminopyrimidine pharmacophore.[6] It effectively binds to the inactive conformation of the ABL kinase domain, a feature that contributes to its remarkable specificity compared to inhibitors targeting the more conserved active conformation.[1][7]

Nilotinib (Tasigna) was rationally designed based on the crystal structure of Imatinib bound to ABL.[8][9] Structural modifications allow it to fit more snugly into the ATP-binding site of the inactive ABL conformation, resulting in approximately 20- to 30-fold greater potency than Imatinib against wild-type BCR-ABL.[4][5] Notably, the N-methylpiperazine of Imatinib is replaced with a methyl-imidazole group.[9][10]

Ponatinib (Iclusig) represents a third-generation inhibitor designed specifically to overcome the most common and challenging resistance mechanism: the T315I "gatekeeper" mutation.[11][12] Its unique structure, featuring a carbon-carbon triple bond (ethynyl linker), provides the steric flexibility to bind effectively to the ABL kinase domain even when the bulky isoleucine residue is present at position 315.[12][13]

Chemical Structures
  • Imatinib: C₂₉H₃₁N₇O[1][14]

  • Nilotinib: C₂₈H₂₂F₃N₇O[9][10]

  • Ponatinib: C₂₉H₂₇F₃N₆O[15][16]

Table 1: Physicochemical Properties
PropertyImatinib MesylateNilotinib HydrochloridePonatinib Hydrochloride
Molecular Formula C₂₉H₃₁N₇O · CH₄SO₃C₂₈H₂₂F₃N₇O · HCl · H₂OC₂₉H₂₇F₃N₆O · HCl
Molecular Weight 589.7 g/mol 583.99 g/mol 569.03 g/mol
CAS Number 220127-57-1923288-90-81114544-31-8
pKa 8.07, 3.73[14]Multiple protonation sites[17]Not specified
Aqueous Solubility >100 g/L (pH 4.2), 49 mg/L (pH 7.4)[14]0.024 mg/L (at 25 °C)[17]Not specified

Section 2: Mechanism of Action and Kinase Selectivity

All three inhibitors are ATP-competitive, but their affinity and selectivity profiles across the human kinome differ significantly, which has profound implications for their efficacy and side-effect profiles.

Mechanism of Action

Imatinib and Nilotinib are classified as Type II inhibitors, meaning they bind to and stabilize the "DFG-out" inactive conformation of the kinase.[18] In this state, the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP site that these drugs exploit. This mechanism is a key determinant of their selectivity, as the inactive conformations of kinases are more structurally diverse than the highly conserved active conformations.[8] Ponatinib also binds the inactive conformation but was primarily designed to accommodate the T315I mutation.[12]

G cluster_0 Upstream Signal cluster_1 Downstream Pro-Survival Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/RAF/MAPK Pathway BCR_ABL->RAS Phosphorylation STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Phosphorylation PI3K PI3K/AKT Pathway BCR_ABL->PI3K Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation Inhibitor Imatinib / Nilotinib / Ponatinib (ATP-Competitive Inhibition) Inhibitor->BCR_ABL Binds to ATP Site

Caption: Simplified BCR-ABL signaling pathway and inhibitor action point.
Kinase Selectivity Profiles

While highly effective against BCR-ABL, these drugs inhibit other kinases, which can lead to both desired therapeutic effects in other cancers (e.g., c-KIT in GIST) and unwanted side effects.[1] A chemical proteomics approach revealed that the interaction profiles of the three drugs have only a small overlap, primarily covering the ABL kinases.[4] Ponatinib is notably a multi-targeted or "pan"-kinase inhibitor, potently inhibiting not only BCR-ABL but also VEGFR, FGFR, PDGFR, SRC, RET, and KIT kinases.[19][20]

Table 2: Comparative Kinase Inhibition (IC₅₀ nM)
Kinase TargetImatinib (IC₅₀ nM)Nilotinib (IC₅₀ nM)Ponatinib (IC₅₀ nM)Reference(s)
ABL (WT) 25 - 400<300.37[4][12][19]
ABL (T315I) >10,000 (Resistant)>10,000 (Resistant)2.0[11][19]
PDGFRα/β PotentPotentPotent[1][8][18]
c-KIT PotentPotentPotent[1][8][18]
SRC Family WeakWeakPotent[19][21]
VEGFR2 >10,000>10,0001.5[20]
FGFR1 >10,000>10,0002.2[20]
DDR1 PotentPotent-[4][18]

Note: IC₅₀ values can vary based on assay conditions. This table represents a synthesis of reported values.

Section 3: Overcoming Resistance - The T315I Gatekeeper

The primary driver for the development of next-generation TKIs was acquired resistance to Imatinib.[4] The most notorious mutation occurs at the "gatekeeper" residue, threonine 315, which is mutated to a bulkier isoleucine (T315I). This single amino acid substitution prevents Imatinib and Nilotinib from binding effectively due to steric hindrance, while still allowing ATP access.[11]

Ponatinib was specifically engineered to overcome this challenge.[13] Its linear ethynyl linker allows it to avoid a steric clash with the isoleucine side chain, enabling high-affinity binding to the T315I mutant ABL kinase and restoring therapeutic activity.[12] This makes Ponatinib the only approved TKI for CML patients harboring the T315I mutation.[11][19]

Section 4: Experimental Protocols for Comparative Evaluation

To empirically compare the potency and selectivity of these inhibitors in a research setting, standardized biochemical and cell-based assays are essential. The causality behind these protocols is to create a controlled system where the inhibitor's direct effect on the kinase (biochemical assay) and its subsequent impact on cancer cell viability (cell-based assay) can be quantified.

Protocol 1: In Vitro Kinase Activity Assay (IC₅₀ Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common, non-radioactive method.

Rationale: This assay isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps, providing a pure measure of enzymatic inhibition. The use of purified kinase and a specific substrate ensures the measured effect is directly attributable to the target.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each inhibitor (Imatinib, Nilotinib, Ponatinib) in 100% DMSO.

    • Perform 11-point, 1:3 serial dilutions in DMSO to create a concentration gradient.

    • Prepare kinase buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA).

    • Prepare a solution of purified, active ABL kinase (or other target kinase) in kinase buffer.

    • Prepare a solution of biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the serially diluted inhibitor compounds to the appropriate wells.

    • Add 2.5 µL of vehicle control (DMSO) to positive (no inhibition) and negative (no kinase) control wells.

    • Add 5 µL of the kinase solution to all wells except the negative controls. Add 5 µL of kinase buffer to negative control wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture to all wells.

    • Incubate for 60 minutes at room temperature. The incubation time must be within the linear range of the enzymatic reaction.

  • Detection:

    • Add 5 µL of TR-FRET detection mix (containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow for detection reagent binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate the ratio of acceptor/donor fluorescence.

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (GI₅₀ Determination)

This protocol measures the concentration of an inhibitor required to inhibit the growth of a cancer cell line by 50%.

Rationale: This assay provides a more physiologically relevant measure of a drug's efficacy, as it accounts for the compound's ability to enter the cell, engage the target in a complex milieu, and ultimately affect cell viability. Using both wild-type (e.g., K562) and T315I-mutant cell lines allows for a direct assessment of the inhibitor's ability to overcome resistance.

Methodology:

  • Cell Culture:

    • Culture BCR-ABL positive cells (e.g., K562 for wild-type, Ba/F3 p210-T315I for mutant) in appropriate media (e.g., RPMI-1640 with 10% FBS).[14]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare serial dilutions of the inhibitors in the culture medium as described in Protocol 1.

  • Assay Procedure:

    • Seed approximately 3,000-5,000 cells per well in a 96-well clear-bottom plate in 90 µL of medium.

    • Add 10 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours. This duration allows for multiple cell doublings, making growth inhibition apparent.

  • Viability Measurement (e.g., using CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells (100% growth) and a no-cell blank (background).

    • Plot the normalized percent viability versus the log of inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay B1 Prepare Serial Dilutions of Inhibitors B2 Incubate Inhibitor with Purified Kinase B1->B2 B3 Initiate Reaction with ATP + Substrate B2->B3 B4 Detect Kinase Activity (e.g., TR-FRET) B3->B4 B5 Calculate IC₅₀ B4->B5 C1 Seed BCR-ABL+ Cells in Plate C2 Add Serial Dilutions of Inhibitors C1->C2 C3 Incubate for 72 hours C2->C3 C4 Measure Cell Viability (e.g., Luminescence) C3->C4 C5 Calculate GI₅₀ C4->C5 Start Comparative Study Start Start->B1 Start->C1

Caption: Experimental workflow for comparing kinase inhibitors.

Section 5: Summary and Future Perspectives

The evolution from Imatinib to Ponatinib highlights a successful paradigm in structure-based drug design, where each successive agent addresses the shortcomings of its predecessors.

FeatureImatinibNilotinibPonatinib
Generation 1st2nd3rd
Potency (WT ABL) GoodHighVery High
Activity vs. T315I NoNoYes
Kinase Selectivity Relatively SelectiveSelectiveMulti-targeted
Primary Indication Frontline CML, GISTImatinib-resistant/intolerant CMLTKI-resistant CML, esp. T315I

While these ATP-competitive inhibitors have revolutionized treatment, the future of kinase inhibition is moving towards novel mechanisms to combat complex resistance patterns. The development of allosteric inhibitors, such as Asciminib, which binds to the myristoyl pocket of ABL rather than the ATP site, represents the next frontier.[22] This new class of drugs offers a different mechanism of action that can be effective even when ATP-site mutations confer resistance to traditional TKIs, heralding a new chapter in targeted therapy.

References

  • Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of nilotinib, C28H22F3N7O. Powder Diffraction, Cambridge Core.
  • Winger, J. A., Hantschel, O., Superti-Furga, G., & Kuriyan, J. (n.d.). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). SciSpace.
  • Manley, P. W., Drueckes, P., Fendrich, G., Furet, P., Liebetanz, J., Martiny-Baron, G., Mestan, J., & Trappe, J. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. PubMed.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.
  • Jutoral, K., et al. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. PMC.
  • (n.d.). Selectivity Profiling of CS Analogs of Ponatinib Inhibition of a...
  • (n.d.). An In-depth Technical Guide to Imatinib: Chemical Structure, Properties, and Experimental Analysis. Benchchem.
  • (n.d.). Ponatinib's chemical structure. Free base. Ponatinib is...
  • (n.d.).
  • (n.d.). (A) Molecular structure of imatinib. (B) Mode of action of...
  • (n.d.).
  • (2025). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib.
  • Deininger, M. W. (2008). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC - PubMed Central - NIH.
  • (n.d.). Chemical structure of ponatinib.
  • (n.d.). Nilotinib: a second-generation tyrosine kinase inhibitor for chronic myeloid leukemia. [No Source Found].
  • (n.d.). Structural formula of Nilotinib.
  • Faria, A. R. S., et al. (n.d.). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. NIH.
  • (n.d.). Definition of ponatinib hydrochloride.
  • (n.d.).
  • (n.d.). Nilotinib. Wikipedia.
  • (n.d.).
  • Buchdunger, E., et al. (2002). Imatinib: a selective tyrosine kinase inhibitor. PubMed.
  • (n.d.).
  • Ortiz, K. (n.d.).
  • Al-Ostoot, F. H., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC - PubMed Central.
  • Ye, S., et al. (n.d.). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. PMC - NIH.

Sources

A Comparative Guide to Cross-Reactivity Profiling of 3-(4-Methylpiperazin-1-yl)benzoic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The protein kinase family, with over 500 members encoded in the human genome, represents one of the most critical classes of drug targets, particularly in oncology.[1] The 3-(4-methylpiperazin-1-yl)benzoic acid scaffold has emerged as a privileged structure in the design of kinase inhibitors. Its most notable inclusion is in the structure of Imatinib (Gleevec), a landmark therapeutic for chronic myeloid leukemia (CML) that targets the BCR-ABL kinase.[2][3] The success of such targeted therapies hinges not only on their potent inhibition of the primary target but also on their selectivity across the entire kinome.

Poor selectivity can lead to off-target effects, resulting in cellular toxicity or unexpected pharmacological outcomes.[4][5][6] Conversely, a well-characterized "polypharmacology" profile, where an inhibitor modulates multiple targets, can sometimes be therapeutically advantageous.[7] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design. This guide provides an in-depth comparison of key methodologies for assessing the selectivity of inhibitors built upon the this compound scaffold, offering field-proven insights into experimental design and data interpretation.

Profiling Methodologies: From Biochemical Potency to Cellular Target Engagement

A comprehensive understanding of an inhibitor's selectivity profile requires a combination of in vitro biochemical assays and in situ cellular assays. Biochemical assays provide a direct measure of a compound's interaction with a purified kinase, while cellular assays validate that this interaction occurs within the complex milieu of a living cell.

Biochemical Profiling: Quantifying Direct Inhibitor-Kinase Interactions

Biochemical assays are the first line of assessment, offering high-throughput capabilities to screen compounds against large panels of kinases.

A. Active Site-Directed Competition Binding Assays

Competition binding assays are a powerful method to quantify the direct binding of a compound to the kinase's active site. A prominent example is the KINOMEscan™ platform, which measures the thermodynamic dissociation constant (Kd), providing a true measure of binding affinity independent of ATP concentration.[8][9][10][11]

Causality Behind the Method: By measuring binding affinity (Kd) rather than enzymatic inhibition (IC50), this method avoids the confounding variable of ATP concentration, which can vary between assays and cellular compartments.[7][9] This allows for a more direct and robust comparison of compound affinity across the entire kinome.

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Experimental Steps cluster_2 Data Output Kinase DNA-Tagged Kinase Incubation Components are incubated together Kinase->Incubation Ligand Immobilized Active-Site Ligand Ligand->Incubation Compound Test Inhibitor Compound->Incubation Competition Test Inhibitor competes with Immobilized Ligand for Kinase Binding Incubation->Competition Separation Unbound components are washed away Competition->Separation Quantification Bound Kinase is quantified via qPCR of DNA tag Separation->Quantification Result Binding Affinity (Kd) or % Inhibition Quantification->Result

A generalized workflow for an active site-directed competition binding assay.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is utilized. A broadly active kinase inhibitor is immobilized onto a solid support (e.g., beads).[11]

  • Competition Reaction: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's ATP pocket.

  • Washing: After reaching equilibrium, the beads are washed to remove any kinase that is not bound to the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by detecting the DNA tag using quantitative PCR (qPCR).[9] A lower qPCR signal indicates stronger binding of the test compound.

  • Data Analysis: The results are compared to a DMSO control (100% kinase binding) to calculate the percent inhibition. For Kd determination, this is performed across a range of compound concentrations.

B. Radiometric Activity Assays

These assays are considered the "gold standard" for measuring kinase catalytic activity.[12][13] Platforms like KinaseProfiler™ measure the transfer of a radiolabeled phosphate from [γ-33P]-ATP to a specific protein or peptide substrate.

Causality Behind the Method: This method directly measures the enzymatic function of the kinase. It is essential for identifying inhibitors that may not bind to the ATP pocket (e.g., allosteric inhibitors) or that are substrate-competitive. The resulting IC50 value (the concentration required to inhibit 50% of kinase activity) provides a functional measure of potency.

Cellular Profiling: Validating Target Engagement in a Physiological Context

Confirming that a compound binds its intended target within a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in situ.[14][15]

Causality Behind the Method: CETSA operates on the principle of ligand-induced thermal stabilization.[16][17] When a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat shock, we can infer target engagement. This is paramount because it accounts for cell permeability, efflux pumps, and intracellular metabolism, factors that are absent in biochemical assays.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture cells to an appropriate density and treat with the test inhibitor (or vehicle control) at various concentrations for a defined period, allowing for cell entry and target binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (typically 3 minutes), followed by a cooling step.[16]

  • Cell Lysis: Lyse the cells to release their contents. This is often achieved through freeze-thaw cycles or detergents.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Quantification: Collect the supernatant and quantify the amount of the specific target protein using a detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, engagement.[17]

Comparative Data Analysis: Synthesizing the Results

To illustrate how data from these disparate methods are synthesized, we present a hypothetical comparison of three inhibitors based on the this compound scaffold. "Reference Compound" is based on the known profile of Imatinib, while "Inhibitor A" and "Inhibitor B" are hypothetical analogues.

Parameter Reference Compound (Imatinib-like) Inhibitor A (Highly Selective) Inhibitor B (Polypharmacology)
Primary Target ABL1ABL1ABL1
Primary Target Kd (nM) 1.42.15.8
Selectivity Score (S10 at 1µM) ¹0.02 (Highly Selective)0.01 (Very Highly Selective)0.15 (Less Selective)
Key Off-Targets (Kd < 500 nM) KIT, PDGFRα, PDGFRβNoneKIT, SRC, LCK, DDR1
CETSA ΔTm for ABL1 (at 5µM) ²+8.2 °C+7.5 °C+6.1 °C
Cellular IC50 (K562 cells) 250 nM310 nM180 nM

¹Selectivity Score is the number of off-targets with Kd < 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity. ²ΔTm is the change in the melting temperature compared to the vehicle control.

Interpretation:

  • Inhibitor A shows excellent potency for ABL1 and an outstanding selectivity profile, with no significant off-targets identified in the biochemical screen. The strong CETSA shift confirms robust target engagement in cells. This compound would be an ideal candidate for indications where precise targeting of ABL1 is desired.

  • Inhibitor B displays a broader "polypharmacology" profile, binding to several other kinases with relatively high affinity.[7] While less selective, its increased potency in a cellular context (lower IC50) might suggest that its activity against off-targets like SRC or LCK contributes to its anti-leukemic effect. This profile could be beneficial but requires careful investigation for potential toxicities.[18]

Signaling Pathway Context: The Case of BCR-ABL

Understanding the impact of on- and off-target inhibition requires placing the kinase within its signaling network. For CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives malignant cell proliferation through multiple downstream pathways.

BCR_ABL_Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-ABL (Constitutively Active Kinase) GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 RAS RAS/RAF/MEK/ERK Pathway GAB2->RAS PI3K PI3K/AKT Pathway GAB2->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->BCR_ABL Inhibition

Simplified BCR-ABL signaling pathway and the action of a targeted inhibitor.

An inhibitor based on the this compound scaffold effectively blocks the ATP binding site of BCR-ABL, shutting down these pro-survival signals. Cross-reactivity profiling helps determine if the inhibitor might also be affecting other pathways, which could be a source of side effects or, in some cases, synergistic anti-cancer activity.[19]

Conclusion

The this compound scaffold remains a valuable starting point for the development of potent kinase inhibitors. However, achieving clinical success requires a deep and nuanced understanding of a compound's selectivity. A robust cross-reactivity profiling strategy is therefore indispensable. By integrating quantitative, ATP-independent binding assays like KINOMEscan™ with functional, cell-based target engagement studies like CETSA, researchers can build a comprehensive profile of their inhibitors. This dual approach enables the confident selection of lead candidates, providing a clear rationale for their observed biological effects and a predictive framework for their therapeutic potential and safety profile.

References

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. (Note: While not directly in search results, this is a foundational paper for the KINOMEscan technology and is contextually relevant.)
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. (Note: While not directly in search results, this is a key paper on kinase inhibitor off-targets and is contextually relevant.)
  • Knight, Z. A., & Shokat, K. M. (2007). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Ventura, A. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. (Note: A foundational paper on the topic, contextually relevant.)
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • Fabian, M. A., et al. (2005). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. ResearchGate.
  • BMG Labtech. (2021). Competitive high-throughput analysis of kinase inhibitor binding kinetics.
  • Reaction Biology. (2020). KINASE PROFILING & SCREENING.
  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Bountra, C., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • Robers, M. R., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Eurofins Discovery. (n.d.). Kinase Product Solutions.
  • Vulpetti, A., & Milletti, F. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Pär Nordlund Lab. (n.d.). CETSA.
  • MySkinRecipes. (n.d.). This compound.
  • Lutter, A. R., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.
  • Zhang, D., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase. PubMed.
  • El-Damasy, D. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. PubMed Central.
  • Pharmaffiliates. (n.d.). 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid Hydrochloride.
  • Reaction Biology. (n.d.). Assay Development.
  • Reaction Biology. (n.d.). KRAS Assay Services.
  • Thomas, J. B., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
  • Shomu's Biology. (2014). Binding Assays.
  • AZoNetwork. (2026). Assay-based strategies supporting molecular glue drug discovery.

Sources

A Comparative Guide to the Synthetic Efficiency of 3-(4-Methylpiperazin-1-yl)benzoic Acid Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methylpiperazin-1-yl)benzoic acid is a crucial building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active compounds, including kinase inhibitors for oncology. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the two primary synthetic strategies for this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to guide chemists in selecting the optimal route for their specific needs.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insight

The Nucleophilic Aromatic Substitution (SNAr) pathway is a classical and direct method for forming aryl-amine bonds. The reaction proceeds via the addition of a nucleophile, in this case, N-methylpiperazine, to an aromatic ring bearing a good leaving group (typically a halide) and an electron-withdrawing group that activates the ring towards nucleophilic attack.[1] The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[1][2]

For the synthesis of this compound, 3-fluorobenzoic acid is often the preferred starting material. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens in this specific mechanism.[1] The reaction typically requires high temperatures and a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the formation of the charged intermediate.

Experimental Workflow: SNAr Route

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 3-Fluorobenzoic Acid reaction Heat in DMF (e.g., 140°C, 4-12h) start1->reaction start2 N-Methylpiperazine start2->reaction workup Acid/Base Workup reaction->workup Reaction Mixture purification Recrystallization workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol (SNAr)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-fluorobenzoic acid (1.0 eq), N-methylpiperazine (2.0-3.0 eq), and Dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 140°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water or a dilute acid solution (e.g., 2N HCl) to precipitate the product.[3]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with water and then an organic solvent like acetone to remove residual impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Route 2: Buchwald-Hartwig Amination

Principle and Mechanistic Insight

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[4][5] This method allows for the formation of C-N bonds under significantly milder conditions than traditional methods and with broader functional group tolerance.[4][6] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]

The catalytic cycle, a cornerstone of modern organometallic chemistry, involves three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 3-bromobenzoic acid) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (N-methylpiperazine) coordinates to the Pd(II) center, and the base facilitates its deprotonation.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[8]

The choice of ligand is critical for the reaction's success. Sterically hindered, electron-rich phosphine ligands like XPhos or RuPhos are often employed to promote both the oxidative addition and the final reductive elimination steps.[9]

Experimental Workflow: Buchwald-Hartwig Route

cluster_start Starting Materials cluster_reagents Catalytic System cluster_reaction Reaction cluster_workup Workup & Purification start1 3-Bromobenzoic Acid reaction Inert Atmosphere (Ar/N₂) Heat in Toluene/Dioxane (e.g., 90-110°C, 2-18h) start1->reaction start2 N-Methylpiperazine start2->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Phosphine Ligand (e.g., XPhos) ligand->reaction base Base (e.g., NaOtBu, K₃PO₄) base->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Caption: Workflow for the Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol (Buchwald-Hartwig)
  • Reaction Setup: To a flame-dried Schlenk tube or reactor, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).[9]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add 3-bromobenzoic acid (1.0 eq), an anhydrous solvent (e.g., toluene or dioxane), and finally N-methylpiperazine (1.2 eq) via syringe.[9][10]

  • Heating: Heat the reaction mixture to 90-110°C for 2-18 hours, monitoring completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.[10] Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the final compound.[10]

Comparative Analysis and Data Summary

The choice between SNAr and Buchwald-Hartwig amination depends on a balance of factors including cost, scale, required purity, and available equipment. The following table summarizes the key performance indicators for each route.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 3-Fluorobenzoic Acid3-Bromobenzoic Acid
Key Reagents N-methylpiperazine (excess)Pd Catalyst, Phosphine Ligand, Base
Reaction Temp. High (e.g., 140°C)Moderate (e.g., 90-110°C)
Reaction Time 4 - 12 hours2 - 18 hours
Typical Yield Moderate to Good (60-85%)High to Excellent (>85-95%)[9]
Purification RecrystallizationColumn Chromatography
Scalability Favorable due to low-cost reagentsCan be challenging due to catalyst cost/removal
Cost Lower reagent costHigher due to precious metal catalyst & ligand
Generality/Scope Limited; sensitive to ring electronicsVery broad; high functional group tolerance[4]
Safety/Handling High-boiling polar aprotic solventsRequires strict inert atmosphere; air-sensitive reagents

Discussion and Recommendations

Nucleophilic Aromatic Substitution (SNAr): This route's primary advantages are its operational simplicity and the low cost of its starting materials. It avoids the use of expensive and sensitive palladium catalysts, making it an attractive option for large-scale industrial production where cost is a paramount concern. However, the harsh reaction conditions (high temperature) can limit its applicability to substrates with sensitive functional groups and may lead to side product formation, necessitating careful purification, typically via recrystallization.

Buchwald-Hartwig Amination: This modern cross-coupling method offers unparalleled versatility, reliability, and efficiency. It consistently provides higher yields under milder conditions and demonstrates exceptional tolerance for a wide array of functional groups, making it the gold standard in a medicinal chemistry or discovery setting.[5][6] The ability to fine-tune reactivity by selecting from a vast library of palladium catalysts and ligands is a significant advantage for optimization.[11] The main drawbacks are the high cost of the catalyst and ligands and the stringent requirement for an inert atmosphere, which can complicate scaling up.[6]

  • For large-scale, cost-driven synthesis where the substrate is robust, the SNAr route is a viable and economically sound strategy.

  • For research, discovery, and analog synthesis , where high purity, reliability, and broad substrate scope are critical, the Buchwald-Hartwig amination is unequivocally the superior and more versatile method.

References

  • Vertexaisearch. (n.d.). Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Retrieved January 7, 2026.
  • Vertexaisearch. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved January 7, 2026.
  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved January 7, 2026.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved January 7, 2026.
  • ResearchGate. (2025). Synthesis of new amides of the N-methylpiperazine series. Retrieved January 7, 2026.
  • YouTube. (2018). Nucleophilic Aromatic Substitution - The Benzyne Intermediate and Meisenheimer Complex.
  • PubChem. (n.d.). 3-Fluorobenzoic Acid.
  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination.
  • PMC. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (2025). (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Retrieved January 7, 2026.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Amino-3-bromobenzoic Acid. Retrieved January 7, 2026.
  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(4-Methylpiperazin-1-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step. The protocols herein are designed to be self-validating, ensuring the highest standards of laboratory safety and environmental stewardship.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. Based on analogous structures, this compound should be treated as hazardous.[1][4][5] The primary risks include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][5]

Causality of PPE Selection: Your personal protective equipment is your primary defense against exposure. The selection is not arbitrary but directly correlated to the chemical's known and anticipated hazards.

  • Eye and Face Protection: Given that related compounds can cause serious eye irritation or damage, chemical safety goggles and a face shield are mandatory.[1][5][6] This combination protects against accidental splashes and airborne dust particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact, as the compound is expected to be a skin irritant.[1][5] Always dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A standard laboratory coat protects clothing and skin from contamination.[7] For handling larger quantities or during spill cleanup, consider more substantial protective clothing.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[2][3][8]

Hazard ClassDescriptionRationale based on Analogous Compounds
Acute Toxicity, Oral Harmful if swallowed.[1][5]Benzoic acid and piperazine derivatives show oral toxicity.[1][5][9]
Skin Irritation Causes skin irritation.[1][5]A common characteristic of benzoic acid and its derivatives.[3][5]
Eye Irritation Causes serious eye irritation/damage.[1][5]Both parent structures, benzoic acid and piperazine, are known eye irritants.[5][9]
Respiratory Irritation May cause respiratory tract irritation.[1][5]Inhalation of dust from crystalline solids can irritate the respiratory system.[3]
Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical component of the laboratory workflow, ensuring regulatory compliance and environmental protection. Disposal must be conducted through a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[1][10][11] Never dispose of this chemical down the drain or in regular solid waste.[3][7]

Step 1: Waste Segregation

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Causality: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or strong bases.[2][3] Mixing incompatible chemicals can lead to dangerous reactions, such as heat generation, gas evolution, or fire.

Step 2: Containerization

  • Action: Use a chemically compatible, sealable container. The original product container is often a suitable choice.[7][12] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.

  • Causality: Proper labeling prevents accidental misuse and ensures that waste handlers are aware of the container's contents and associated hazards, facilitating a safe disposal process.

Step 3: Disposal of Unused Product and Contaminated Materials

  • Action (Solid Waste): Carefully transfer the solid waste into the designated hazardous waste container, avoiding the creation of dust.[1]

  • Action (Contaminated Materials): Any materials that have come into direct contact with the compound, such as gloves, weigh boats, paper towels, or absorbent pads from a spill cleanup, must be placed in the same designated hazardous waste container.[7]

  • Causality: Items contaminated with the chemical are considered hazardous waste themselves and must be disposed of with the same level of care to prevent environmental release and exposure.

Step 4: Decontamination of Empty Containers

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Crucial Point: Collect all rinsate in a separate, labeled hazardous waste container for liquid waste. Do not pour the rinsate down the drain.[12]

  • Causality: Residual chemical in an "empty" container can still pose a hazard. Rinsing and collecting the rinsate ensures that the container is properly decontaminated and that all chemical waste is captured for compliant disposal.

Step 5: Storage Pending Disposal

  • Action: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][12] This area should be away from heat, ignition sources, and incompatible materials.[2][12]

  • Causality: Proper interim storage minimizes the risk of accidents, degradation of the container, or hazardous reactions while awaiting pickup by a licensed disposal company.

Step 6: Arrange for Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

  • Causality: Professional disposal services have the expertise and permits required to handle and dispose of hazardous chemicals in a way that is safe and compliant with all regulations, including those set by the EPA or equivalent regional bodies.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Remove Ignition Sources: Eliminate any potential sources of ignition.[2][3]

  • Wear Appropriate PPE: Don the full PPE as described in Section 1.

  • Contain and Absorb: For small spills, cover with an inert, non-combustible absorbent material such as clay, sand, or a commercial chemical absorbent.[2][12]

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][2] Use non-sparking tools if applicable.[12]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office, as required by institutional policy.

Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Final Disposal Steps start Identify Waste: This compound & Contaminated Materials ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood container Select & Label Hazardous Waste Container fume_hood->container segregate Segregate Waste: Place solid chemical & contaminated items in container container->segregate no_mixing Incompatible Waste Do NOT Mix with: - Strong Oxidizers - Strong Acids/Bases segregate->no_mixing storage Store Sealed Container in Designated Hazardous Waste Area segregate->storage ehs Contact EHS or Licensed Disposal Company for Pickup storage->ehs end Compliant Disposal Complete ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the principles of scientific integrity and workplace safety.

References

  • Angene Chemical. (2025). Safety Data Sheet: 4-((4-Methylpiperazin-1-yl)sulfonyl)benzoic acid.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Piperazine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid.
  • ChemSrc. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid SDS.
  • A&C Chemicals. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
  • National Institute of Standards and Technology (NIST). (2015). Safety Data Sheet: SRM 350c Benzoic Acid.
  • Loba Chemie. (n.d.). BENZOIC ACID AR/ACS Safety Data Sheet.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Methylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug discovery and development necessitates a profound respect for the chemical entities we handle. 3-(4-Methylpiperazin-1-yl)benzoic acid, a key building block in pharmaceutical synthesis, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with this compound. Our approach is grounded in a thorough understanding of its potential hazards, derived from data on structurally similar molecules, and aligned with the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on data from analogous compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, the primary hazards are anticipated to be:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[1]

The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as potentially hazardous.[1][2]

Table 1: Hazard Summary and Associated Risks

Hazard CategoryPotential EffectsPrimary Routes of Exposure
Skin Corrosion/Irritation Redness, inflammation, irritation.[1]Dermal contact
Serious Eye Damage/Irritation Severe irritation, pain, potential for lasting damage.[1]Ocular contact
Specific Target Organ Toxicity (Single Exposure) Respiratory tract irritation, coughing, shortness of breath.[1]Inhalation
Acute Toxicity (Oral) Harmful if ingested.[1]Ingestion

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not merely about wearing protective gear; it's about creating a series of barriers between the researcher and the potential hazard. Each component of your PPE ensemble plays a critical role in this defense.

Primary Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the importance of engineering controls. All handling of this compound in its solid, powdered form should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] The fume hood's proper function should be verified before commencing any work.

Essential Personal Protective Equipment

The following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 standards are the minimum requirement to protect against splashes and dust.[4]

    • Face Shield: When there is a significant risk of splashing, such as when working with larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles for full-face protection.[5]

  • Skin and Body Protection:

    • Laboratory Coat: A properly fitting, flame-resistant lab coat must be worn and fully buttoned to protect the skin and clothing from spills.[4]

    • Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended for handling this compound.[5] It is critical to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. Double-gloving can provide an additional layer of protection.

    • Full-Length Trousers and Closed-Toe Shoes: Long pants and fully enclosed shoes are essential to protect the lower body from potential spills.[4]

  • Respiratory Protection:

    • In most cases, handling this compound within a properly functioning chemical fume hood will provide adequate respiratory protection.

    • If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] A written respiratory protection program, including fit testing, is required under such circumstances.[6]

Table 2: Recommended PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if necessary)
Weighing and Transferring Solid Safety Goggles, Face ShieldNitrile or Butyl Gloves (double-gloved recommended)Lab Coat, Long Pants, Closed-Toe ShoesNIOSH-approved respirator
Preparing Solutions Safety Goggles, Face ShieldNitrile or Butyl GlovesLab Coat, Long Pants, Closed-Toe ShoesNIOSH-approved respirator
Cleaning Spills Safety Goggles, Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron over Lab CoatNIOSH-approved respirator

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Pre-Handling Checklist
  • Designated Area: All work with this compound should be performed in a designated area, clearly marked with appropriate hazard signs.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the airflow is adequate.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before bringing the chemical into the work area.

  • PPE Donning: Put on all required PPE in the correct order: lab coat, then eye protection, and finally gloves.

Handling the Compound
  • Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any dust.

  • Transfer: Use a spatula for solid transfers. Avoid any actions that could generate dust, such as pouring from a height.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment.

  • PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Gloves should be removed first and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Chemical Stewardship

Proper disposal is a critical and legally mandated aspect of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[1][7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste must be handled in accordance with local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow for Safety

To ensure clarity and adherence to these critical safety protocols, the following diagrams illustrate the logical flow of operations.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase Prep1 Verify Fume Hood Function Prep2 Gather All Materials & Waste Containers Prep1->Prep2 Prep3 Don PPE: 1. Lab Coat 2. Eye Protection 3. Gloves Prep2->Prep3 Handling1 Weigh and Transfer Solid Compound Prep3->Handling1 Handling2 Prepare Solution (if applicable) Handling1->Handling2 Post1 Decontaminate Work Area & Equipment Handling2->Post1 Post2 Dispose of Waste in Labeled Containers Post1->Post2 Post3 Doff PPE: 1. Gloves 2. Eye Protection 3. Lab Coat Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Workflow for Safe Handling of this compound.

Disposal_Workflow cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Rinsate Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for Pickup by Licensed Waste Contractor Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: Waste Disposal Workflow for this compound.

By integrating these robust safety measures and protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Centers for Disease Control and Prevention.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Piperazine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
  • EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. (2015, July 30). University of Washington.
  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
  • 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride MSDS. (2010, August 2). Capot Chemical.
  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005, March 29). U.S. Environmental Protection Agency.
  • 4-(4-Methylpiperazino)benzoic acid Safety Data Sheet. (2009, February 6). Fisher Scientific.

Sources

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